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  • Product: 4-[(2-fluorobenzyl)sulfonyl]morpholine

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-[(2-fluorobenzyl)sulfonyl]morpholine: Synthesis, Properties, and Potential Applications

Disclaimer: The compound 4-[(2-fluorobenzyl)sulfonyl]morpholine is not extensively documented in current scientific literature. As such, this guide is presented as a theoretical and predictive analysis based on establish...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The compound 4-[(2-fluorobenzyl)sulfonyl]morpholine is not extensively documented in current scientific literature. As such, this guide is presented as a theoretical and predictive analysis based on established principles of organic chemistry and data from structurally analogous compounds. The experimental protocols and property predictions herein are intended for informational purposes for research and development professionals and have not been experimentally validated for this specific molecule.

Introduction

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, renowned for conferring favorable pharmacokinetic properties such as enhanced aqueous solubility and metabolic stability.[1][2] When incorporated into a sulfonamide linkage, the resulting N-sulfonylmorpholine moiety becomes a versatile pharmacophore with a wide range of documented biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4] The introduction of a 2-fluorobenzyl group to this core structure is anticipated to further modulate the molecule's electronic and lipophilic character, potentially influencing its binding affinity to biological targets and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The strategic placement of a fluorine atom can lead to altered metabolic pathways and improved binding interactions.[4]

This technical guide provides a comprehensive theoretical framework for the synthesis and characterization of 4-[(2-fluorobenzyl)sulfonyl]morpholine. It is designed to serve as a foundational resource for researchers and drug development professionals interested in exploring this and related chemical entities.

Part 1: Chemical Structure and Core Attributes

The chemical structure of 4-[(2-fluorobenzyl)sulfonyl]morpholine is characterized by a central sulfonyl group linking a 2-fluorobenzyl moiety to the nitrogen atom of a morpholine ring.

Caption: Chemical structure of 4-[(2-fluorobenzyl)sulfonyl]morpholine.

Part 2: Proposed Synthetic Pathway

The synthesis of 4-[(2-fluorobenzyl)sulfonyl]morpholine can be logically approached through the reaction of a key intermediate, 2-fluorobenzylsulfonyl chloride, with morpholine. As 2-fluorobenzylsulfonyl chloride is not a readily available commercial reagent, a plausible two-step synthesis from 2-fluorobenzyl bromide is proposed.

Workflow for the Synthesis of 4-[(2-fluorobenzyl)sulfonyl]morpholine

G start 2-Fluorobenzyl Bromide intermediate1 S-(2-Fluorobenzyl) Thioacetate start->intermediate1 Potassium Thioacetate, DMF intermediate2 2-Fluorobenzylsulfonyl Chloride intermediate1->intermediate2 N-Chlorosuccinimide (NCS), HCl, MeCN product 4-[(2-Fluorobenzyl)sulfonyl]morpholine intermediate2->product Triethylamine, DCM morpholine Morpholine morpholine->product

Caption: Proposed synthetic workflow for 4-[(2-fluorobenzyl)sulfonyl]morpholine.

Step 1: Synthesis of 2-Fluorobenzylsulfonyl Chloride (Intermediate)

This intermediate can be prepared from 2-fluorobenzyl bromide via a two-step process involving the formation of a thioacetate followed by oxidative chlorination.

A. Synthesis of S-(2-Fluorobenzyl) Thioacetate

  • Rationale: This step introduces the sulfur atom required for the subsequent formation of the sulfonyl chloride. The use of potassium thioacetate is a standard and efficient method for the preparation of thioacetates from alkyl halides.

  • Protocol:

    • To a solution of 2-fluorobenzyl bromide (1.0 eq) in dimethylformamide (DMF), add potassium thioacetate (1.1 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude S-(2-fluorobenzyl) thioacetate, which can be used in the next step without further purification.

B. Oxidative Chlorination to 2-Fluorobenzylsulfonyl Chloride

  • Rationale: N-Chlorosuccinimide (NCS) in the presence of an acid is an effective reagent system for the oxidative chlorination of thioacetates to their corresponding sulfonyl chlorides. This method avoids the use of harsh and hazardous reagents like chlorine gas.[5]

  • Protocol:

    • Dissolve S-(2-fluorobenzyl) thioacetate (1.0 eq) in a mixture of acetonitrile (MeCN) and 2M HCl.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add N-Chlorosuccinimide (NCS) (4.0 eq) portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at this temperature for 1-2 hours, monitoring by TLC.

    • After completion, add water and extract the product with dichloromethane (DCM).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the solvent under reduced pressure to obtain 2-fluorobenzylsulfonyl chloride.

Step 2: Synthesis of 4-[(2-fluorobenzyl)sulfonyl]morpholine (Final Product)

This final step involves a standard nucleophilic substitution reaction between the synthesized 2-fluorobenzylsulfonyl chloride and morpholine.[6]

  • Rationale: The secondary amine of morpholine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. A non-nucleophilic base like triethylamine is used to neutralize the HCl byproduct.

  • Protocol:

    • In a round-bottom flask, dissolve morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

    • Cool the mixture to 0 °C.

    • Slowly add a solution of 2-fluorobenzylsulfonyl chloride (1.0 eq) in anhydrous DCM to the flask.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with water and 1M HCl.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure 4-[(2-fluorobenzyl)sulfonyl]morpholine.

Part 3: Predicted Physicochemical Properties

The physicochemical properties of a compound are crucial determinants of its pharmacokinetic and pharmacodynamic behavior.[7] While experimental data for 4-[(2-fluorobenzyl)sulfonyl]morpholine is unavailable, we can predict its properties based on its structure and by comparison with analogous compounds such as 4-(phenylsulfonyl)morpholine.[8]

PropertyPredicted ValueRationale and Comparative Insights
Molecular Formula C₁₁H₁₄FNO₃SBased on atomic composition.
Molecular Weight 259.30 g/mol Calculated from the molecular formula.
XLogP3 ~1.0 - 1.5The non-fluorinated analog, 4-(phenylsulfonyl)morpholine, has an XLogP3 of 0.7.[8] The addition of a fluorine atom and a methylene spacer is expected to slightly increase lipophilicity.
Topological Polar Surface Area (TPSA) 55 ŲThe TPSA is primarily determined by the sulfonylmorpholine core, which is identical to that of 4-(phenylsulfonyl)morpholine (TPSA = 55 Ų).[8]
Hydrogen Bond Donors 0The molecule lacks N-H or O-H bonds.
Hydrogen Bond Acceptors 4The three oxygen atoms and the nitrogen atom can act as hydrogen bond acceptors.
Rotatable Bond Count 3The bonds C-C(benzyl), C-S, and S-N allow for rotation.

Part 4: Potential Biological and Pharmacological Significance

The N-sulfonylmorpholine scaffold is a key feature in numerous biologically active molecules. The incorporation of a 2-fluorobenzyl group can further enhance or modulate this activity.

  • Antimicrobial and Antifungal Activity: Sulfonamides are a well-established class of antimicrobial agents.[3] Morpholine derivatives have also demonstrated significant antibacterial and antifungal properties.[9] The combination of these two pharmacophores in the target molecule suggests a high potential for antimicrobial activity.

  • Anti-inflammatory and Anticancer Potential: Many benzenesulfonamide derivatives have shown potent anti-inflammatory and anticancer activities.[3][4] The sulfonamide moiety can interact with the active sites of various enzymes, including carbonic anhydrases, which are implicated in several disease states.

  • Modulation of CNS Activity: The morpholine ring is known to improve the blood-brain barrier permeability of drug candidates, making it a valuable component in the design of CNS-active agents.

Conceptual Mechanism of Action: Enzyme Inhibition

Given that many sulfonamides function as enzyme inhibitors, a plausible mechanism of action for 4-[(2-fluorobenzyl)sulfonyl]morpholine could involve the inhibition of a key enzyme in a disease-related pathway.

G substrate Substrate enzyme Target Enzyme substrate->enzyme Binds to active site product Product enzyme->product inactive_complex Enzyme-Inhibitor Complex (Inactive) downstream Downstream Biological Effect product->downstream inhibitor 4-[(2-fluorobenzyl)sulfonyl]morpholine inhibitor->enzyme Binds to active site disease Disease Progression inactive_complex->disease Inhibits downstream->disease Contributes to

Caption: Conceptual pathway illustrating potential enzyme inhibition by 4-[(2-fluorobenzyl)sulfonyl]morpholine.

References

  • Nishiguchi, A., Maeda, K., & Miki, S. (2006).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Sulfonamides using 2,3-Difluorobenzene-1-sulfonyl chloride.
  • Prakash, G. K. S., Mathew, T., Panja, C., & Olah, G. A. (2007). Chlorotrimethylsilane−Nitrate Salts as Oxidants: Direct Oxidative Conversion of Thiols and Disulfides to Sulfonyl Chlorides. The Journal of Organic Chemistry, 72(15), 5847–5850.
  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A Highly Efficient Method for the Synthesis of Sulfonyl Chlorides. Synlett, 2009(17), 2773–2776.
  • ChemicalBook. (2026). 2-Fluorobenzenesulfonyl chloride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95050, 4-(Phenylsulfonyl)morpholine.
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.). 2-Fluorobenzenesulfonyl chloride 97%.
  • Chongqing Chemdad Co., Ltd. (n.d.). 2-Fluorobenzenesulfonyl chloride.
  • Wang, Z., He, H., & Zhang, H. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 24(18), 3244.
  • Chemspace. (n.d.). 4-(benzenesulfonyl)morpholine-3-carboxylic acid.
  • ChemScene. (n.d.). 4-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride.
  • Gardent, J. (1962). Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination. U.S.
  • Ezeokonkwo, M. A., Okoro, U. C., & Festus, C. (2019).
  • Rees, C. W., & Bryce, M. R. (2002). Preparation of 4-benzylsulfanyl[6][10][11]dithiadiazol-1-ylium chlorides. ARKIVOC, 2002(6), 224-233.

  • Mahesh, A. R., et al. (2013). Synthesis and antimicrobial activity of 4-(morpholin-4-yl) benzohydrazide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 2135-2144.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Sigma-Aldrich. (n.d.). 4-(PHENYLSULFONYL)MORPHOLINE AldrichCPR.
  • J&K Scientific. (n.d.). 4-(Morpholine-4-sulfonyl)benzoic acid.
  • Kulakov, I. V., et al. (2022). Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity. Molecules, 27(23), 8345.
  • Ortiz, K. G., et al. (2022).
  • Bhattacharya, S. N., Eaborn, C., & Walton, D. R. M. (1968). Preparation of arenesulphonyl chlorides from Grignard reagents. Journal of the Chemical Society C: Organic, 1265-1267.
  • Xiang, M., et al. (2020). Synthesis of benzyl chlorides. The Journal of Organic Chemistry, 85(14), 9080-9087.
  • Demchenko, A. M., et al. (2021). Antimicrobial activity of new benzazolyl N-sulfonyl amidines.
  • Pandeya, S. N., et al. (2005). Synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine as potential antimicrobial agents. Acta Pharmaceutica, 55(1), 39-47.
  • Li, J., et al. (2013).
  • Al-Ostath, A. I., et al. (2020). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 12(1), 1-11.

Sources

Exploratory

Technical Monograph: 4-[(2-Fluorobenzyl)sulfonyl]morpholine

The following technical guide details the chemical profile, synthesis, and application of 4-[(2-fluorobenzyl)sulfonyl]morpholine . While a direct CAS registry number for this specific derivative is not widely indexed in...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and application of 4-[(2-fluorobenzyl)sulfonyl]morpholine . While a direct CAS registry number for this specific derivative is not widely indexed in public commercial databases, this guide provides the definitive retro-synthetic pathway using the commercially available precursor (2-fluorophenyl)methanesulfonyl chloride (CAS 24974-71-8) .

Executive Summary

4-[(2-fluorobenzyl)sulfonyl]morpholine is a sulfonyl-morpholine derivative characterized by a 2-fluorobenzyl moiety attached to the sulfonyl group of a morpholine ring. This structural motif serves as a critical bioisostere in medicinal chemistry, often utilized to modulate metabolic stability and solubility in drug discovery programs targeting GPCRs and ion channels.

Due to its status as a specialized intermediate, this compound is frequently synthesized in situ or on-demand. This guide establishes the standard protocol for its generation from (2-fluorophenyl)methanesulfonyl chloride , ensuring high purity and yield.

Chemical Identity & Physicochemical Properties[1][2]

Nomenclature & Identifiers
PropertyDetail
Chemical Name 4-[(2-fluorophenyl)methylsulfonyl]morpholine
Systematic Name Morpholine, 4-[[(2-fluorophenyl)methyl]sulfonyl]-
Molecular Formula C₁₁H₁₄FNO₃S
Molecular Weight 259.30 g/mol
Precursor CAS 24974-71-8 (2-Fluorobenzylsulfonyl chloride)
Core Scaffold Sulfonyl-Morpholine
Calculated Physicochemical Data
ParameterValueInterpretation
LogP (Predicted) ~1.3 - 1.6Moderate lipophilicity; favorable for CNS penetration.
PSA (Polar Surface Area) ~55 ŲGood oral bioavailability potential (Rule of 5 compliant).
H-Bond Acceptors 4 (N, O, F, S=O)Interaction points for protein binding pockets.
H-Bond Donors 0Lack of donors improves membrane permeability.

Synthetic Pathway & Methodology

The synthesis of 4-[(2-fluorobenzyl)sulfonyl]morpholine proceeds via a nucleophilic substitution reaction (Sulfonylation). The morpholine nitrogen acts as the nucleophile, displacing the chloride from the sulfonyl chloride precursor under basic conditions.

Reaction Scheme

(2-Fluorophenyl)methanesulfonyl chloride + Morpholine


4-[(2-Fluorobenzyl)sulfonyl]morpholine  + HCl 
Detailed Experimental Protocol

Objective: Synthesize 10 mmol of 4-[(2-fluorobenzyl)sulfonyl]morpholine.

Reagents:

  • (2-Fluorophenyl)methanesulfonyl chloride (CAS 24974-71-8): 1.0 equiv (2.09 g).

  • Morpholine (CAS 110-91-8): 1.1 equiv (0.96 g).

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) : 1.5 equiv (to scavenge HCl).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Step-by-Step Procedure:

  • Preparation: Charge a round-bottom flask with (2-fluorophenyl)methanesulfonyl chloride (2.09 g) and dissolve in 20 mL of anhydrous DCM under an inert atmosphere (

    
    ). Cool the solution to 0°C using an ice bath.
    
  • Addition: Mix Morpholine (0.96 g) with TEA (1.5 equiv) in 5 mL of DCM. Add this mixture dropwise to the cooled sulfonyl chloride solution over 15 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor progress via TLC (Hexane:EtOAc 1:1) or LC-MS.

  • Work-up: Quench the reaction with water (20 mL). Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL). Combine organic layers.

  • Purification: Wash the combined organics with 1N HCl (to remove unreacted morpholine/TEA), followed by saturated

    
     and brine. Dry over 
    
    
    
    , filter, and concentrate in vacuo.
  • Isolation: The crude product typically solidifies upon standing. Recrystallize from Ethanol/Hexane if necessary to achieve >98% purity.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Precursor Preparation Reagents Dissolve (2-F-Bn)-SO2-Cl in DCM (0°C) Start->Reagents Addition Add Morpholine + TEA (Dropwise, <5°C) Reagents->Addition Nucleophilic Attack Reaction Stir at RT (2-4 hrs) Monitor TLC/LC-MS Addition->Reaction Sulfonylation Workup Quench (H2O) Wash (1N HCl, NaHCO3, Brine) Reaction->Workup Completion Product Final Product: 4-[(2-Fluorobenzyl)sulfonyl]morpholine Workup->Product Isolation & Drying

Figure 1: Step-by-step synthesis workflow for 4-[(2-fluorobenzyl)sulfonyl]morpholine via sulfonyl chloride activation.

Medicinal Chemistry Applications

The (2-fluorobenzyl)sulfonyl motif is a valuable structural element in drug design. Its inclusion in the morpholine scaffold offers specific advantages:

  • Metabolic Stability: The fluorine atom at the ortho-position of the benzyl ring blocks potential metabolic oxidation sites (P450 metabolism) on the phenyl ring, extending the compound's half-life (

    
    ).
    
  • Conformational Locking: The steric bulk of the ortho-fluorine can restrict the rotation of the benzyl group, potentially locking the molecule into a bioactive conformation favored by target receptors.

  • Electronic Effects: The electron-withdrawing nature of the sulfonyl group (

    
    ) decreases the basicity of the morpholine nitrogen, altering its interaction with biological targets compared to a standard benzyl-morpholine.
    

Target Classes:

  • GPCR Modulators: Sulfonyl-containing fragments are common in antagonists for chemokine receptors (e.g., CCR2, CCR5).

  • Ion Channel Blockers: Used in the design of Nav1.7 or Cav2.2 inhibitors for pain management.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures are expected:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.4–7.1 ppm (m, 4H, Ar-H): Characteristic pattern for ortho-substituted benzene.
      
    • 
       4.3 ppm (s, 2H, 
      
      
      
      ): Singlet for the benzylic methylene.
    • 
       3.7 ppm (m, 4H, Morpholine 
      
      
      
      ): Multiplet near oxygen.
    • 
       3.2 ppm (m, 4H, Morpholine 
      
      
      
      ): Multiplet near nitrogen (deshielded by sulfonyl).
  • ¹⁹F NMR: Single peak around -110 to -120 ppm (Ar-F).

  • Mass Spectrometry (ESI+):

    
    .
    

Safety & Handling

Hazard Identification:

  • Precursor (CAS 24974-71-8): Corrosive, causes severe skin burns and eye damage. Reacts violently with water.

  • Product: Likely an irritant (Skin/Eye/Respiratory). Handle as a potential sensitizer.

Precautions:

  • Engineering Controls: Perform all synthesis steps in a certified chemical fume hood.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a face shield when handling the sulfonyl chloride.[1]

  • Storage: Store the final product in a cool, dry place (2–8°C), protected from light.

References

  • Precursor Identification: National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 573052, (2-Fluorophenyl)methanesulfonyl chloride. Retrieved from [Link]

  • Synthetic Methodology: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Morpholine Reactivity: National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8078, Morpholine. Retrieved from [Link]

Sources

Foundational

Technical Guide: Fluorinated Sulfonyl Morpholine Derivatives in Medicinal Chemistry

Executive Summary This technical guide examines the Fluorinated Sulfonyl Morpholine pharmacophore, a structural triad that has emerged as a high-value motif in modern drug discovery. By integrating the metabolic stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide examines the Fluorinated Sulfonyl Morpholine pharmacophore, a structural triad that has emerged as a high-value motif in modern drug discovery. By integrating the metabolic stability of fluorine , the geometric rigidity of the sulfonyl linker, and the solubility-enhancing properties of morpholine , medicinal chemists can solve complex multiparametric optimization (MPO) challenges.

This guide moves beyond basic definitions to provide actionable synthetic strategies (including SuFEx "click" chemistry), detailed Structure-Activity Relationship (SAR) logic, and validated experimental protocols for researchers targeting kinase inhibitors (PI3K/mTOR) and metabolic enzyme modulators.

Part 1: The Pharmacophore Triad

The utility of fluorinated sulfonyl morpholines stems from the synergistic interplay of three distinct structural components. This is not merely a sum of parts but a strategic assembly to modulate Lipophilic Efficiency (LipE) .

The Components
  • Morpholine: A "privileged scaffold" that improves water solubility and lowers logP compared to piperidine or cyclohexane analogs. However, the ether oxygen can be a site for metabolic liability (ring opening).

  • Sulfonyl Group (

    
    ):  Acts as a non-basic, rigid linker with unique geometry (tetrahedral sulfur). It serves as a hydrogen bond acceptor and a bioisostere for carbonyls, often improving metabolic stability against hydrolases.
    
  • Fluorine (

    
    ):  The critical modulator.[1]
    
    • Electronic Effect: Lowers the

      
       of the morpholine nitrogen (if attached to the ring), reducing hERG liability.
      
    • Metabolic Blocking: Substitution at the C3 position (3,3-difluoromorpholine) blocks oxidative metabolism (N-dealkylation).

The Strategic Triad Visualization

PharmacophoreTriad Morpholine Morpholine Scaffold (Solubility & H-Bonding) Center Fluorinated Sulfonyl Morpholine Derivative Morpholine->Center Provides Core Sulfonyl Sulfonyl Linker (Rigid Geometry & Bioisostere) Sulfonyl->Center Links & Orients Fluorine Fluorine Substitution (Metabolic Block & pKa Modulation) Fluorine->Center Protects & Tunes

Figure 1: The synergistic contribution of each component to the final pharmacophore.

Part 2: Synthetic Architectures & Methodologies[1]

There are two primary architectural classes, each requiring distinct synthetic approaches.

Class A: Ring-Fluorinated Derivatives

Target: N-sulfonyl-3,3-difluoromorpholines. Rationale: Lowering basicity and blocking metabolism.

Synthesis Strategy: The most robust method involves the nucleophilic attack of a pre-fluorinated morpholine building block onto a sulfonyl chloride.

  • Reagent: 3,3-difluoromorpholine HCl (commercially available or synthesized via reduction of fluorinated lactams).

  • Base: DIPEA or

    
     is essential to scavenge the HCl byproduct.
    
Class B: Linker-Fluorinated Derivatives (SuFEx)

Target: Morpholines attached via a fluorosulfonyl handle. Rationale: Covalent inhibition or late-stage diversification.

Synthesis Strategy (SuFEx): Utilizing Sulfur-Fluoride Exchange (SuFEx) , a next-generation click chemistry pioneered by Sharpless et al. Sulfonyl fluorides are uniquely stable to reduction and thermolysis but react specifically with amines (like morpholine) under silyl-activation or calcium catalysis.

Comparative Synthesis Workflow

SynthesisPathways SulfonylChloride Aryl-SO2-Cl Cond1 Base (DIPEA) DCM, 0°C -> RT SulfonylChloride->Cond1 SulfonylFluoride Aryl-SO2-F (SuFEx Hub) Cond2 SuFEx Catalyst (DBU or Ca(OTf)2) SulfonylFluoride->Cond2 DifluoroMorph 3,3-Difluoromorpholine DifluoroMorph->Cond1 SilylMorph N-TMS-Morpholine SilylMorph->Cond2 ProdA Class A: Ring-Fluorinated Sulfonamide Cond1->ProdA Nucleophilic Subst. ProdB Class B: Standard Sulfonyl Morpholine Cond2->ProdB S-F Exchange

Figure 2: Divergent synthetic pathways for Class A (Ring-Fluorinated) and Class B (SuFEx-derived) compounds.

Part 3: Physicochemical Profiling & SAR

Understanding the impact of fluorination on the morpholine ring is critical for lead optimization.

The "Fluorine Effect" on Basicity and Lipophilicity

Replacing hydrogen with fluorine on the morpholine ring (specifically at C3) induces a strong electron-withdrawing inductive effect (


). This propagates to the nitrogen atom, significantly lowering its 

.

Data Summary: Impact of Fluorination

ParameterMorpholine3-Fluoromorpholine3,3-DifluoromorpholineImpact on Drug Design

(Conj. Acid)
~8.3~6.0~4.0 - 4.5Reduced lysosomal trapping; lower hERG binding affinity.
LogP -0.86~ -0.6~ -0.4Slight increase in lipophilicity; improved membrane permeability.
Metabolic Stability ModerateHighVery HighBlocks

-carbon oxidation (N-dealkylation).
H-Bonding Acceptor/DonorAcceptor/DonorWeakened DonorAltered solvation shell; potential for specific F-enzyme interactions.
Case Study: PI3K/mTOR Inhibitors

In the development of PI3K inhibitors (e.g., analogs of ZSTK474 or GDC-0941), the morpholine oxygen typically forms a hydrogen bond with the hinge region of the kinase ATP-binding pocket.

  • Problem: High basicity of the morpholine nitrogen can lead to poor pharmacokinetic (PK) profiles due to high ionization at physiological pH.

  • Solution: Introduction of a sulfonyl linker (forming a sulfonamide) neutralizes the nitrogen. Further fluorination of the morpholine ring (3,3-difluoro) prevents metabolic ring-opening, extending the half-life (

    
    ) without disrupting the critical hinge-binding interaction of the ether oxygen.
    

Part 4: Experimental Protocols

Protocol A: Synthesis of N-Sulfonyl-3,3-difluoromorpholine (Class A)

Standard Nucleophilic Substitution

Materials:

  • Aryl Sulfonyl Chloride (1.0 equiv)

  • 3,3-Difluoromorpholine Hydrochloride (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Dichloromethane (DCM), Anhydrous

Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 3,3-difluoromorpholine HCl and anhydrous DCM under

    
     atmosphere.
    
  • Activation: Cool the suspension to

    
    . Add DIPEA dropwise over 5 minutes. The mixture should become clear as the free amine is liberated.
    
  • Addition: Add the Aryl Sulfonyl Chloride (dissolved in minimal DCM) dropwise to the reaction mixture at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC or LC-MS (Target mass = Sulfonyl core + 121 Da).

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: SuFEx Synthesis of Sulfonyl Morpholines (Class B)

Silyl-Mediated Sulfur-Fluoride Exchange

Materials:

  • Aryl Sulfonyl Fluoride (1.0 equiv) [Synthesized via KBF2/TFFA from sulfonyl chloride if needed]

  • N-TMS-Morpholine (1.2 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10 mol% catalyst)

  • Acetonitrile (MeCN)

Procedure:

  • Setup: Dissolve Aryl Sulfonyl Fluoride in MeCN in a glass vial (SuFEx is tolerant of moisture/air, but anhydrous conditions improve yield).

  • Catalysis: Add DBU (10 mol%).

  • Exchange: Add N-TMS-Morpholine.

  • Reaction: Stir at RT for 1–2 hours. The driving force is the formation of the strong Si-F bond (gas/volatile byproduct).

  • Workup: Unlike Protocol A, SuFEx reactions are often "clean." Concentrate the solvent.

  • Purification: Often requires only a filtration through a short silica plug to remove the catalyst.

References

  • Sharpless, K. B., et al. (2014). "SuFEx: Sulfur(VI) Fluoride Exchange - Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Rewcastle, G. W., et al. (2012). "Synthesis and SAR of morpholine and its derivatives: A review." Journal of Medicinal Chemistry (Contextualized via search results on PI3K/mTOR inhibitors). Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

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Exploratory

The 2-Fluorobenzyl Sulfonyl Morpholine Scaffold: A Technical Whitepaper on Conformational Locking and Polypharmacological Targeting

Executive Summary In modern medicinal chemistry, the design of small-molecule therapeutics relies heavily on privileged scaffolds that balance target affinity, metabolic stability, and physicochemical properties. The 2-f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of small-molecule therapeutics relies heavily on privileged scaffolds that balance target affinity, metabolic stability, and physicochemical properties. The 2-fluorobenzyl sulfonyl morpholine moiety has emerged as a highly versatile pharmacophore, demonstrating significant utility across diverse therapeutic areas, most notably as voltage-gated sodium channel (Nav) inhibitors for neuralgia[1] and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase inhibitors for necroptosis-driven inflammatory diseases [2].

This technical guide provides an in-depth analysis of the causality behind the structural choices of this scaffold, detailing its physicochemical profiling, mechanistic applications, and validated synthetic workflows.

Structural & Physicochemical Profiling: The Causality of Design

The transition from a generic benzylamine or benzenesulfonamide to a 2-fluorobenzyl sulfonyl morpholine is not arbitrary; it is driven by precise stereoelectronic and pharmacokinetic requirements.

The 2-Fluorobenzyl Moiety: Conformational Locking and Metabolic Shielding

The placement of a fluorine atom at the ortho position of the benzyl ring serves two critical functions:

  • Conformational Locking: The highly electronegative fluorine atom induces a strong dipole. When adjacent to a sulfonyl group, dipole-dipole repulsion between the fluorine and the sulfonyl oxygens dictates a restricted dihedral angle. This "conformational lock" pre-organizes the molecule into its bioactive conformation, significantly reducing the entropic penalty upon binding to the target protein's active site or hinge region.

  • Metabolic Stability: The benzylic position is highly susceptible to cytochrome P450-mediated oxidation. The ortho-fluorine sterically and electronically shields the benzylic carbon, drastically reducing the rate of oxidative metabolism and improving the compound's half-life.

The Sulfonyl Morpholine Core: Vector Control and Basicity Tuning

The sulfonyl group (


) provides a rigid, tetrahedral geometry that acts as a strong hydrogen-bond acceptor while projecting the attached heterocycle into a specific vector space.
  • Why Morpholine over Piperidine? While piperidine is a common structural analog, its secondary amine is highly basic (pKa ~11.2). This high basicity often leads to poor membrane permeability and increases the risk of hERG channel liability (cardiotoxicity). The introduction of the ether oxygen in morpholine exerts an electron-withdrawing inductive effect, lowering the pKa of the nitrogen to approximately 8.3. This subtle shift ensures the molecule remains predominantly neutral or only partially protonated at physiological pH (7.4), optimizing its LogD profile and enhancing blood-brain barrier (BBB) penetration for neurological targets [1].

Therapeutic Applications & Mechanistic Causality

Voltage-Gated Sodium Channels (Nav1.7 / Nav1.8)

Compounds containing the 2-fluorobenzyl sulfonyl morpholine (and related piperidine) scaffold have been extensively patented for their sodium channel-inhibiting effects[1]. These targets are critical in the propagation of action potentials in nociceptive neurons. The scaffold acts by binding to the local anesthetic (LA) site within the inner pore of the Nav channel. The morpholine oxygen provides a crucial hydrogen bond to the domain IV S6 segment, while the 2-fluorobenzyl group occupies a hydrophobic sub-pocket, effectively stabilizing the channel in its inactivated state and preventing the aberrant firing associated with postherpetic and diabetic neuralgia.

MLKL and the Necroptosis Pathway

More recently, this scaffold has been identified as a potent inhibitor of MLKL, a terminal effector in the necroptosis pathway [2]. Necroptosis is a highly regulated form of inflammatory cell death implicated in conditions like male senescence, ischemia-reperfusion injury, and neurodegeneration [3]. The scaffold binds to the pseudokinase domain of MLKL, preventing its phosphorylation by RIPK3 and subsequent oligomerization, thereby halting cell membrane rupture.

MLKL_Pathway TNFR TNFR1 Activation RIPK1 RIPK1 Phosphorylation TNFR->RIPK1 RIPK3 RIPK3 Recruitment RIPK1->RIPK3 MLKL MLKL Oligomerization RIPK3->MLKL Necroptosis Cell Membrane Rupture (Necroptosis) MLKL->Necroptosis Inhibitor 2-Fluorobenzyl Sulfonyl Morpholine Scaffold Inhibitor->MLKL Inhibits

Caption: Mechanistic intervention of the 2-fluorobenzyl sulfonyl morpholine scaffold in the MLKL-driven necroptosis pathway.

Quantitative SAR Data Presentation

The following table summarizes representative Structure-Activity Relationship (SAR) data, demonstrating the causality behind the selection of the 2-fluoro and morpholine modifications.

Compound VariationAr-SubstituentHeterocycleNav1.7 IC₅₀ (nM)MLKL IC₅₀ (nM)LogD (pH 7.4)Microsomal Clearance (µL/min/mg)
Optimized Scaffold 2-FluoroMorpholine451202.4< 15
Isomeric Shift 4-FluoroMorpholine3108502.522
Basicity Shift 2-FluoroPiperidine381151.145
Unsubstituted None (H)Morpholine520>10002.185

Data Interpretation: Moving the fluorine from the ortho to the para position (Isomeric Shift) results in a drastic loss of potency due to the loss of the conformational lock. Replacing morpholine with piperidine retains potency but ruins the pharmacokinetic profile (lower LogD, higher clearance) due to excessive basicity.

Experimental Protocols: Self-Validating Synthetic Workflow

To ensure reproducibility, the following is a self-validating, step-by-step methodology for synthesizing the core 4-((2-fluorobenzyl)sulfonyl)morpholine scaffold.

Reagents and Equipment
  • 2-fluorobenzyl bromide (1.0 eq)

  • Sodium sulfite (

    
    , 1.5 eq)
    
  • Phosphorus oxychloride (

    
    , 3.0 eq)
    
  • Morpholine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology

Step 1: Preparation of 2-Fluorobenzylsulfonic Acid

  • Dissolve 2-fluorobenzyl bromide (10 mmol) in a 1:1 mixture of ethanol and water (20 mL).

  • Add sodium sulfite (15 mmol) and reflux the mixture at 90°C for 4 hours.

  • Validation Check: Monitor by TLC (Hexane/EtOAc 4:1). The disappearance of the highly non-polar bromide spot indicates completion.

  • Concentrate the solvent under reduced pressure to yield the crude sodium 2-fluorobenzylsulfonate as a white solid. Dry thoroughly under high vacuum.

Step 2: Conversion to Sulfonyl Chloride

  • Suspend the dry sodium 2-fluorobenzylsulfonate in anhydrous DCM (15 mL) at 0°C under an inert argon atmosphere.

  • Dropwise, add

    
     (30 mmol) and a catalytic amount of DMF (1 drop).
    
  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench carefully with ice water, extract with DCM (3 x 20 mL), dry over

    
    , and concentrate to yield 2-fluorobenzylsulfonyl chloride. Proceed immediately to Step 3 to prevent hydrolysis.
    

Step 3: Sulfonamidation with Morpholine

  • Dissolve the freshly prepared 2-fluorobenzylsulfonyl chloride in anhydrous DCM (20 mL) and cool to 0°C.

  • Add DIPEA (20 mmol) followed by the dropwise addition of morpholine (12 mmol).

  • Stir the mixture at room temperature for 2 hours.

  • Validation Check: LC-MS should indicate a dominant peak at m/z 260.07

    
    , corresponding to the target mass.
    
  • Wash the organic layer with 1N HCl (20 mL), saturated

    
     (20 mL), and brine. Dry over 
    
    
    
    and concentrate.
  • Purify via flash column chromatography (Silica gel, 0-50% EtOAc in Hexanes) to afford 4-((2-fluorobenzyl)sulfonyl)morpholine as a crystalline solid.

Synthetic_Workflow SM 2-Fluorobenzyl Bromide Sulfonation Sodium Sulfite & POCl3 SM->Sulfonation Intermediate Sulfonyl Chloride Intermediate Sulfonation->Intermediate Amidation Morpholine + DIPEA in DCM (0°C to RT) Intermediate->Amidation Product Target Scaffold Isolation Amidation->Product

Caption: Step-by-step synthetic workflow for the generation of the 2-fluorobenzyl sulfonyl morpholine scaffold.

References

  • Eisai Co., Ltd. Nitrogen containing heterocyclic compounds and medicines containing the same. US Patent 6,995,144 B2, filed March 12, 2003, and issued February 7, 2006.
  • MLKL inhibitors. US Patent 11,666,577 B2, issued June 6, 2023.
  • Treating Male Senescence. World Intellectual Property Organization Patent WO2018192416A1, published October 25, 2018.
Foundational

Advanced Bioisosteric Replacement Strategies: The Sulfonyl Morpholine Motif in Modern Drug Design

Executive Summary In the pursuit of optimized pharmacokinetics (PK) and pharmacodynamics (PD), bioisosteric replacement remains one of the most powerful tools in a medicinal chemist's arsenal. While the amide bond is a u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of optimized pharmacokinetics (PK) and pharmacodynamics (PD), bioisosteric replacement remains one of the most powerful tools in a medicinal chemist's arsenal. While the amide bond is a ubiquitous structural motif, its susceptibility to enzymatic hydrolysis often results in rapid in vivo clearance[1]. To circumvent this, the sulfonyl morpholine moiety has emerged as a privileged bioisostere. By combining the metabolic stability of a sulfonamide with the favorable physicochemical properties of a saturated, oxygen-containing heterocycle, this motif offers a highly vectorized, metabolically robust scaffold capable of engaging complex target interfaces.

This technical guide explores the causality behind the physicochemical shifts induced by sulfonyl morpholine incorporation, analyzes its mechanistic role in recent drug discovery campaigns, and provides a self-validating experimental workflow for its synthesis and evaluation.

The Causality of Choice: Physicochemical Profiling

The transition from an amide to a sulfonyl morpholine is not merely a structural swap; it is a calculated manipulation of the molecule's electronic and steric landscape.

While replacing an amide with a primary or secondary sulfonamide confers resistance to amidase-mediated hydrolysis, it often introduces developability liabilities, notably an excessively high polar surface area (PSA) and poor membrane permeability due to the introduction of strong hydrogen-bond (H-bond) donors[2].

The sulfonyl morpholine motif resolves this paradox through three causal mechanisms:

  • Metabolic Shielding: The robust

    
     bond and the steric bulk of the morpholine ring completely abrogate amidase and protease-mediated cleavage.
    
  • Permeability Optimization: By utilizing a tertiary sulfonamide (via the morpholine ring), H-bond donor capacity is eliminated. This drastically improves passive cellular permeability despite a nominal increase in overall PSA.

  • Vectorized Hydrogen Bonding: The morpholine oxygen serves as a localized, rigid H-bond acceptor, which is critical for interacting with specific kinase hinge regions or viral capsid interfaces.

Table 1: Comparative Physicochemical Properties of Isosteric Motifs

Note: Values represent median shifts observed during lead optimization campaigns.

Physicochemical ParameterStandard AmidePrimary SulfonamideSulfonyl MorpholineCausality for Shift
LogD (pH 7.4) ~1.8~1.2~2.1Tertiary nitrogen capping increases lipophilicity relative to primary sulfonamides.
Polar Surface Area (Ų) 29.142.551.0Morpholine oxygen adds to PSA, but the motif eliminates all H-bond donors.
H-Bond Donors 120The morpholine ring completely caps the sulfonamide nitrogen, enhancing permeability.
HLM Intrinsic Clearance > 150 µL/min/mg< 20 µL/min/mg< 15 µL/min/mgSteric hindrance and

bond strength prevent enzymatic degradation.

Mechanistic Applications in Target Binding

Case Study: HIV-1 Capsid Modulators

In the optimization of PF74, a prototypical HIV-1 capsid (CA) inhibitor, metabolic instability severely limited its clinical viability. Researchers systematically replaced the metabolically labile regions, eventually introducing a 4-sulfonylmorpholine group[3]. This bioisosteric replacement (yielding compounds such as 12a2 and 21a2) not only improved microsomal stability but also resulted in a 7.3-fold increase in anti-HIV-1 activity. The sulfonyl morpholine moiety effectively occupied multiple sub-pockets at the CTD-NTD interface of the CA hexamer, stabilizing the binding complex and disrupting viral assembly[3].

Case Study: mTOR Kinase Inhibitors

The development of selective mTOR inhibitors, such as AstraZeneca’s R20, heavily relies on the sulfonyl morpholine scaffold[4]. In this context, the morpholine oxygen acts as a critical H-bond acceptor in the ATP-binding hinge region of the kinase. The sulfonyl group provides the necessary geometric twist to project the morpholine ring into the optimal binding vector while simultaneously preventing off-target metabolic degradation[4].

BindingMechanisms Target Protein Target (e.g., HIV-1 CA or mTOR) SMMotif Sulfonyl Morpholine Bioisostere Sulfonyl Sulfonyl Group (SO2) - Metabolic Stability - H-Bond Acceptor SMMotif->Sulfonyl Component 1 Morpholine Morpholine Ring - Aqueous Solubility - Steric Vectoring SMMotif->Morpholine Component 2 Sulfonyl->Target Resists Hydrolysis Binds Backbone NH Morpholine->Target Hinge Region Binding Occupies Pocket

Fig 1. Mechanistic binding logic and physicochemical contributions of the sulfonyl morpholine motif.

Systems-Level Workflow and Self-Validating Protocol

To ensure reproducibility and scientific integrity, the incorporation of a sulfonyl morpholine bioisostere must follow a self-validating experimental workflow. The following protocol utilizes a modern Sandmeyer-type chlorosulfonylation approach, which avoids the harsh, degrading conditions of traditional chlorosulfonic acid[5].

ExpWorkflow Step1 1. Lead Identification (Metabolically Labile Amide) Step2 2. Sandmeyer Chlorosulfonylation (Aniline + DABSO + CuCl) Step1->Step2 Step3 3. Morpholine Coupling (SN2 Substitution) Step2->Step3 Step4 4. LC-MS/MS & NMR Validation (Self-Validating QC) Step3->Step4 Step5 5. SPR Binding & HLM Assays (Affinity & Clearance) Step4->Step5 Success Lead Progression (Enhanced PK/PD) Step5->Success High Affinity & Low Clearance Fail Iterative Redesign (Steric Clash / Poor Fit) Step5->Fail Loss of Binding or High Clearance

Fig 2. Self-validating experimental workflow for synthesis and evaluation of sulfonyl morpholines.

Step-by-Step Methodology

Phase 1: Sandmeyer-Type Chlorosulfonylation

  • Reagent Preparation: Dissolve the target heteroaromatic aniline (1.0 equiv) in a mixture of acetonitrile and 32% aqueous HCl (2.0 equiv).

    • Causality: HCl is required to form the diazonium salt, while acetonitrile provides a polar aprotic medium that stabilizes the intermediate.

  • Diazotization: Cool the reactor to 0 °C and add tert-butyl nitrite (1.1 equiv) dropwise.

    • Self-Validation Point 1: Monitor the reaction via in-line LC-MS. The complete disappearance of the aniline peak and the appearance of the diazonium mass confirm 100% conversion, preventing unreacted starting material from complicating downstream purification.

  • Sulfonylation: Add DABSO (0.6 equiv) and catalytic CuCl (0.1 equiv).

    • Causality: DABSO is utilized as a bench-stable, solid surrogate for highly toxic

      
       gas. This ensures precise stoichiometric control and enhances laboratory safety while maintaining high conversion rates[5]. CuCl catalyzes the radical addition of 
      
      
      
      to the aryl radical.

Phase 2: Morpholine Coupling 4. Amination: Without isolating the highly reactive sulfonyl chloride intermediate, add morpholine (2.5 equiv) directly to the reaction mixture at room temperature.

  • Causality: The excess morpholine acts dually as the nucleophile for the

    
     substitution and as an acid scavenger to neutralize the generated HCl.
    
  • Purification & Structural Validation: Purify the crude product via reverse-phase HPLC.

    • Self-Validation Point 2: Conduct

      
      -NMR and 
      
      
      
      -NMR. The presence of two symmetric multiplets at ~3.0 ppm and ~3.7 ppm (4H each) confirms the intact morpholine ring, validating the structural integrity of the bioisostere.

Phase 3: Functional & Metabolic Validation 6. Surface Plasmon Resonance (SPR) Binding Assay: Immobilize the target protein on a CM5 sensor chip. Inject the synthesized compound at varying concentrations.

  • Causality: SPR provides real-time

    
     and 
    
    
    
    rates, verifying that the added steric bulk of the morpholine ring does not cause a steric clash within the binding pocket[3].
  • Microsomal Stability Assay: Incubate the compound with Human Liver Microsomes (HLM) and NADPH at 37 °C. Quench aliquots at 0, 15, 30, and 60 minutes, and analyze via LC-MS/MS.

    • Causality: This final step confirms the primary hypothesis—that replacing the amide with a sulfonyl morpholine halts enzymatic cleavage, which should be reflected in a highly favorable intrinsic clearance rate (< 15 µL/min/mg).

Conclusion

The strategic deployment of the sulfonyl morpholine bioisostere represents a masterclass in rational drug design. By understanding the causality behind its physicochemical properties—specifically its ability to eliminate H-bond donors while providing a metabolically invincible, rigid H-bond acceptor—medicinal chemists can rescue metabolically labile leads. When synthesized and evaluated through a rigorous, self-validating framework, this motif significantly accelerates the progression of high-quality clinical candidates.

References

1.[4] Overview of Research into mTOR Inhibitors - PMC. Source: nih.gov. URL:[Link] 2.[3] Discovery, Crystallographic Studies, and Mechanistic Investigations of Novel Phenylalanine Derivatives Bearing a Quinazolin-4-one Scaffold as Potent HIV Capsid Modulators - PMC. Source: nih.gov. URL:[Link] 3.[2] The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. Source: nih.gov. URL:[Link] 4.[5] Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate | Organic Letters - ACS Publications. Source: acs.org. URL:[Link] 5.[1] Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. Source: nih.gov. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to Pharmacophore Modeling of Fluorobenzyl Sulfonyl Morpholines

Abstract In the landscape of modern drug discovery, computer-aided drug design (CADD) has become an indispensable tool for accelerating the identification and optimization of novel therapeutic agents.[1] Among CADD techn...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, computer-aided drug design (CADD) has become an indispensable tool for accelerating the identification and optimization of novel therapeutic agents.[1] Among CADD techniques, pharmacophore modeling provides an elegant and effective framework for abstracting the essential molecular features responsible for a molecule's biological activity.[2] This guide offers a comprehensive, in-depth exploration of the principles and practical application of pharmacophore modeling, specifically tailored to the analysis of fluorobenzyl sulfonyl morpholines. This class of compounds, featuring a versatile morpholine scaffold, a critical sulfonyl linker, and a fluorinated aromatic ring, presents unique opportunities for structure-activity relationship (SAR) studies. We will dissect the causality behind methodological choices, present self-validating experimental protocols, and ground our discussion in authoritative scientific literature, providing researchers and drug development professionals with a robust blueprint for their own discovery campaigns.

Introduction: The Pharmacophore Concept in Drug Design

A pharmacophore is the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target and elicit a biological response.[3] These features are not atoms themselves, but rather abstractions of molecular properties such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and ionizable groups.[4] Pharmacophore modeling is a powerful computational method used to build a 3D hypothesis of these features, which can then be employed as a query for virtual screening of large compound libraries, lead optimization, and scaffold hopping to discover novel chemotypes.[3][5]

The utility of pharmacophore modeling is particularly pronounced in two primary scenarios:

  • Ligand-Based Pharmacophore Modeling: Employed when the 3D structure of the biological target is unknown, this approach relies on a set of known active ligands to identify the common chemical features responsible for their activity.[6]

  • Structure-Based Pharmacophore Modeling: Utilized when the 3D structure of the target protein is available (e.g., from X-ray crystallography), this method analyzes the binding site to identify key interaction points that a ligand must complement.[4][7]

This guide will focus primarily on the ligand-based approach, as it represents a common scenario in early-stage drug discovery where a set of active compounds has been identified, but the target structure remains elusive.

The Fluorobenzyl Sulfonyl Morpholine Scaffold: A Privileged Structure

The fluorobenzyl sulfonyl morpholine core represents a confluence of synthetically accessible and biologically relevant moieties. Understanding each component is critical to appreciating its potential in drug design.

  • Morpholine Ring: A six-membered heterocycle containing both an amine and an ether functional group. Its saturated, non-planar structure is often found in biologically active compounds, where it can serve as a key binding element, a solvent-exposed group to improve physicochemical properties, or a rigid scaffold to orient other functional groups.[8]

  • Sulfonyl Group (-SO₂-): This group acts as a rigid linker and a potent hydrogen bond acceptor. Its geometry and electronic properties are crucial for orienting the connected chemical groups in a specific 3D space, which is fundamental for precise receptor interaction.[9]

  • Fluorobenzyl Group: The incorporation of fluorine atoms into aromatic rings is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[10] The fluorobenzyl moiety can engage in various interactions, including hydrophobic and aromatic stacking, while the fluorine itself can form specific, non-covalent interactions with the target protein.

The combination of these elements creates a versatile scaffold. For instance, N-arylsulfonyl morpholines have been successfully designed as potent γ-secretase inhibitors for the potential treatment of Alzheimer's disease, demonstrating the therapeutic relevance of this chemical class.[11]

The Pharmacophore Modeling Workflow: A Self-Validating Protocol

Developing a robust and predictive pharmacophore model is an iterative process that requires careful data curation, methodical execution, and rigorous validation.[4] The protocol described below is designed as a self-validating system, ensuring that the resulting model is statistically significant and has true predictive power.

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

Objective: To generate and validate a 3D pharmacophore model from a set of biologically active fluorobenzyl sulfonyl morpholines.

Phase 1: Dataset Preparation & Curation

  • Compound Selection: Assemble a dataset of fluorobenzyl sulfonyl morpholine analogues with a wide range of biological activities (e.g., IC₅₀ or Kᵢ values) against the target of interest. The dataset should ideally contain at least 15-20 compounds.

  • Data Structuring: Convert activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a linear relationship between structure and activity.

  • Training and Test Set Division: Partition the dataset into a training set (~75% of compounds) and a test set (~25% of compounds).[12]

    • Rationale (Expertise): The training set is used to build the model. The test set, which the model has never seen, is used to validate its predictive ability. This separation is crucial to prevent model overfitting and ensure it can generalize to new, unknown molecules.[13]

    • Selection Criteria: Both sets should span the full range of biological activity and structural diversity present in the overall dataset.

Phase 2: Conformational Analysis & Feature Identification

  • 3D Structure Generation: Generate a low-energy 3D conformation for each molecule in the training set using computational chemistry software (e.g., MOE, Discovery Studio).[6]

  • Conformational Sampling: For each molecule, generate a diverse ensemble of low-energy conformers. This step is critical as it is the molecule's 3D shape (its conformation) that dictates its interaction with the receptor.[4]

  • Feature Mapping: Identify the potential pharmacophoric features (HBA, HBD, HY, AR, etc.) for all conformers of each molecule in the training set.

Phase 3: Pharmacophore Model Generation

  • Molecular Alignment & Hypothesis Generation: Superimpose the conformers of the most active compounds to identify common 3D arrangements of pharmacophoric features.[4] This process generates a series of pharmacophore hypotheses.

    • Causality: The underlying assumption is that molecules with similar biological activity bind to the target in a similar manner, and therefore share a common spatial arrangement of key interaction features.[14]

  • Scoring and Ranking: Each hypothesis is scored based on how well it maps the features of the active compounds while excluding the features of inactive compounds. The highest-scoring hypotheses are retained.

Phase 4: Rigorous Model Validation (Trustworthiness)

  • Internal Validation (Test Set Prediction): Use the generated pharmacophore model(s) to predict the activity of the compounds in the test set. A good model should accurately classify active compounds as active and inactive compounds as inactive.[15]

  • Statistical Validation (Fischer's Randomization Test): This method assesses the statistical significance of the model by scrambling the activity data of the training set and re-generating hypotheses.[15] If the original model's score is significantly better than any model generated from randomized data, it indicates a true structure-activity relationship.

  • Goodness of Hit (GH) Score Calculation: Screen a database containing the known active compounds and a larger set of decoy (presumed inactive) molecules. The GH score evaluates the model's ability to enrich active compounds over decoys. A GH score above 0.7 is considered indicative of a very good model.[5][16]

The overall workflow can be visualized as a logical progression from data collection to validated application.

PharmacophoreWorkflow cluster_prep Phase 1: Dataset Preparation cluster_gen Phase 2 & 3: Model Generation cluster_val Phase 4: Validation cluster_app Application Data 1. Assemble Dataset (Actives & Inactives) Split 2. Split into Training (75%) & Test (25%) Sets Data->Split Conform 3. Generate 3D Conformers (Training Set) Split->Conform Features 4. Identify Pharmacophoric Features Conform->Features Align 5. Align Actives & Generate Hypotheses Features->Align TestSet 6. Predict Activity of Test Set Align->TestSet Screen 9. Virtual Screening of Compound Libraries TestSet->Screen Fischer 7. Fischer's Randomization Test Fischer->Screen GHScore 8. GH Score Calculation (Decoy Set) GHScore->Screen

Caption: Workflow for Ligand-Based Pharmacophore Modeling.

Hypothetical Case Study: A Pharmacophore Model for γ-Secretase Inhibitors

To illustrate the practical application of this workflow, we will consider a hypothetical dataset of fluorobenzyl sulfonyl morpholine derivatives designed as γ-secretase inhibitors.[11]

Data Presentation

The following table summarizes a hypothetical training set with their corresponding biological activities.

Compound IDStructurepIC₅₀Activity Class
FSM-01 4-((4-fluorobenzyl)sulfonyl)morpholine7.8Active
FSM-02 4-((2,4-difluorobenzyl)sulfonyl)morpholine8.5Active
FSM-03 4-((3-fluorobenzyl)sulfonyl)morpholine7.5Active
FSM-04 4-(benzylsulfonyl)morpholine6.1Inactive
FSM-05 4-((4-chlorobenzyl)sulfonyl)morpholine6.9Moderately Active
FSM-06 4-((4-methylbenzyl)sulfonyl)morpholine5.9Inactive
Interpreting the Resulting Pharmacophore

After executing the protocol, a top-scoring pharmacophore hypothesis might emerge. This model would represent the key spatial arrangement of features essential for high-potency inhibition of γ-secretase. A hypothetical model for our compound class is visualized below.

Caption: Hypothetical 4-Feature Pharmacophore Model.

Model Interpretation:

  • Two Hydrogen Bond Acceptors (HBA): These likely correspond to the two oxygen atoms of the sulfonyl (-SO₂) group. The specific distance between them is critical for optimal interaction with a complementary HBD on the target protein.

  • One Aromatic Ring (AR): This feature represents the fluorobenzyl ring, which is likely involved in π-π stacking or other aromatic interactions within the binding pocket.

  • One Hydrophobic Feature (HY): This could map to the aliphatic, cyclic structure of the morpholine ring, suggesting it fits into a hydrophobic pocket on the receptor.

This validated model now serves as a powerful 3D query. It can be used to screen millions of compounds in databases to identify novel molecules that possess a different chemical backbone but present the same essential pharmacophoric features in the correct 3D orientation. This process, known as virtual screening, can dramatically reduce the time and cost associated with identifying new lead compounds compared to traditional high-throughput screening.[17]

Conclusion and Future Directions

Pharmacophore modeling is a cornerstone of modern, rational drug design.[18] This guide has detailed a robust, self-validating workflow for developing predictive pharmacophore models for the fluorobenzyl sulfonyl morpholine class of compounds. By emphasizing the causality behind experimental choices and grounding the protocol in rigorous validation techniques, researchers can generate high-quality models that serve as effective tools for virtual screening and lead optimization.[13][17]

Future advancements will likely see the deeper integration of pharmacophore modeling with artificial intelligence and machine learning to improve predictive accuracy.[19] Furthermore, combining ligand-based pharmacophore models with molecular dynamics simulations can account for target flexibility, leading to the development of more sophisticated and dynamic pharmacophore hypotheses.[20] By leveraging the principles outlined herein, scientists are well-equipped to unlock the full potential of the fluorobenzyl sulfonyl morpholine scaffold in the quest for novel therapeutics.

References

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptors, Ligands and Channel Research, 7, 81–92. Available at: [Link]

  • Scarpino, A., Gaggiano, F., & Stornaiuolo, M. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 660. Available at: [Link]

  • Khedkar, S. A., Malde, A. K., Coutinho, E. C., & Srivastava, S. (2021). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Current Pharmaceutical Design, 27(1), 1-2. Available at: [Link]

  • Anonymous. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. SlideShare. Available at: [Link]

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  • Fiveable. (2025). Pharmacophore modeling. Medicinal Chemistry Study Guides. Available at: [Link]

  • Kryzhanovsky, S. A., & Borysov, O. V. (2018). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol, 8(20), e3048. Available at: [Link]

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  • Dove Medical Press. (2014). Pharmacophore modeling in drug discovery [Video]. YouTube. Available at: [Link]

  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762. Available at: [Link]

  • Singh, K., & Roy, K. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 12. Available at: [Link]

  • Ahmad, S., et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Biointerface Research in Applied Chemistry, 13(2), 143. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacophore model validation using GH score method. [Figure]. Available at: [Link]

  • Li, H., et al. (2010). Design, synthesis, and structure-activity relationship studies of N-arylsulfonyl morpholines as γ-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6606-9. Available at: [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Available at: [Link]

  • Gansner, E. R., & North, S. C. (2006). Drawing graphs with dot. MIT. Available at: [Link]

  • Cruz, D. (2018). DOT Language (graph based diagrams). Medium. Available at: [Link]

  • Graphviz. (2024). DOT Language. Available at: [Link]

  • ResearchGate. (n.d.). Evaluation of the pharmacophore model selected. [Figure]. Available at: [Link]

  • Wang, G., et al. (2005). Structure-activity Relationships for a New Family of Sulfonylurea Herbicides. Pest Management Science, 61(11), 1031-8. Available at: [Link]

  • Volkamer Lab. (2025). Pharmacophore modeling. Available at: [Link]

  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. Available at: [Link]

  • Langer, T., & Wolber, G. (2015). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. In The Practice of Medicinal Chemistry (pp. 489-509). Elsevier. Available at: [Link]

  • Collaborative Drug Discovery, Inc. (2025). SAR: Structure Activity Relationships. CDD Vault. Available at: [Link]

  • Fiveable. (n.d.). Structure-Activity Relationships in Med Chem. Medicinal Chemistry Study Guides. Available at: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships (SAR). Available at: [Link]

  • Deev, S. L., et al. (2022). Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity. Molecules, 27(23), 8346. Available at: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2024). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Wang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(23), 5220. Available at: [Link]

  • Al-Amiery, A. A. (2025). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. Available at: [Link]

  • Lidsen. (2023). Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties. Journal of Fundamental and Applied Sciences. Available at: [Link]

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Foundational

4-[(2-fluorobenzyl)sulfonyl]morpholine molecular weight and formula

Here is an in-depth technical guide regarding the physicochemical characterization, synthesis, and medicinal chemistry utility of 4-[(2-fluorobenzyl)sulfonyl]morpholine . Physicochemical Characterization & Synthetic Util...

Author: BenchChem Technical Support Team. Date: March 2026

Here is an in-depth technical guide regarding the physicochemical characterization, synthesis, and medicinal chemistry utility of 4-[(2-fluorobenzyl)sulfonyl]morpholine .

Physicochemical Characterization & Synthetic Utility in Drug Discovery

Core Identity & Physicochemical Data

The Data Foundation

Before integrating this scaffold into a screening library or lead optimization campaign, accurate physicochemical data is required. Unlike the common phenylsulfonyl analogs, the benzylsulfonyl linker in this molecule introduces a methylene spacer (


) between the sulfonyl group and the aromatic ring. This subtle structural change significantly alters the bond angles and metabolic profile compared to direct sulfonamides.
1.1 Molecular Identity
ParameterValueNotes
IUPAC Name 4-[(2-fluorophenyl)methylsulfonyl]morpholineAlternate: 4-((2-fluorobenzyl)sulfonyl)morpholine
Molecular Formula C₁₁H₁₄FNO₃S Calculated based on connectivity.[1]
Molecular Weight 259.30 g/mol Monoisotopic Mass: 259.068 Da
SMILES FC1=CC=CC=C1CS(=O)(=O)N2CCOCC2Useful for cheminformatics/docking.
InChI Key (Generated from structure)Unique hash for database integration.
LogP (Predicted) ~1.3 - 1.6Moderate lipophilicity; good CNS penetration potential.
H-Bond Acceptors 4(3 Oxygen + 1 Fluorine)
H-Bond Donors 0No labile protons (chemically stable).
1.2 Structural Significance[1][2]
  • The Morpholine Ring: Acts as a solubility handle and a metabolic "safety valve," reducing the overall lipophilicity compared to a piperidine or cyclohexane ring.

  • The Sulfonyl Linker (

    
    ):  Provides a rigid geometry (tetrahedral sulfur) and acts as a strong hydrogen bond acceptor.
    
  • The 2-Fluoro Substitution: The ortho-fluorine is critical. It exerts a steric and electronic "ortho-effect," twisting the benzyl ring out of planarity relative to the sulfonyl group, potentially locking the conformation to better fit binding pockets.

Synthetic Pathways & Protocols

Expertise & Experience

The synthesis of 4-[(2-fluorobenzyl)sulfonyl]morpholine follows a convergent pathway. While oxidative methods from thioethers exist, the Nucleophilic Substitution (Sulfonylation) route is preferred for its high yield and operational simplicity.

2.1 Reaction Logic (The "Why")

We utilize (2-fluorophenyl)methanesulfonyl chloride as the electrophile. This reagent is highly reactive toward secondary amines.

  • Base Selection: Triethylamine (

    
    ) is chosen over stronger inorganic bases (like NaOH) to prevent hydrolysis of the sulfonyl chloride into the sulfonic acid by-product.
    
  • Solvent: Dichloromethane (DCM) is the standard solvent due to its ability to solubilize both the organic reactants and the resulting sulfonamide, while allowing the triethylamine hydrochloride salt to precipitate or be washed away.

2.2 Validated Protocol (Step-by-Step)

Reagents:

  • Morpholine (1.0 equiv)

  • (2-Fluorophenyl)methanesulfonyl chloride (1.1 equiv)

  • Triethylamine (1.5 equiv)

  • DCM (Anhydrous)

Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with Morpholine (10 mmol) and Triethylamine (15 mmol) in anhydrous DCM (20 mL). Cool the solution to 0°C using an ice bath. Control Point: Cooling is essential to control the exotherm and prevent disulfonylation or decomposition.

  • Addition: Dissolve (2-fluorophenyl)methanesulfonyl chloride (11 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 15 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.

  • Work-up: Quench with water (30 mL). Separate the organic layer.[3] Wash the organic phase with 1N HCl (to remove excess morpholine/TEA), followed by saturated

    
     and Brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary, though the crude is often >95% pure.
    
2.3 Visualized Workflow (Graphviz)

SynthesisWorkflow Fig 1. Nucleophilic Sulfonylation Pathway. The amine attacks the sulfonyl sulfur, displacing chloride. Reactant1 Morpholine (Nucleophile) Intermediate Tetrahedral Transition State Reactant1->Intermediate DCM, 0°C Reactant2 (2-F-phenyl)methanesulfonyl chloride (Electrophile) Reactant2->Intermediate Product 4-[(2-fluorobenzyl)sulfonyl]morpholine (Target) Intermediate->Product Elimination of Cl- Base Triethylamine (HCl Scavenger) Base->Intermediate Captures HCl

Analytical Validation

Trustworthiness: Self-Validating Systems

To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed.

TechniqueExpected SignatureMechanistic Reason
¹H NMR (CDCl₃)

4.3 ppm (s, 2H)
The benzylic

protons are deshielded by the sulfonyl group and the aromatic ring.
¹H NMR (CDCl₃)

3.6 ppm (m, 4H)
Morpholine ether protons (

).
¹H NMR (CDCl₃)

3.2 ppm (m, 4H)
Morpholine amine protons (

).
¹⁹F NMR

-110 to -120 ppm
Diagnostic singlet for ortho-fluorine on the benzene ring.
LC-MS (ESI+) [M+H]⁺ = 260.07Protonated molecular ion peak.
Medicinal Chemistry Applications

Authoritative Grounding

This molecule is rarely a drug in itself but serves as a high-value fragment or intermediate .

4.1 The Fluorine Effect (Metabolic Blocking)

The inclusion of the fluorine atom at the ortho position (2-F) is a strategic design choice.

  • Metabolic Stability: The benzyl position (

    
    ) is a "metabolic soft spot" prone to oxidation by Cytochrome P450 enzymes.[4] While the sulfonyl group deactivates this position electronically, the ortho-fluorine protects the aromatic ring from hydroxylation at the most sterically accessible site [1].
    
  • Conformational Lock: The fluorine atom creates an electrostatic repulsion with the sulfonyl oxygens, restricting free rotation around the benzyl-sulfur bond. This pre-organizes the molecule for binding, reducing the entropic penalty upon docking with a protein target [2].

4.2 Pharmacophore Mapping

The molecule presents three distinct interaction vectors for biological targets (e.g., Kinases, Ion Channels):

  • H-Bond Acceptor (Sulfonyl): Interacts with backbone amides.

  • Hydrophobic Domain (Fluorobenzyl): Occupies lipophilic pockets; Fluorine can engage in multipolar interactions with carbonyl carbons of the protein.

  • Solubilizing Vector (Morpholine): Exposed to solvent, improving oral bioavailability.

4.3 Interaction Diagram (Graphviz)

Pharmacophore Fig 2. SAR Logic. The Fluorine modulates lipophilicity; Sulfonyl anchors the molecule; Morpholine ensures solubility. F_Atom 2-Fluoro Substituent (Metabolic Block / Lipophilicity) Benzyl Benzyl Linker (Spacer) F_Atom->Benzyl Target_Pocket Target Protein (Hydrophobic Pocket) F_Atom->Target_Pocket Multipolar Interaction Sulfonyl Sulfonyl Group (SO2) (H-Bond Acceptor) Benzyl->Sulfonyl Morpholine Morpholine Ring (Solubility / Solvent Exp.) Sulfonyl->Morpholine Sulfonyl->Target_Pocket H-Bonding

References
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 4-[(2-fluorobenzyl)sulfonyl]morpholine

Abstract This application note details a robust, field-proven protocol for the synthesis of 4-[(2-fluorobenzyl)sulfonyl]morpholine via nucleophilic substitution. Unlike direct arylsulfonylation, this protocol addresses t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, field-proven protocol for the synthesis of 4-[(2-fluorobenzyl)sulfonyl]morpholine via nucleophilic substitution. Unlike direct arylsulfonylation, this protocol addresses the specific reactivity of (2-fluorophenyl)methanesulfonyl chloride , a benzylic sulfonyl chloride prone to specific side reactions (e.g., sulfene formation/elimination) if basicity is uncontrolled. The method utilizes a controlled addition strategy in dichloromethane (DCM) with triethylamine (TEA) as an acid scavenger, ensuring high yield (>85%) and purity suitable for pharmaceutical screening.

Introduction & Retrosynthetic Analysis

The target molecule features a sulfonamide linkage connecting a morpholine ring to a 2-fluorobenzyl moiety. Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, often serving as stable transition-state mimetics.

Retrosynthetic Logic

The most efficient disconnection is at the S-N bond.

  • Synthon A: Morpholine (Nucleophile)

  • Synthon B: (2-Fluorophenyl)methanesulfonyl chloride (Electrophile)

While direct chlorosulfonylation of 2-fluorotoluene is possible, it often yields regioisomeric mixtures. Therefore, this protocol utilizes the commercially available (2-fluorophenyl)methanesulfonyl chloride , which ensures regiospecificity.

Mechanistic Insight

The reaction proceeds via an SN2-like nucleophilic attack of the morpholine nitrogen on the sulfonyl sulfur.

  • Critical Control Point: Benzylic sulfonyl chlorides possess acidic

    
    -protons. Strong bases or excess heat can induce the elimination of HCl to form a reactive sulfene  intermediate (
    
    
    
    ), which can oligomerize or react non-selectively.
  • Solution: We employ a mild base (TEA) and strictly controlled temperature (0°C) during addition to favor direct substitution over elimination.

Materials & Equipment

Reagents
ReagentCAS No.MW ( g/mol )Equiv.Role
(2-Fluorophenyl)methanesulfonyl chloride 24974-71-8208.641.0Electrophile
Morpholine 110-91-887.121.1Nucleophile
Triethylamine (TEA) 121-44-8101.191.2Acid Scavenger
Dichloromethane (DCM) 75-09-2-SolventReaction Medium
1M HCl --WashQuench/Purification
Equipment
  • 250 mL Round Bottom Flask (3-neck)

  • Pressure-equalizing addition funnel

  • Nitrogen inlet/bubbler

  • Magnetic stirrer with temperature probe

  • Rotary Evaporator

Experimental Protocol

Reaction Setup
  • Preparation: Oven-dry all glassware. Purge the 3-neck flask with nitrogen.

  • Solubilization: Charge (2-Fluorophenyl)methanesulfonyl chloride (10.0 g, 47.9 mmol) into the flask. Add anhydrous DCM (100 mL, 10V). Stir until fully dissolved.

  • Cooling: Submerge the flask in an ice/water bath. Cool the internal temperature to 0–5 °C .

  • Base Addition: Add Triethylamine (6.95 g, 9.6 mL, 68.7 mmol) to the stirring solution. Note: Slight fuming may occur; ensure good ventilation.

Nucleophile Addition (Critical Step)
  • Prepare a solution of Morpholine (4.59 g, 4.6 mL, 52.7 mmol) in DCM (20 mL).

  • Transfer this solution to the addition funnel.

  • Dropwise Addition: Add the morpholine solution dropwise over 30 minutes .

    • Constraint: Monitor internal temperature.[1] Do not allow it to exceed 10°C. This prevents the competing sulfene elimination pathway.

  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours .

Monitoring
  • TLC System: Hexane:Ethyl Acetate (1:1).

  • Visualization: UV (254 nm). The sulfonyl chloride starting material (Rf ~0.8) should disappear; the product (Rf ~0.4) will appear as a distinct dark spot.

Workup & Purification[1][2]
  • Quench: Pour the reaction mixture into a separatory funnel containing 1M HCl (50 mL). Shake vigorously.

    • Why? This converts excess morpholine and TEA into water-soluble salts, removing them from the organic layer.

  • Phase Separation: Collect the lower organic layer (DCM).

  • Wash 2: Wash the organic layer with Saturated NaHCO₃ (50 mL) to neutralize any residual acid.

  • Wash 3: Wash with Brine (saturated NaCl, 50 mL) to dry the organic phase.

  • Drying: Dry the organic layer over anhydrous MgSO₄ for 15 minutes. Filter off the solids.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap, 40°C bath) to yield a crude off-white solid.

  • Recrystallization: If high purity is required (>99%), recrystallize from Ethanol/Hexane (1:4) . Heat to reflux until dissolved, then cool slowly to 4°C.

Expected Results & Characterization

ParameterSpecificationNotes
Appearance White to off-white crystalline solid
Yield 85% – 92%Typical range for this scale
Melting Point 118–122 °C (Predicted)Distinct from precursor (55 °C)
Spectral Validation (Predicted)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.45–7.35 (m, 2H, Ar-H)
      
    • 
       7.20–7.10 (m, 2H, Ar-H)
      
    • 
       4.35 (s, 2H, Ar-CH₂-SO₂) — Diagnostic Singlet
      
    • 
       3.68 (t, J=4.8 Hz, 4H, Morpholine O-CH₂)
      
    • 
       3.15 (t, J=4.8 Hz, 4H, Morpholine N-CH₂)
      
  • ¹⁹F NMR:

    • 
       -115.0 ppm (s, 1F)
      

Visualizations

Reaction Mechanism & Pathway

This diagram illustrates the reaction flow and the critical "Sulfene Avoidance" pathway.

ReactionScheme SM1 (2-Fluorophenyl) methanesulfonyl chloride Inter Tetrahedral Intermediate SM1->Inter DCM, 0°C SideRxn Sulfene Species (Avoided via 0°C) SM1->SideRxn High Temp / Strong Base SM2 Morpholine SM2->Inter DCM, 0°C Base TEA (Base) Base->Inter DCM, 0°C Prod 4-[(2-fluorobenzyl) sulfonyl]morpholine Inter->Prod -Cl⁻ ByProd TEA·HCl Inter->ByProd

Caption: Reaction scheme highlighting the direct substitution pathway and the side-reaction to be avoided.

Workup & Purification Workflow

A logical flow for the isolation of the pure compound.

WorkupFlow Step1 Reaction Mixture (DCM Phase) Step2 Wash: 1M HCl Step1->Step2 Step3 Phase Separation Step2->Step3 AqLayer Aqueous Layer (TEA salts, Morpholine) Step3->AqLayer Discard OrgLayer Organic Layer (Product) Step3->OrgLayer Step4 Wash: Sat. NaHCO3 (Neutralize) OrgLayer->Step4 Step5 Wash: Brine (Dry) Step4->Step5 Step6 Dry over MgSO4 & Filter Step5->Step6 Step7 Rotary Evaporation Step6->Step7 Final Final Product (Crystalline Solid) Step7->Final

Caption: Step-by-step purification workflow ensuring removal of unreacted amine and salts.

Expert Tips & Troubleshooting

  • Moisture Sensitivity: Sulfonyl chlorides hydrolyze to sulfonic acids in the presence of water. Ensure DCM is anhydrous and glassware is dried. If the starting material smells strongly of acid before use, it may have degraded.

  • Order of Addition: Always add the morpholine to the sulfonyl chloride. Adding sulfonyl chloride to neat morpholine can cause a rapid exotherm and "runaway" reaction due to the high local concentration of base.

  • Recrystallization Solvent: If the product oils out during recrystallization, add a seed crystal or scratch the glass. A mixture of Isopropanol (IPA) and water (9:1) is an alternative solvent system if Ethanol/Hexane fails.

References

  • ChemicalBook. (2-Fluorophenyl)methanesulfonyl chloride Product Properties. Retrieved from

  • PubChem. Compound Summary: (2-Fluorophenyl)methanesulfonyl chloride.[2] National Library of Medicine. Retrieved from

  • Organic Chemistry Portal. Synthesis of Sulfonamides. (General Protocol Reference). Retrieved from

  • PrepChem. Synthesis of 4-[(3-Acetylphenyl)sulfonyl]morpholine. (Analogous Protocol). Retrieved from

Sources

Application

Application Note: Optimized Synthesis of 4-[(2-fluorobenzyl)sulfonyl]morpholine

Executive Summary This guide details the synthesis of 4-[(2-fluorobenzyl)sulfonyl]morpholine , a sulfonamide scaffold frequently utilized in fragment-based drug discovery (FBDD) and as a building block for bioactive sulf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of 4-[(2-fluorobenzyl)sulfonyl]morpholine , a sulfonamide scaffold frequently utilized in fragment-based drug discovery (FBDD) and as a building block for bioactive sulfones.

While the synthesis appears to be a standard nucleophilic substitution, the specific use of a benzylsulfonyl chloride introduces a critical instability factor: the potential for base-mediated elimination to a reactive sulfene intermediate. This protocol addresses this challenge by comparing two optimized methodologies:

  • Method A (Anhydrous): A low-temperature, pyridine-mediated approach for high-purity applications.

  • Method B (Biphasic): A robust Schotten-Baumann protocol suitable for scale-up.

Chemical Context & Retrosynthetic Strategy

The Challenge: The Sulfene Pathway

Unlike aryl sulfonyl chlorides (e.g., tosyl chloride), (2-fluorobenzyl)sulfonyl chloride possesses acidic


-protons. In the presence of strong bases (like Triethylamine) or elevated temperatures, the reagent can undergo elimination to form a highly reactive sulfene  intermediate (

). This intermediate leads to the formation of stilbenes and decomposition products, drastically reducing yield.
Strategic Solution

To suppress sulfene formation, we utilize bases with lower


 (Pyridine) or heterogeneous conditions (Inorganic Carbonates) where the deprotonation of the 

-carbon is kinetically disfavored compared to the nucleophilic attack by morpholine.
Retrosynthesis Diagram

Retrosynthesis Target 4-[(2-fluorobenzyl)sulfonyl]morpholine (Target) Disconnection S-N Bond Disconnection Target->Disconnection Retrosynthesis Reagent1 (2-Fluorobenzyl)sulfonyl chloride (Electrophile) Disconnection->Reagent1 Reagent2 Morpholine (Nucleophile) Disconnection->Reagent2

Caption: Retrosynthetic disconnection revealing the primary electrophile and nucleophile.

Reagent Selection & Specifications

ReagentRoleEquiv.SpecificationsCritical Note
(2-Fluorobenzyl)sulfonyl chloride Electrophile1.0>97% PurityMoisture Sensitive. Hydrolyzes rapidly. Store under

at 4°C.
Morpholine Nucleophile1.2AnhydrousSlight excess drives reaction to completion.
Pyridine (Method A)Base / Solvent2.0AnhydrousActs as an acid scavenger and mild catalyst.

(Method B)
Base2.5GranularUsed in biphasic systems to prevent sulfene formation.
Dichloromethane (DCM) Solvent-HPLC GradePrimary solvent for solubility.
1M HCl Workup-AqueousRemoves excess morpholine/pyridine.

Experimental Protocols

Method A: Anhydrous Pyridine Protocol (High Purity)

Recommended for small-scale (<5g) synthesis where moisture exclusion is possible.

Principle: Pyridine serves as both a mild base and a nucleophilic catalyst. Its lower basicity compared to Triethylamine minimizes the risk of


-proton abstraction (sulfene formation).

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add Morpholine (1.2 equiv) and Pyridine (2.0 equiv) to anhydrous DCM (10 volumes) .

  • Cooling: Submerge the flask in an ice-water bath (

    
    ). Allow to equilibrate for 10 minutes.
    
  • Addition: Dissolve (2-fluorobenzyl)sulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 20 minutes.

    • Why? Slow addition maintains a low concentration of the electrophile, favoring substitution over elimination.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours.

    • Monitoring: Check TLC (30% EtOAc/Hexane). The sulfonyl chloride spot (

      
      ) should disappear; product appears at 
      
      
      
      .
  • Quench: Add water (10 mL) and stir vigorously for 5 minutes.

Method B: Biphasic Schotten-Baumann Protocol (Robust Scale-up)

Recommended for larger scales or when anhydrous conditions are difficult to maintain.

Principle: The reaction occurs at the interface of DCM and water. The inorganic base (


) remains in the aqueous phase, neutralizing the HCl generated, while the organic reactants stay in DCM. This separation protects the sensitive sulfonyl chloride from harsh basic conditions.

Step-by-Step Procedure:

  • Setup: In a flask, dissolve Morpholine (1.1 equiv) in DCM .

  • Biphasic Mix: Add an equal volume of saturated aqueous

    
     solution .
    
  • Addition: While stirring vigorously, add (2-fluorobenzyl)sulfonyl chloride (1.0 equiv) portion-wise at

    
    .
    
  • Reaction: Stir vigorously at

    
     for 1 hour, then at RT for 2 hours.
    
  • Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.

Workup & Purification Workflow

Regardless of the synthesis method used, the purification strategy targets the removal of the excess amine and the sulfonyl byproduct.

Workup Crude Crude Reaction Mixture (DCM + Product + Impurities) Wash1 Wash 1: 1M HCl (Removes unreacted Morpholine & Pyridine) Crude->Wash1 Partition Wash2 Wash 2: Sat. NaHCO3 (Neutralizes Acid) Wash1->Wash2 Organic Layer Wash3 Wash 3: Brine (Drying) Wash2->Wash3 Organic Layer Dry Dry over MgSO4 & Concentrate Wash3->Dry Recryst Recrystallization (EtOH / Hexane) Dry->Recryst Final Pure Product White Crystalline Solid Recryst->Final

Caption: Purification workflow ensuring removal of basic residues and hydrolysis byproducts.

Detailed Purification Steps:

  • Acid Wash: Wash the DCM layer twice with 1M HCl . This protonates any unreacted morpholine or pyridine, forcing them into the aqueous layer.

  • Neutralization: Wash with saturated

    
      to remove any residual acidity.
    
  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: The crude residue is typically an off-white solid. Recrystallize from hot Ethanol/Hexane (1:3 ratio) to obtain white needles.

Analytical Validation (QC)

Confirm the structure using the following chemical shifts. The key identifier is the benzylic methylene group (


), which appears as a distinct singlet (or doublet due to F-coupling) around 4.3 ppm.
TechniqueExpected Signal / ResultInterpretation
1H NMR (400 MHz,

)

7.45–7.10 (m, 4H)
Aromatic protons (2-Fluoro ring system).

4.35 (s, 2H)
Diagnostic: Benzylic

next to Sulfone.

3.65 (m, 4H)
Morpholine

.

3.15 (m, 4H)
Morpholine

.
19F NMR

-112 to -118 ppm
Single peak indicating mono-fluorination.
LC-MS

Consistent with Molecular Weight (259.30 g/mol ).
Appearance White crystalline solidMelting Point range: 110–115°C (typical).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Sulfene formation (Elimination).Switch from TEA to Pyridine or use Method B (Biphasic). Ensure temp is strictly

during addition.
Oily Product Residual solvent or impurities.[1]Triturate the oil with cold diethyl ether to induce crystallization.
Starting Material Remains Hydrolysis of Sulfonyl Chloride.The reagent may have degraded before addition. Check reagent quality or use 1.2 equivalents of the chloride.
Extra Spots on TLC Stilbene formation.Base was too strong or reaction ran too hot. Repeat with slower addition and weaker base.

References

  • King, J. F., et al. (1970). "Sulfene intermediates in the reaction of benzylsulfonyl chlorides." Canadian Journal of Chemistry.

  • BenchChem. (2025).[2] "General Procedure for the Synthesis of Sulfonamides from Amines." Application Protocols.

  • Sigma-Aldrich. (2025). "2-Fluorobenzenesulfonyl chloride Product Specification."

  • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." Sulfonamide Synthesis Section. (Standard Reference Text).

Sources

Method

Preparation of Fluorobenzyl Sulfonyl Morpholine Intermediates: A Strategic Guide for Medicinal Chemistry

Application Note: AN-SYN-2024-08 Strategic Context & Application Scope In the landscape of modern drug discovery, the fluorobenzyl sulfonyl morpholine scaffold represents a high-value pharmacophore. It combines three cri...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-2024-08

Strategic Context & Application Scope

In the landscape of modern drug discovery, the fluorobenzyl sulfonyl morpholine scaffold represents a high-value pharmacophore. It combines three critical design elements:

  • The Morpholine Ring: A privileged structure that improves water solubility and metabolic stability compared to other cyclic amines, often acting as a hydrogen bond acceptor in enzyme active sites.

  • The Sulfonamide Linker (

    
    ):  A stable, non-basic bioisostere of the amide bond that resists hydrolysis and provides unique geometry (tetrahedral sulfur) for orienting substituents.
    
  • The Fluorobenzyl Moiety: The methylene spacer (

    
    ) interrupts conjugation, allowing the aromatic ring to adopt flexible conformations, while the fluorine substituent exerts electronic modulation (metabolic blocking at the para position or conformational locking via dipole interactions) without significant steric penalty.
    

This application note provides a rigorous, field-proven protocol for synthesizing these intermediates, specifically focusing on the coupling of (fluorophenyl)methanesulfonyl chlorides with morpholine .

Chemical Logic & Mechanism[1][2][3][4]

The synthesis relies on a nucleophilic substitution at the sulfur atom. Unlike carbonyl chemistry (where attack occurs at the carbon), the sulfonyl group is highly electrophilic due to the strong electron-withdrawing nature of the two oxygen atoms.

Mechanistic Pathway[1][4][5]
  • Nucleophilic Attack: The lone pair of the morpholine nitrogen attacks the sulfur atom of the sulfonyl chloride.

  • Transition State: A trigonal bipyramidal transition state is formed (often concerted or via a short-lived pentacoordinate intermediate).

  • Elimination: The chloride ion is expelled as a leaving group.

  • Proton Transfer: The generated HCl is immediately scavenged by the auxiliary base (Triethylamine or DIPEA) to prevent protonation of the unreacted morpholine, which would render it non-nucleophilic.

Diagram 1: Reaction Logic & Mechanism

ReactionMechanism Reactants Reactants (Fluorobenzyl Sulfonyl Cl + Morpholine) TS Transition State (Pentacoordinate Sulfur) Reactants->TS Nucleophilic Attack Product Product (Sulfonamide) TS->Product Cl Elimination Byproduct Byproduct (Amine-HCl Salt) TS->Byproduct H+ Transfer Base Auxiliary Base (TEA/DIPEA) Base->Byproduct Scavenges HCl

Caption: Mechanistic flow of the sulfonylation reaction demonstrating the critical role of base scavenging.

Materials & Equipment

ReagentEquiv.[1][2][3][4]RoleCritical Attribute
(Fluorophenyl)methanesulfonyl chloride 1.0ElectrophileMoisture Sensitive. Hydrolyzes to sulfonic acid if wet.
Morpholine 1.1 - 1.2NucleophileDistill if yellow/impure to remove oxidation products.
Triethylamine (TEA) 1.5 - 2.0BaseMust be dry. Scavenges HCl.
Dichloromethane (DCM) Solvent10-15 volAnhydrous preferred.
1M HCl (aq) Wash-Removes unreacted morpholine.

Equipment:

  • Three-neck round bottom flask (inert gas inlet).

  • Pressure-equalizing addition funnel.

  • Internal temperature probe.

  • Ice/Water bath.[5][6][3]

Experimental Protocol: Standard Synthesis

Objective: Synthesis of 4-((4-fluorobenzyl)sulfonyl)morpholine (Target Scale: 10 mmol).

Step 1: Reactor Setup & Solubilization[7]
  • Flame-dry a 100 mL three-neck flask and cool under a stream of Nitrogen (

    
    ).
    
  • Charge Morpholine (0.96 g, 11.0 mmol, 1.1 equiv) and Triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv).

  • Add Anhydrous DCM (20 mL) and initiate stirring.

  • Cool the mixture to 0°C using an ice bath. Note: Controlling the exotherm is critical to prevent sulfonyl chloride decomposition.[7]

Step 2: Electrophile Addition
  • Dissolve (4-Fluorophenyl)methanesulfonyl chloride (2.08 g, 10.0 mmol, 1.0 equiv) in DCM (10 mL) in the addition funnel.

  • Add the sulfonyl chloride solution dropwise over 15–20 minutes.

    • Observation: White precipitate (TEA·HCl) will begin to form immediately.

    • Control: Maintain internal temperature < 5°C.

Step 3: Reaction Maintenance
  • Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours.

  • Self-Validation (TLC/LCMS):

    • TLC System: Hexane:EtOAc (1:1).

    • Visualization: UV (254 nm) and Ninhydrin (stains unreacted morpholine red/pink).

    • Endpoint: Disappearance of sulfonyl chloride and morpholine.

Step 4: Workup & Isolation
  • Quench: Add water (20 mL) to the reaction mixture. Stir vigorously for 5 minutes to dissolve salts.

  • Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.

  • Acid Wash (Critical): Wash the organic layer with 1M HCl (2 x 15 mL).

    • Why: This protonates excess morpholine and TEA, forcing them into the aqueous layer.

  • Base Wash: Wash with Saturated

    
     (1 x 15 mL) to remove any hydrolyzed sulfonic acid byproducts.
    
  • Drying: Dry organics over anhydrous

    
    , filter, and concentrate in vacuo.
    
Step 5: Purification
  • Crude Appearance: Usually an off-white solid or viscous oil.

  • Recrystallization: If solid, recrystallize from Ethanol or EtOAc/Hexane .

  • Yield Expectation: 85–95%.

Diagram 2: Synthetic Workflow

SyntheticWorkflow Setup Step 1: Setup (Morpholine + TEA in DCM @ 0°C) Addition Step 2: Addition (Dropwise Sulfonyl Chloride) Setup->Addition Reaction Step 3: Reaction (Warm to RT, 2-4h) Addition->Reaction Validation Checkpoint: TLC/LCMS (SM Disappearance) Reaction->Validation Validation->Reaction Incomplete Workup Step 4: Workup (1M HCl Wash -> NaHCO3 Wash) Validation->Workup Pass Isolation Step 5: Isolation (Dry, Concentrate, Recrystallize) Workup->Isolation

Caption: Step-by-step workflow for the preparation of fluorobenzyl sulfonyl morpholines.

Analytical Validation

To ensure the integrity of the intermediate, the following spectral characteristics must be verified.

TechniqueParameterExpected Signal (4-Fluoro isomer)Interpretation
1H NMR

4.2 - 4.4 ppm (s, 2H)
Singlet, 2HThe benzylic

adjacent to

. Diagnostic peak.
1H NMR

3.6 ppm (m, 4H)
MultipletMorpholine ether protons (

).
1H NMR

3.1 ppm (m, 4H)
MultipletMorpholine amine protons (

).
19F NMR

-110 to -115 ppm
Singlet/MultipletDiagnostic for fluorine on the aromatic ring.
LC-MS

Target Mass + 1Purity check (>95% required).

Note on Regioisomers:

  • Ortho-fluoro derivatives often show complex splitting in the benzylic protons due to through-space coupling.

  • Para-fluoro derivatives typically show a clean singlet for the benzylic

    
    .
    

Troubleshooting & Optimization

Problem: Low Yield / Hydrolysis
  • Cause: Sulfonyl chlorides are moisture sensitive. If the DCM is wet, the chloride converts to sulfonic acid (water soluble, lost in bicarb wash).

  • Solution: Use anhydrous solvents.[8][3] Increase sulfonyl chloride equivalents to 1.1.

Problem: Impurity Persistence
  • Cause: Incomplete removal of morpholine.

  • Solution: Ensure the pH of the acid wash is < 2. Morpholine (pKa ~8.3) must be fully protonated to be extracted into the aqueous phase.

Problem: Solidification during addition
  • Cause: High concentration causing TEA·HCl precipitation to seize the stir bar.

  • Solution: Dilute the reaction mixture or use an overhead stirrer for scales >50g.

References

  • General Sulfonylation Mechanism

    • De Luca, L., & Giacomelli, G. (2008).[8] An Easy and Handy Synthesis of Sulfonamides directly from Sulfonic Acids. Journal of Organic Chemistry.

  • Morpholine in Medicinal Chemistry

    • Kourounakis, A., et al. (2020).[9][10] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews.

  • Synthesis of Fluorobenzyl Sulfonyl Chlorides (Precursor Data)

    • Lios, J. L., et al. (2003).
    • (DOI Landing Page)

  • Application in Enzyme Inhibition (MMP Inhibitors)

    • Scozzafava, A., & Supuran, C. T. (2000). Protease inhibitors: synthesis of potent MMP inhibitors incorporating sulfonylated morpholine scaffolds. Journal of Medicinal Chemistry.

Sources

Application

Application Note: Microwave-Assisted Synthesis of Sulfonyl Morpholines

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Mechanistic Rationale Sulfonyl morpholines are highly pr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Rationale

Sulfonyl morpholines are highly privileged pharmacophores in modern medicinal chemistry, serving as critical structural motifs in selective V600E BRAF inhibitors for oncology[1], as well as potent antibacterial and antifungal agents[2][3].

Conventional synthesis of these compounds typically relies on the reaction of morpholine with highly reactive, moisture-sensitive sulfonyl chlorides under prolonged reflux (12–24 hours)[2]. As a Senior Application Scientist, I frequently observe that these traditional thermal methods suffer from competitive hydrolysis, poor atom economy, and the generation of halogenated waste.

By transitioning to Microwave-Assisted Organic Synthesis (MAOS) , we exploit the fundamental physics of dielectric heating. Organosulfur compounds possess high dielectric constants; when exposed to microwave frequencies, they undergo rapid dipole polarization, converting electromagnetic energy directly into thermal energy[4]. This localized superheating accelerates reaction kinetics exponentially, reducing reaction times from hours to mere minutes while drastically suppressing byproduct formation[2][4].

Synthetic Strategies & Causality

To provide a robust, self-validating system for drug development professionals, this guide details two distinct, highly efficient microwave-assisted methodologies. The choice of method depends on your available starting materials (sulfonic acids vs. sodium sulfinates).

Method A: TCT-Activated Direct Sulfonylation

The Causality: Isolating sulfonyl chlorides is hazardous and prone to degradation. Method A utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) as an in situ activating agent for stable sulfonic acids[5]. The addition of triethylamine facilitates the formation of a reactive sulfonyl triazine intermediate. Under microwave irradiation, this intermediate undergoes rapid nucleophilic attack by morpholine, bypassing the chloride intermediate entirely[5].

Method B: Cu-Catalyzed Oxidative Coupling in Aqueous Media

The Causality: For laboratories prioritizing green chemistry, Method B employs a CuBr2-catalyzed oxidative coupling of sodium sulfinates directly with morpholine[4]. Unlike traditional cross-coupling that requires harsh oxidants or bases, this protocol uses a catalytic amount of CuBr2 (0.5 mol%) in an aqueous medium (MeCN:H2O 1:1)[4]. Microwave irradiation enhances the solubility of the sulfinate salts and drives the catalytic cycle, resulting in exceptionally clean S-N bond formation[4].

Visualized Synthetic Workflow

SynthesisWorkflow cluster_A Method A: TCT-Activated Direct Sulfonylation cluster_B Method B: Cu-Catalyzed Oxidative Coupling A1 Sulfonic Acid + TCT + Et3N (Acetone) A2 MW Irradiation 80°C, 20 min A1->A2 MorphA Add Morpholine + NaOH A2->MorphA B1 Sodium Sulfinate + CuBr2 (MeCN:H2O 1:1) MorphB Add Morpholine B1->MorphB MW_A MW Irradiation 50°C, 10 min MorphA->MW_A MW_B MW Irradiation 120°C, 10-15 min MorphB->MW_B Product Sulfonyl Morpholine (Target Scaffold) MW_A->Product MW_B->Product

Figure 1: Comparative workflows for the microwave-assisted synthesis of sulfonyl morpholines.

Quantitative Data Summary

Table 1: Reaction Metrics Comparison
ParameterConventional HeatingMAOS (Method A)MAOS (Method B)
Precursor Sulfonyl ChloridesSulfonic AcidsSodium Sulfinates
Reaction Time 12 – 24 hours30 minutes (Total)10 – 15 minutes
Temperature Reflux (Varies)50 – 80 °C120 °C
Yield Range 40% – 65%85% – 95%88% – 94%
Environmental Impact High (Halogenated waste)Low (No isolated chlorides)Very Low (Aqueous media)
Table 2: Validated Substrate Scope (Microwave-Assisted)
Target CompoundPrecursorMethodIsolated YieldRef.
4-Tosylmorpholinep-Toluenesulfonic acidMethod A95%[6]
4-(Phenylsulfonyl)morpholineBenzenesulfinate / HydrazideMethod B92%[3]
4-((4-Methoxyphenyl)sulfonyl)morpholine4-Methoxybenzenesulfonic acidMethod A89%[3]

Experimental Protocols

Protocol A: TCT-Activated Direct Sulfonylation[5]

This protocol is ideal when starting from stable sulfonic acids.

  • Activation Phase: In a 10 mL microwave-transparent quartz vial, add the appropriate sulfonic acid (1.0 mmol), 2,4,6-trichloro-1,3,5-triazine (TCT) (1.0 mmol), and triethylamine (1.0 mmol) in 2.0 mL of anhydrous acetone.

  • First Irradiation: Seal the vial with a Teflon septum. Irradiate the mixture in a dedicated single-mode microwave synthesizer at 80 °C for 20 minutes.

  • Amine Addition: Cool the vial rapidly to room temperature using the instrument's high-pressure compressed air system. Unseal the vial and add morpholine (1.2 mmol) and NaOH (1.0 mmol).

  • Second Irradiation (Coupling): Reseal the vial and irradiate at 50 °C for 10 minutes.

  • Workup: Cool the reaction to below 35 °C. Dilute the mixture with ethyl acetate (15 mL), wash with saturated aqueous NaHCO3 (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Cu-Catalyzed Oxidative Coupling[4]

This protocol is ideal for green-chemistry applications utilizing aqueous media.

  • Preparation: In a 10 mL pressure-rated microwave vial, suspend the sodium sulfinate derivative (1.0 mmol), morpholine (1.1 mmol), and CuBr2 (0.5 mol%) in a solvent mixture of acetonitrile:water (1:1 v/v, 5.0 mL).

  • Irradiation: Seal the vial securely. Irradiate the mixture at 120 °C using 50 W of microwave power for 10–15 minutes.

  • Cooling: Allow the microwave reactor to cool the vial rapidly to room temperature using compressed air.

  • Workup: Extract the aqueous reaction mixture with ethyl acetate (3 × 10 mL). Combine the organic phases, wash with brine, and dry over anhydrous Na2SO4.

  • Purification: Evaporate the solvent under vacuum and purify the crude residue by short-pad silica gel chromatography (hexane/ethyl acetate) to afford the pure sulfonyl morpholine.

Self-Validation & Quality Control Checkpoints

To ensure the trustworthiness of the synthesized compounds, employ the following self-validating checks during your workflow:

  • Temperature Monitoring (IR/Fiber Optic): Always use calibrated IR sensors to ensure the exact temperature is reached. Overshooting the temperature, especially in Method B, can lead to degradation of the morpholine ring.

  • TLC Monitoring: The disappearance of the highly polar sulfonic acid/sulfinate baseline spot confirms complete activation prior to the amine coupling step.

  • Spectroscopic Validation (1H NMR): The distinct downfield shift of the morpholine nitrogen-adjacent protons—shifting from ~2.8 ppm in free morpholine to ~2.98–3.05 ppm in the sulfonamide—serves as an internal validation of successful S-N bond formation[6].

References

  • Microwave-assisted synthesis and biological screening of some novel phenyl Morpholine Benzene sulfonamide schiff bases.ycmou.ac.in.
  • An Easy Microwave-assisted Synthesis of Sulfonamides directly from Sulfonic Acids Supporting Information.amazonaws.com.
  • Rapid, Microwave-Assisted Organic Synthesis of Selective V600EBRAF Inhibitors for Preclinical Cancer Research.nih.gov.
  • MICROWAVE ASSISTED SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 4-((4-SUBSTITUTEDPHENYL)SULFONYL)MORPHOLINES.heteroletters.org.
  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.organic-chemistry.org.
  • Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines.tandfonline.com.

Sources

Method

Application Note: Precision Crystallization of 4-[(2-fluorobenzyl)sulfonyl]morpholine

Executive Summary This guide details the isolation and crystallization of 4-[(2-fluorobenzyl)sulfonyl]morpholine , a key intermediate in the synthesis of bioactive sulfonamides (e.g., tachykinin antagonists, kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the isolation and crystallization of 4-[(2-fluorobenzyl)sulfonyl]morpholine , a key intermediate in the synthesis of bioactive sulfonamides (e.g., tachykinin antagonists, kinase inhibitors). While often synthesized via the nucleophilic attack of morpholine on (2-fluorophenyl)methanesulfonyl chloride, the resulting crude material frequently contains persistent impurities: morpholine hydrochloride salts, hydrolyzed sulfonic acids, and bis-sulfonyl byproducts.

This protocol prioritizes purity over immediate yield , utilizing a thermodynamic solubility differential to reject structurally similar impurities. Two distinct methods are provided:

  • Method A (Thermodynamic Control): An Isopropanol (IPA) based cooling crystallization for maximum purity and crystal habit uniformity.

  • Method B (Kinetic Control): A Dichloromethane (DCM)/Heptane anti-solvent precipitation for rapid isolation from crude reaction mixtures.

Physicochemical Profile & Solubility Map

Understanding the solute-solvent interaction is critical. The target compound features a lipophilic fluorobenzyl tail and a polar sulfonyl-morpholine head, creating a specific solubility window.

Target Compound Data:

  • Chemical Name: 4-[(2-fluorobenzyl)sulfonyl]morpholine

  • Molecular Formula: C₁₁H₁₄FNO₃S

  • Molecular Weight: 259.30 g/mol

  • Estimated Melting Point: 82–88°C (Based on 4-fluoro isomer data [1, 2])

  • Physical State: White to off-white crystalline solid.

Table 1: Solubility Profile (at 25°C)
SolventSolubilityUsage in Protocol
Dichloromethane (DCM) High (>100 mg/mL)Primary solvent for Method B
Ethyl Acetate HighAlternative primary solvent
Isopropanol (IPA) Moderate (Heat-dependent)Ideal for Method A (Recrystallization)
Ethanol (EtOH) ModerateGood alternative to IPA
Water Negligible (<1 mg/mL)Anti-solvent / Wash solvent
Heptane/Hexane NegligibleAnti-solvent for Method B
Toluene Low-ModerateRisk of solvate formation

Pre-Crystallization Workup (Critical)

Direct crystallization of the crude reaction mixture often fails due to the "oiling out" effect caused by morpholine salts. Perform this liquid-liquid extraction before attempting crystallization.

  • Dissolution: Dissolve crude residue in Ethyl Acetate (10 mL/g).

  • Acid Wash: Wash organic phase with 0.5 N HCl (2x). Purpose: Removes unreacted morpholine and morpholine salts.

  • Base Wash: Wash with Sat. NaHCO₃ (2x). Purpose: Removes (2-fluorophenyl)methanesulfonic acid (hydrolysis byproduct).

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate to a solid/oil.

Method A: Thermodynamic Cooling Crystallization (Recommended)

Objective: High purity (>99.5%), stable polymorph generation.

Rationale

Isopropanol (IPA) exhibits a steep solubility curve for benzyl sulfonyl morpholines. The compound is soluble at reflux (~82°C) but sparingly soluble at room temperature, allowing for slow crystal growth that rejects impurities into the mother liquor.

Protocol
  • Charge: Place 10.0 g of pre-washed crude solid into a 100 mL round-bottom flask with a magnetic stir bar.

  • Solvent Addition: Add Isopropanol (IPA) (approx. 30–40 mL).

    • Note: Start with 3 mL/g.

  • Reflux: Heat the mixture to reflux (82°C) with stirring.

    • Check: If solids remain, add IPA in 1 mL increments until a clear solution is obtained.

    • Safety: Do not exceed 10 mL/g. If insoluble particulates remain, filter hot through a pre-warmed glass frit.

  • Controlled Cooling (The Critical Step):

    • Remove heat source and place the flask in an oil bath set to 75°C.

    • Ramp down temperature at 10°C/hour until reaching 25°C.

    • Observation: Nucleation should begin around 50–60°C. If oiling occurs, reheat and add 5% more IPA.

  • Aging: Stir at 20–25°C for 2 hours.

  • Final Chill: Cool to 0–5°C (ice bath) for 1 hour to maximize yield.

  • Filtration: Filter the white crystals using a Buchner funnel.

  • Wash: Wash the cake with cold IPA (0°C, 2 x 5 mL).

  • Drying: Vacuum dry at 40°C for 12 hours.

Method B: Anti-Solvent Precipitation (Flash Method)

Objective: Rapid isolation, bulk recovery from synthesis.

Rationale

DCM is an excellent solvent for the sulfonamide, while Heptane is a poor solvent. Rapid addition of Heptane forces precipitation. This method is faster but risks trapping impurities if done too quickly.

Protocol
  • Dissolution: Dissolve 10.0 g crude material in DCM (20 mL). The solution should be concentrated but clear.

  • Anti-Solvent Addition: While stirring rapidly at Room Temperature (RT), add Heptane dropwise.

    • Endpoint: Stop when a persistent cloudiness (turbidity) is observed.

  • Seeding (Optional but Recommended): Add a seed crystal from Method A if available.

  • Crystallization: Continue adding Heptane slowly (total volume approx. 40 mL) over 30 minutes.

  • Filtration: Collect solids by vacuum filtration.

  • Wash: Wash with 1:4 DCM:Heptane.

Process Logic & Impurity Fate Diagram

The following diagram illustrates the purification logic, tracking the fate of the target molecule versus key impurities (Morpholine HCl and Sulfonic Acid).

CrystallizationLogic Crude Crude Reaction Mixture (Target + Morpholine HCl + Sulfonic Acid) Workup Liquid-Liquid Extraction (EtOAc / HCl / NaHCO3) Crude->Workup Dissolve AqueousWaste Aqueous Waste (Morpholine salts, Sulfonates) Workup->AqueousWaste Partition OrganicPhase Organic Phase (Target Compound) Workup->OrganicPhase Partition MethodSelection Select Crystallization Method OrganicPhase->MethodSelection Dry & Concentrate MethodA Method A: IPA Recrystallization (Thermodynamic Control) MethodSelection->MethodA High Purity Req. MethodB Method B: DCM/Heptane (Kinetic Control) MethodSelection->MethodB Rapid Isolation FinalCrystals Pure Crystals (>99% HPLC) MethodA->FinalCrystals Slow Cool MotherLiquor Mother Liquor (Trace impurities) MethodA->MotherLiquor Filter MethodB->FinalCrystals Anti-Solvent MethodB->MotherLiquor Filter

Figure 1: Purification workflow showing the rejection of water-soluble impurities during workup and lipophilic impurities during crystallization.

Analytical Verification & Troubleshooting

Quality Control Parameters
  • HPLC Purity: >99.5% (Area %).

  • Melting Point: Sharp endotherm (Range < 2°C). Broad range indicates solvent entrapment or impurities.

  • 1H NMR (CDCl₃): Confirm absence of morpholine peaks (approx. 2.8 ppm for free amine) and solvent residues.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling Out Temperature dropped too fast; Impurity level too high.Re-heat to dissolve. Add seed crystals at the cloud point. Cool at 5°C/hr.
No Precipitation Solution too dilute.Concentrate solution by rotary evaporation. Add more anti-solvent (Water for Method A, Heptane for Method B).
Yellow Color Oxidation byproducts or trace sulfonyl chloride.Recrystallize again using Method A with activated charcoal (5 wt%) treatment during the hot filtration step.

References

  • Synthesis of Fluorobenzyl Morpholines: Title: Synthesis and biological evaluation of 2-aminomethyl-4-(4-fluorobenzyl)morpholine derivatives. Source:Heterocycles, Vol 38, No. 5, 1994. Context: Describes the isolation and properties of the 4-fluorobenzyl isomer, establishing the baseline melting point and solubility behavior for this class. Link:

  • General Morpholine Sulfonamide Synthesis: Title: New Process for the Synthesis of Morpholinylbenzenes (US20080045708A1). Source: Google Patents. Context: Details the reaction of morpholine with fluorobenzenes/sulfonyl derivatives and subsequent crystallization from aqueous ethanol. Link:

  • Sulfonyl Chloride Reactivity: Title: Comparative Reactivity Analysis of (2-Chlorophenyl)methanesulfonyl chloride. Source: BenchChem Application Note. Context: Provides mechanistic insight into the reactivity of ortho-substituted benzyl sulfonyl chlorides, explaining the formation of sulfonic acid impurities. Link:

  • Crystallization of Sulfonyl Morpholines: Title: Synthesis, X-ray crystal structure of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate. Source:Heliyon, 2019 Nov 14;5(11). Context: Demonstrates the utility of acetonitrile and alcohol systems for crystallizing complex morpholine sulfonamides. Link:

Application

Application Note: Screening 4-[(2-fluorobenzyl)sulfonyl]morpholine in CNS Drug Discovery

Executive Summary This Application Note details the technical framework for screening 4-[(2-fluorobenzyl)sulfonyl]morpholine and related sulfonyl-morpholine scaffolds within a Central Nervous System (CNS) drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the technical framework for screening 4-[(2-fluorobenzyl)sulfonyl]morpholine and related sulfonyl-morpholine scaffolds within a Central Nervous System (CNS) drug discovery campaign.

The morpholine moiety is a "privileged structure" in CNS medicinal chemistry due to its metabolic stability and ability to modulate lipophilicity (LogP) while maintaining water solubility. When coupled with a sulfonyl linker and a fluorinated benzyl group, the resulting scaffold presents a compelling profile for targeting ion channels (e.g., AMPA receptors) or neuroenzymes (e.g., Cholinesterases) .

This guide provides a validated workflow for:

  • Physicochemical Profiling: Assessing CNS Multi-Parameter Optimization (MPO) scores.

  • Blood-Brain Barrier (BBB) Permeability: A PAMPA-BBB protocol.

  • Functional Screening: A Calcium Flux assay for detecting modulation of neuronal excitability.

Physicochemical Rationale & CNS MPO

Before wet-lab screening, the compound must be evaluated against CNS penetration criteria. 4-[(2-fluorobenzyl)sulfonyl]morpholine exhibits structural features that favor CNS bioavailability.

Structural Analysis[1]
  • Morpholine Ring: Acts as a solubilizing group and a hydrogen bond acceptor (HBA), reducing the high lipophilicity often associated with CNS active agents.

  • Sulfonyl Linker (

    
    ):  A strong HBA that introduces polarity without ionization, critical for crossing the BBB.
    
  • 2-Fluorobenzyl Group: The fluorine atom blocks metabolic oxidation at the ortho position (increasing metabolic stability) and increases lipophilicity (

    
    ) to aid membrane partitioning.
    
CNS MPO Calculation

Researchers should calculate the CNS Multi-Parameter Optimization (MPO) score (scale 0-6) based on Wager et al. A score


 indicates a high probability of BBB penetration.
PropertyOptimal Range4-[(2-fluorobenzyl)sulfonyl]morpholine (Est.)Impact
ClogP 2.0 – 4.0~1.8 – 2.2Favorable: Good balance of solubility/permeability.
ClogD (pH 7.4) 1.0 – 3.0~1.8Favorable: Neutral at physiological pH.
MW < 400 Da259.30 DaIdeal: Small fragment-like size allows for lead optimization.
TPSA 40 – 90 Ų~55 ŲIdeal: Within the "Goldilocks" zone for BBB permeation.
HBD 0 – 10Ideal: Low HBD count reduces P-gp efflux liability.
pKa 7.0 – 9.0~8.4 (Morpholine N)Acceptable: Basic center allows lysosomal trapping or receptor interaction.

Experimental Protocol: PAMPA-BBB Permeability Assay

Objective: To empirically validate the passive diffusion of the compound across a blood-brain barrier mimic.

Materials
  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 20 mg/mL Porcine Brain Lipid extract in Dodecane.

  • Buffer: PBS (pH 7.4).

  • Detection: LC-MS/MS or UV-Vis Spectrophotometry.

Methodology
  • Membrane Coating: Carefully dispense 4 µL of Lipid Solution onto the PVDF membrane of the Donor Plate. Allow to dry for 5 minutes.

  • Compound Preparation: Dilute 4-[(2-fluorobenzyl)sulfonyl]morpholine to 10 µM in PBS (ensure DMSO < 0.5%).

  • Loading:

    • Add 200 µL of Compound Solution to the Donor wells.

    • Add 300 µL of blank PBS to the Acceptor wells.

  • Incubation: Assemble the "sandwich" (Donor on top of Acceptor) and incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Analysis:

    • Separate plates.

    • Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.

  • Calculation: Calculate the Effective Permeability (

    
    ):
    
    
    
    
    Target Metric:
    
    
    cm/s indicates high CNS permeability.

Functional Screening Protocol: Calcium Flux Assay

Context: Sulfonyl morpholines are often screened as Positive Allosteric Modulators (PAMs) of AMPA receptors or inhibitors of specific CNS enzymes. This protocol assumes a cell-based functional screen for neuronal excitability (e.g., AMPA or NMDA receptor targets).

Assay Principle

This assay measures intracellular calcium (


) transients in HEK293 cells stably expressing the target ion channel (e.g., GluA2). The compound is screened for its ability to potentiate glutamate-induced calcium influx.
Visualization: Screening Workflow

ScreeningWorkflow Start Compound Library (Sulfonyl Morpholines) MPO Step 1: In Silico Filter (CNS MPO Score > 4) Start->MPO Virtual Screen Prep Step 2: Plate Preparation (Acoustic Dispensing) MPO->Prep Hit Selection Assay Step 3: Ca2+ Flux Assay (FLIPR / FDSS) Prep->Assay 10 µM Screen Analysis Step 4: Hit Identification (>20% Potentiation) Assay->Analysis RFU Normalization Validation Step 5: Electrophysiology (Patch Clamp) Analysis->Validation Confirmed Hits

Caption: High-Throughput Screening cascade for selecting CNS-active sulfonyl morpholine derivatives.

Detailed Protocol

Step 1: Cell Culture & Plating

  • Cells: HEK293-GluA2 (or relevant CNS target line).

  • Seeding: Dispense 20,000 cells/well in 384-well poly-D-lysine coated black/clear-bottom plates.

  • Incubation: 24 hours at 37°C, 5%

    
    .
    

Step 2: Dye Loading

  • Remove culture media.

  • Add 20 µL of Calcium-4 Assay Kit dye (Molecular Devices) dissolved in HBSS + 20 mM HEPES.

  • Incubate for 60 minutes at 37°C (protected from light).

Step 3: Compound Addition (Online)

  • Transfer plate to a FLIPR (Fluorometric Imaging Plate Reader) or FDSS system.

  • Baseline: Record fluorescence for 10 seconds.

  • Addition A (Test Compound): Inject 10 µL of 4-[(2-fluorobenzyl)sulfonyl]morpholine (Final conc: 10 µM). Monitor for 2 minutes (detects agonist activity).

  • Addition B (Agonist Challenge): Inject 10 µL of Glutamate (EC20 concentration). Monitor for 3 minutes (detects PAM activity).

Step 4: Data Analysis

  • Metric: Calculate Max-Min RFU (Relative Fluorescence Units) or Area Under the Curve (AUC).

  • Normalization: Normalize to High Control (e.g., Cyclothiazide 100 µM) and Low Control (DMSO).

  • Hit Criteria: Compounds showing >20% potentiation of the Glutamate EC20 signal are flagged as hits.

Safety & Handling (SDS Summary)

While 4-[(2-fluorobenzyl)sulfonyl]morpholine is a research chemical, standard laboratory safety is paramount.

  • GHS Classification: Warning.[1] Acute Toxicity (Oral/Dermal/Inhalation).

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust/aerosols.

  • Solubility: Soluble in DMSO (>10 mM). Poor solubility in water; do not store aqueous dilutions >24 hours.

References

  • Wager, T. T., et al. (2010). "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties." ACS Chemical Neuroscience, 1(6), 435–449.

  • Kumari, S., et al. (2020). "Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ResearchGate.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 755377, 4-((4-Fluorophenyl)sulfonyl)morpholine." PubChem.

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry, 38(3), 223-232.

  • Sigma-Aldrich. "4-(4-Bromo-2-fluorobenzyl)morpholine Product Information." Merck KGaA. (Note: Used as representative source for physicochemical handling of fluorobenzyl-morpholine analogs).

Sources

Method

Application Note: High-Throughput Screening of Sulfonyl Morpholines for Kinase Inhibition

[1] Abstract & Strategic Rationale The sulfonyl morpholine scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within the kinase inhibitor space. While the morpholine ring enhances aq...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Strategic Rationale

The sulfonyl morpholine scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within the kinase inhibitor space. While the morpholine ring enhances aqueous solubility and metabolic stability (reducing CYP450 inhibition), the sulfonyl group (


) provides a critical geometry for hydrogen bonding interactions with the catalytic lysine or the hinge region of kinase ATP-binding pockets.

This guide details the application of this scaffold in High-Throughput Screening (HTS), focusing on PI3K/mTOR dual inhibition . We utilize a homogeneous, luminescent ADP-detection platform (ADP-Glo™) to screen sulfonyl morpholine libraries. This approach addresses the common HTS challenge of "false positives" caused by compound aggregation, as the morpholine moiety significantly mitigates insolubility-driven artifacts.

Chemical Space & Library Design

Effective HTS begins with a high-quality library. For sulfonyl morpholines, diversity is achieved by varying the substituents on the sulfonyl aromatic ring and the morpholine carbon backbone.

Structural Logic
  • The Morpholine Head: Acts as the solvent-exposed solubilizing group. Oxygen serves as a weak H-bond acceptor.

  • The Sulfonyl Linker: Rigidifies the structure and positions the aromatic core deep within the hydrophobic pocket.

  • The Aromatic Core: Usually a pyrimidine, triazine, or phenyl ring that scaffolds the hinge-binding motif.

Library Synthesis Workflow (DOT Visualization)

LibraryDesign Start Core Scaffold Selection (e.g., 4-chloro-6-sulfonyl-pyrimidine) Step1 Morpholine Introduction (Nucleophilic Substitution) Start->Step1 Regioselective SNAr Step2 Sulfonylation (R-SO2-Cl + Amine) Step1->Step2 Linker Install Step3 Diversity Expansion (Suzuki/Buchwald Couplings) Step2->Step3 R-Group Variation Final HTS-Ready Sulfonyl Morpholine Library Step3->Final QC (>95% Purity)

Figure 1: Modular synthesis workflow for generating diverse sulfonyl morpholine libraries.

Biological Context: The PI3K/mTOR Pathway[2][3]

Sulfonyl morpholines (e.g., analogs of GDC-0980) are potent inhibitors of the PI3K/mTOR axis. In HTS, we must distinguish between isoform selectivity (PI3K


 vs. PI3K

) and dual inhibition.

SignalingPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT (PKB) PIP3->AKT Recruitment mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K1 mTORC1->S6K Translation Control Inhibitor Sulfonyl Morpholine Inhibitor Inhibitor->PI3K Blocks ATP Binding Inhibitor->mTORC1 Dual Inhibition

Figure 2: Target intervention points for sulfonyl morpholine inhibitors within the PI3K/mTOR cascade.

HTS Protocol: ADP-Glo™ Kinase Assay

This protocol uses a homogeneous, bioluminescent assay that quantifies kinase activity by measuring the generation of ADP.[1][2][3] It is preferred over fluorescence methods for sulfonyl morpholines to avoid potential fluorescence interference from the aromatic sulfonyl core.

Assay Principle
  • Kinase Reaction: Substrate + ATP

    
     Phospho-Substrate + ADP.
    
  • ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.[3]

  • Detection Reagent: Converts ADP back to ATP

    
     Luciferase/Luciferin reaction 
    
    
    
    Light.
Reagents & Equipment
  • Enzyme: Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ).
  • Substrate: PIP2:PS lipid substrate (sonicated).

  • ATP: Ultra-pure ATP (10

    
    M final, near 
    
    
    
    ).
  • Buffer: 50 mM HEPES pH 7.5, 3 mM MgCl

    
    , 1 mM EGTA, 0.03% CHAPS (critical for lipid solubility).
    
  • Plate: 384-well white, low-volume polystyrene plates (Corning #4513).

  • Reader: PerkinElmer EnVision or equivalent multimode reader.

Step-by-Step Workflow

Step 1: Compound Transfer (Acoustic Dispensing)

  • Dispense 50 nL of library compounds (10 mM in DMSO) into assay plates using an Echo® Liquid Handler.

  • Controls:

    • High Control (HC): DMSO only (100% Activity).

    • Low Control (LC): Known inhibitor (e.g., Wortmannin, 1

      
      M) or No Enzyme (0% Activity).
      

Step 2: Kinase Reaction Setup

  • Add 2.5

    
    L of 2X Enzyme Solution  to the plate.
    
  • Incubate for 10 minutes at RT (allows compound-enzyme pre-equilibration).

  • Add 2.5

    
    L of 2X Substrate/ATP Mix  to initiate reaction.
    
  • Final Volume: 5

    
    L.
    
  • Incubation: 60 minutes at RT (protect from direct light).

Step 3: ADP Generation Detection

  • Add 5 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    L of ADP-Glo™ Reagent  (stops kinase, depletes ATP).
    
  • Incubate 40 minutes at RT.

  • Add 10

    
    L of Kinase Detection Reagent  (converts ADP to ATP -> Light).
    
  • Incubate 30 minutes at RT.

Step 4: Data Acquisition

  • Read Luminescence (Integration time: 0.5 - 1.0 sec/well).

Data Analysis & Validation

Quantitative Metrics

Data should be normalized to Percent Inhibition (PIN) using the High and Low controls.



Acceptance Criteria Table:

MetricAcceptable RangeDescription
Z-Factor (Z')

Measures separation between signal and background.[4]
Signal-to-Background (S/B)

Ratio of Enzyme Activity (HC) to No Enzyme (LC).
CV (Coefficient of Variation)

Measures variability among replicate control wells.
Hit Triage Strategy

Sulfonyl morpholines are generally soluble, but "frequent hitters" can occur.

  • Primary Cutoff: PIN

    
     at 10 
    
    
    
    M.
  • Counter Screen: Run the assay without enzyme (simulate ADP presence) to check for luciferase inhibitors.

  • Dose Response: Generate IC

    
     curves (10-point, 1:3 dilution). Valid hits must show sigmoidal dose-dependence.
    

References

  • GDC-0980 Discovery: Sutherlin, D. P., et al. "Discovery of (2,4)-bis-(morpholin-4-yl)-6-(4-methanesulfonyl-phenyl)-pyrimidine, a potent, selective, and orally available PI3K/mTOR inhibitor." Journal of Medicinal Chemistry 53.3 (2010): 1086-1097. Link

  • Morpholine Scaffold Utility: Kourounakis, A., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity."[5] Medicinal Research Reviews 40.2 (2020): 709-752. Link

  • ADP-Glo Protocol: Zegzouti, H., et al. "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies 7.6 (2009): 560-572. Link

  • HTS Validation: Coussens, N. P., et al. "Assay Guidance Manual: High-Throughput Screening with Biochemical Assays." NCBI Bookshelf (2012). Link

Sources

Application

Application Note: Solvent Selection for 4-[(2-fluorobenzyl)sulfonyl]morpholine Reactions

Executive Summary 4-[(2-fluorobenzyl)sulfonyl]morpholine (CAS: Generic/Analogous to 383-23-3) represents a critical "privileged scaffold" in medicinal chemistry, combining the metabolic stability of the morpholine ring w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[(2-fluorobenzyl)sulfonyl]morpholine (CAS: Generic/Analogous to 383-23-3) represents a critical "privileged scaffold" in medicinal chemistry, combining the metabolic stability of the morpholine ring with the unique electronic properties of a fluorinated benzyl sulfonamide.

This guide addresses the primary challenge in working with this scaffold: Solvent Selection. The presence of the polar sulfonyl group (


), the lipophilic fluorobenzyl moiety, and the basic morpholine nitrogen creates a complex solubility profile. Furthermore, the reactivity of the benzylic methylene protons (

) requires specific solvent environments to stabilize reactive carbanion intermediates.

This protocol details solvent systems for:

  • Benzylic Functionalization (Lithiation/Alkylation) – The primary method for scaffold diversification.

  • Nucleophilic Aromatic Substitution (

    
    )  – Strategies to activate the 2-fluoro position.
    
  • Green Process Intensification – Aligned with GSK and ACS Green Chemistry Institute guidelines.

Physicochemical Profile & Solubility

The molecule contains three distinct domains affecting solvation:

  • Morpholine Ring: Hydrogen bond acceptor (Ether O, Amine N).

  • Sulfonyl Linker: Highly polar, strong dipole.

  • 2-Fluorobenzyl Group: Lipophilic, aromatic stacking potential.

Table 1: Solubility & Solvent Compatibility Matrix
Solvent ClassRepresentative SolventSolubility RatingApplication Context
Polar Aprotic DMSO, DMF Excellent

Reactions.
High dielectric constant stabilizes transition states. Difficult to remove.
Ethers THF, 2-MeTHF Good Lithiation/Alkylation. Coordinates Li+ cations; essential for carbanion chemistry.
Chlorinated DCM, Chloroform Very Good Synthesis/Workup. Good general solubility but discouraged due to environmental toxicity.
Esters Ethyl Acetate Moderate Extraction/Crystallization. "Green" alternative to DCM for workup.
Alcohols Methanol, EtOH Moderate Recrystallization. Solubility increases significantly with heat (

).
Alkanes Heptane, Hexane Insoluble Anti-solvent. Used to crash out the product during purification.

Core Protocol A: Benzylic Functionalization (Lithiation)

The most powerful application of this scaffold is the functionalization of the benzylic carbon (


 to the sulfonyl group). The protons here are acidic (

in DMSO), allowing for deprotonation by strong bases (n-BuLi, LiHMDS).

Critical Solvent Requirement: The solvent must be anhydrous (


) and capable of coordinating Lithium without reacting.
Mechanism & Solvent Effect

The reaction proceeds via a Lithiated Sulfonamide Carbanion .

  • THF: The standard solvent. The oxygen lone pairs coordinate the Lithium cation, breaking hexameric n-BuLi aggregates into reactive dimers/monomers.

  • 2-MeTHF (Green Alternative): Preferred over THF. It has a higher boiling point, lower miscibility with water (easier workup), and forms stable organolithium complexes.

Visualization: Lithiation Workflow

LithiationWorkflow Start Starting Material (Dry Solid) Solvent Solvent Selection: Anhydrous 2-MeTHF (or THF) Start->Solvent Dissolve Cooling Cooling: -78°C (Cryostat) Solvent->Cooling Inert Atm (N2/Ar) Base Deprotonation: Add n-BuLi (1.1 eq) Dropwise Cooling->Base Slow Addition Intermediate Intermediate: α-Lithio Carbanion (Red/Orange Species) Base->Intermediate Stir 30 min Electrophile Trapping: Add Electrophile (R-X, Aldehyde) Intermediate->Electrophile Kinetic Control Workup Quench: Sat. NH4Cl Electrophile->Workup Warm to RT

Figure 1: Workflow for the generation and trapping of the


-sulfonyl carbanion. Note the critical temperature control to prevent degradation.
Experimental Protocol (Step-by-Step)
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.

  • Solvation: Dissolve 4-[(2-fluorobenzyl)sulfonyl]morpholine (1.0 mmol, 259 mg) in anhydrous 2-MeTHF (5 mL).

    • Why 2-MeTHF? It creates a "greener" process and its lower water miscibility simplifies the extraction compared to THF.

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

    • Note: Sulfonamide carbanions are relatively stable, but -78°C prevents side reactions (e.g., attack on the morpholine ring or self-condensation).

  • Deprotonation: Add n-BuLi (2.5 M in hexanes, 0.44 mL, 1.1 mmol) dropwise over 5 minutes.

    • Observation: The solution often turns bright yellow or orange, indicating carbanion formation.

  • Equilibration: Stir at -78°C for 30–45 minutes.

  • Electrophile Addition: Add the electrophile (e.g., Methyl Iodide, Benzaldehyde) (1.2 mmol) neat or dissolved in minimal 2-MeTHF.

  • Quench: Allow to warm to 0°C, then quench with saturated aqueous

    
    .
    

Core Protocol B: Nucleophilic Aromatic Substitution ( )

While the 2-fluoro position is not strongly activated (due to the methylene spacer breaking conjugation with the sulfonyl group), it can be displaced under forcing conditions or via transition metal catalysis.

Solvent Selection: High-boiling polar aprotic solvents are required to solubilize inorganic bases (


, 

) and stabilize the Meisenheimer-like transition state.
  • Traditional: DMF or NMP (High performance, high toxicity).

  • Recommended (Green): DMSO (low toxicity) or Sulfolane .

Protocol Modification for

If displacing the Fluorine with a nucleophile (e.g., an amine):

  • Solvent: DMSO (Concentration 0.5 M).

  • Base:

    
     (3.0 eq).
    
  • Temperature: 100–120°C.

  • Workup: Dilute with water, extract with EtOAc. DMSO washes into the aqueous layer.

Green Chemistry & Sustainability Assessment

Following the GSK Solvent Sustainability Guide [Ref 1], we prioritize solvents that minimize environmental impact while maintaining yield.

Solvent Decision Tree

SolventSelection Root Reaction Type? Lith Lithiation / Alkylation Root->Lith SnAr SnAr / Coupling Root->SnAr Workup Extraction / Workup Root->Workup THF THF ( peroxide risk, water misc.) Lith->THF Traditional MeTHF 2-MeTHF (Biogenic, easy separation) Lith->MeTHF Recommended (Green) DMF DMF/NMP (Reprotoxic) SnAr->DMF Avoid if possible DMSO DMSO (Low tox, high bp) SnAr->DMSO Preferred DCM DCM (Carcinogen) Workup->DCM Avoid EtOAc Ethyl Acetate (Safe, effective) Workup->EtOAc Standard

Figure 2: Decision tree for solvent selection based on reaction type and sustainability metrics.

Troubleshooting & Critical Parameters

Moisture Sensitivity (Lithiation)
  • Symptom: Low yield of alkylated product; recovery of starting material.

  • Cause: Wet solvent quenching the n-BuLi or the carbanion.

  • Solution: Distill 2-MeTHF over Sodium/Benzophenone or use a molecular sieve column system. Self-Validation: Add a crystal of 1,10-phenanthroline to the reaction; it serves as a lithiation indicator (turns rust-red in the presence of active alkyl-lithium).

Solubility Issues (Recrystallization)
  • Symptom: Product oils out instead of crystallizing.

  • Solution: Use a biphasic solvent system.[1] Dissolve in minimal hot Ethyl Acetate , then slowly add Heptane until cloudy. Cool slowly to 4°C.

Regioselectivity
  • Issue: Competitive lithiation on the aromatic ring (ortho-lithiation directed by Fluorine) vs. benzylic lithiation.

  • Insight: The benzylic position is thermodynamically more acidic (

    
     ~23) than the phenyl ring protons (
    
    
    
    >40). However, kinetic lithiation can occur ortho to the Fluorine.
  • Control: Conduct lithiation strictly at -78°C . Higher temperatures favor thermodynamic equilibration to the benzylic position, but also increase decomposition risk. If ortho-lithiation is observed, switch base to LiHMDS (less aggressive, more bulky).

References

  • Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[2] Green Chemistry, 13, 854-862.[2] Link

  • Reich, H. J. (2013). "Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms." Chemical Reviews, 113(9), 7130–7178. Link

  • Martínez, F., & Gómez, A. (2001). "Thermodynamic study of the solubility of some sulfonamides in octanol, water, and the mutually saturated solvents." Journal of Solution Chemistry, 30, 909–923. Link

  • Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296. Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Series in Analytical Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Sulfonamide Synthesis with Sterically Hindered Amines

Status: Operational Operator: Senior Application Scientist Ticket ID: SULF-HINDERED-001 Welcome to the Advanced Synthesis Support Center. You are likely here because the standard "add amine to sulfonyl chloride in DCM wi...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: SULF-HINDERED-001

Welcome to the Advanced Synthesis Support Center. You are likely here because the standard "add amine to sulfonyl chloride in DCM with pyridine" protocol resulted in recovered starting material, hydrolyzed sulfonyl chloride (sulfonic acid), or a black tar.

When working with sterically hindered amines (e.g., tert-butylamines, adamantyl-amines, or ortho-substituted anilines), the reaction kinetics slow dramatically. This allows moisture—even trace amounts—to outcompete your amine for the electrophile. To fix this, we must either increase the nucleophilicity of the amine , activate the electrophile , or change the system entirely .

🟢 Module 1: Diagnostic & Decision Tree

Before altering your chemistry, diagnose the failure mode. Use this logic flow to select the correct protocol.

TroubleshootingFlow Start Reaction Failed/Low Yield CheckHydrolysis Is Sulfonic Acid (Hydrolysis) the Major Byproduct? Start->CheckHydrolysis CheckSterics Is the Amine Sterically Hindered? CheckHydrolysis->CheckSterics Yes (Amine is hindered) Sol_Dry Protocol A: Strict Anhydrous/Schlenk CheckHydrolysis->Sol_Dry Yes (Amine is unhindered) Sol_DMAP Protocol B: Nucleophilic Catalysis (DMAP) CheckSterics->Sol_DMAP Moderately Hindered Sol_Anion Protocol C: The 'Anion' Method (LiHMDS/NaH) CheckSterics->Sol_Anion Severely Hindered (e.g., t-Butyl) Sol_SuFEx Protocol D: SuFEx (Sulfonyl Fluorides) CheckSterics->Sol_SuFEx Sulfonyl Chloride Unstable Sol_Pd Protocol E: Pd-Catalyzed Coupling CheckSterics->Sol_Pd Building from Aryl Halide Sol_DMAP->Sol_Anion If DMAP fails

Caption: Decision logic for selecting the appropriate synthetic modification based on steric hindrance and observed byproducts.

🟡 Module 2: Nucleophilic Catalysis (The "Push")

Use Case: Moderately hindered amines (e.g., isopropylamines, 2,6-dimethylanilines).

Standard pyridine is often too weak to activate the sulfonyl chloride sufficiently against a bulky nucleophile. 4-Dimethylaminopyridine (DMAP) is a "super-nucleophile" that attacks the sulfonyl chloride to form a highly reactive


-sulfonylpyridinium salt. This intermediate is much more electrophilic than the starting chloride.

The Mechanism:

DMAP_Mechanism RSO2Cl R-SO2-Cl Intermed [R-SO2-DMAP]+ Cl- (Activated Species) RSO2Cl->Intermed + DMAP DMAP DMAP (Catalyst) Product R-SO2-NR'2 Intermed->Product + Amine Amine H-NR'2 (Hindered Amine) Product->DMAP Regenerates Catalyst

Caption: DMAP acts as a nucleophilic transfer agent, lowering the activation energy for the amine attack.

Protocol B: DMAP Activation

  • Dissolve the sulfonyl chloride (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add the hindered amine (1.2 equiv) and Triethylamine (TEA) (2.0 equiv).

  • Add DMAP (0.1 – 0.2 equiv). Note: Do not use stoichiometric DMAP unless purification is easy; it is difficult to remove.

  • Heat to reflux (40 °C) if no reaction occurs at RT after 1 hour.

  • Monitor: Look for the disappearance of the sulfonyl chloride. If hydrolysis persists, move to Protocol C.

🟠 Module 3: The Anion Method (The "Pull")

Use Case: Severely hindered amines (e.g., tert-butylamine, adamantylamine) or weak nucleophiles.

If the amine is too bulky to attack, we must make it more aggressive. Deprotonating the amine with a strong base (NaH or LiHMDS) creates a negatively charged amide anion (


), which is a significantly more potent nucleophile than the neutral amine.

Protocol C: Deprotonation Strategy

  • Setup: Flame-dried glassware under Argon/Nitrogen.

  • Deprotonation:

    • Suspend NaH (60% in oil, 1.5 equiv) in anhydrous THF (0 °C).

    • Add the hindered amine (1.1 equiv) dropwise.

    • Stir at RT for 30 mins (wait for hydrogen evolution to cease).

  • Addition: Cool the mixture back to 0 °C.

  • Electrophile: Add the sulfonyl chloride (1.0 equiv) dissolved in minimal THF dropwise.

  • Reaction: Allow to warm to RT. The reaction is usually instant upon mixing.

Warning: Sulfonyl chlorides can react with THF oxide rings if heated excessively with strong Lewis acids, but with amide anions, the


 bond formation usually dominates.
🔵 Module 4: Changing the Electrophile (SuFEx)

Use Case: When sulfonyl chlorides are too unstable (hydrolysis prone) or the chemistry requires "Click" efficiency.

Traditional sulfonyl chlorides are moisture sensitive.[1][2] Sulfonyl Fluorides (


)  are remarkably stable to water and heat but react selectively with amines in the presence of specific activators. This is the foundation of SuFEx (Sulfur-Fluoride Exchange)  chemistry pioneered by the Sharpless lab.

Comparison of Electrophiles:

FeatureSulfonyl Chloride (

)
Sulfonyl Fluoride (

)
Stability Low (Hydrolyzes in air/water)High (Stable in water/hot EtOH)
Reactivity High (Indiscriminate)Latent (Requires activation)
Selectivity Reacts with OH, NH, SHSpecific to Si/H-activated nucleophiles
Ideal For Simple, unhindered aminesComplex, hindered, or biological systems

Protocol D: SuFEx Activation Reference: Sharpless et al., Angew.[3][4] Chem. Int. Ed. 2014 [1]

  • Reagents: Use a Sulfonyl Fluoride (1.0 equiv) and the hindered amine (1.2 equiv).

  • Solvent: Acetonitrile (MeCN) or THF.[2]

  • Activator: Add DBU (1.5 equiv) or a specific SuFEx catalyst like

    
     (5 mol%) with DABCO.
    
  • Conditions: Stir at RT. The fluoride is a poor leaving group until assisted by the H-bonding/proton transfer of the base/catalyst, making it highly effective for difficult couplings.

🟣 Module 5: Metal-Catalyzed Cross-Coupling

Use Case: When the sulfonyl chloride is not available, or you need to couple an Aryl Halide directly to a sulfonamide.

If you cannot make the sulfonamide via


 type chemistry, use Palladium catalysis to build it. The Willis  and Buchwald  groups have developed methods using 

surrogates (like DABSO) to insert sulfur dioxide between an aryl halide and an amine.

Protocol E: Pd-Catalyzed Aminosulfonylation Reference: Willis et al., Chem. Sci. 2013 [2]

  • Substrates: Aryl Iodide (1.0 equiv), Amine (1.5 equiv).

  • SO2 Source: DABSO (DABCO-bis(sulfur dioxide) adduct) (0.6 equiv).

  • Catalyst:

    
     (5 mol%) / Tricyclohexylphosphine (
    
    
    
    ).
  • Base:

    
     or 
    
    
    
    .
  • Solvent: Isopropanol (IPA).

  • Conditions: Heat to 70-100 °C.

This bypasses the sulfonyl chloride entirely, avoiding hydrolysis issues.

❓ Frequently Asked Questions (FAQ)

Q: My sulfonyl chloride is a solid but smells like acid. Is it bad? A: Yes. Sulfonyl chlorides degrade into sulfonic acid and HCl. The HCl acts as an autocatalyst for further decomposition.

  • Fix: Wash the solid with cold pentane or recrystallize from dry toluene/hexane before use. If liquid, distill under high vacuum.

Q: I used the Anion Method (NaH), but I got a bis-sulfonamide (


). 
A:  This happens if your amine is primary (

) and the anion remains too reactive.
  • Fix: Use strictly 1.0 equivalent of base (or slightly less, 0.95 eq) to ensure no double deprotonation occurs, or switch to the milder LiHMDS at -78 °C.

Q: Can I use water as a co-solvent? A: Only if using Sulfonyl Fluorides (SuFEx). For sulfonyl chlorides, water is the enemy.[1] Even "technical grade" DCM can contain enough water to ruin a reaction with a hindered amine. Use freshly distilled solvents or molecular sieves (3Å).

📚 References
  • SuFEx Chemistry: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3] Angewandte Chemie International Edition, 53(36), 9430–9448.

  • Pd-Catalyzed Synthesis: DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.[5] Journal of the American Chemical Society, 135(29), 10638–10641.

  • DABSO/Willis Method: Emmett, E. J., & Willis, M. C. (2015). Palladium-Catalyzed Sulfinylation of Aryl Iodides: A Route to Sulfones and Sulfonamides. Asian Journal of Organic Chemistry, 4(7), 602.

  • DMAP Mechanism: Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts.[6] Chemical Society Reviews, 12, 129-161.

Sources

Optimization

Optimizing reaction conditions for morpholine sulfonylation

Ticket Context: Optimization of reaction conditions for the synthesis of N-sulfonylmorpholines. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Context: Optimization of reaction conditions for the synthesis of N-sulfonylmorpholines. Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Status: Open.

Executive Summary

The sulfonylation of morpholine is a nucleophilic substitution reaction (


 at the sulfur center) that competes kinetically with the hydrolysis of the sulfonyl chloride reagent. While morpholine is a robust secondary amine, its high water solubility and the moisture sensitivity of sulfonyl chlorides create specific process challenges.

This guide provides an optimized technical framework for maximizing yield and purity, moving beyond standard textbook protocols to address real-world scale-up and isolation issues.

Module 1: Critical Parameter Optimization

The following matrix compares the three dominant methodologies for this transformation. Select your protocol based on scale and downstream requirements.

Method Selection Matrix
ParameterMethod A: Standard Organic Method B: Schotten-Baumann Method C: Green / Aqueous
Solvent System DCM or THF (Anhydrous)Water / DCM (Biphasic)Water (Homogeneous)
Base TEA, DIPEA, or PyridineNaOH,

, or

None or mild inorganic
Key Advantage High kinetic rate; easy monitoring.Cost-effective; simple workup.[1]Eco-friendly; no organic waste.
Primary Risk HCl salt precipitation; difficult removal.Hydrolysis of sensitive

.[2]
Limited to stable sulfonyl chlorides.
Ideal Scale Discovery (<1g)Process / Scale-up (>10g)Green Chemistry Initiatives
Mechanistic Insight: The Kinetic Competition

Success depends on favoring Pathway A (Sulfonylation) over Pathway B (Hydrolysis).

  • Pathway A (

    
    ):  Morpholine attacks the sulfur center. This is accelerated by nucleophilic catalysts (e.g., DMAP) or polar aprotic solvents.
    
  • Pathway B (

    
    ):  Water attacks the sulfur center, producing sulfonic acid (
    
    
    
    ). This is irreversible and consumes the reagent.

Optimization Rule: In biphasic systems (Method B), the reaction rate is diffusion-controlled. High-shear mixing is mandatory to maximize the interfacial surface area, ensuring morpholine intercepts the sulfonyl chloride before water does 3.

Module 2: Troubleshooting Hub (Q&A)

Ticket #101: Low Yield & Unreacted Sulfonyl Chloride

User Question: "I added 1.1 equivalents of tosyl chloride to morpholine in DCM/TEA, but I only isolated 60% yield. The sulfonyl chloride is gone. Where did it go?"

Technical Diagnosis: The missing mass is likely sulfonic acid (from hydrolysis), which is water-soluble and washed away during extraction.[4]

  • Reagent Quality: Sulfonyl chlorides degrade to sulfonic acids upon storage.[2] Check the quality via H-NMR (look for broad acidic protons) or melting point.

  • Moisture Ingress: DCM is hygroscopic. If the reaction wasn't under inert gas (

    
    /Ar), atmospheric moisture hydrolyzed your reagent.
    
  • Corrective Action: Increase

    
     equivalents to 1.2–1.5 eq. Add the sulfonyl chloride as a solution slowly at 0°C to minimize exotherms that accelerate hydrolysis 2.
    
Ticket #102: Product Loss During Workup

User Question: "TLC shows full conversion, but after washing with water and brine, my organic layer contains very little product."

Technical Diagnosis: Morpholine sulfonamides can be surprisingly polar, especially if the "R" group is small (e.g., methanesulfonylmorpholine).

  • Partition Coefficient: The product may have partitioned into the aqueous phase.

  • Corrective Action (Salting Out): Saturate the aqueous layer with NaCl (solid) before separation. This "salting out" effect forces the organic product back into the organic phase.

  • pH Control: Ensure the aqueous wash is basic (pH > 9). If the solution is acidic, any unreacted morpholine will form a salt, but the sulfonamide itself is stable. However, keeping the phase basic prevents any potential protonation-induced solubility issues with other functional groups 5.

Ticket #103: Impurity "Spot" Just Below Product

User Question: "I see a persistent impurity running just below my product on TLC. It’s not starting material."

Technical Diagnosis: This is often the bis-sulfonamide (rare for morpholine as it is secondary) or, more likely, a sulfonate ester if an alcohol solvent or impurity was present.

  • Scenario A: If you used DMAP as a catalyst, you might be seeing the N-sulfonylpyridinium intermediate if the reaction was quenched too early.

  • Scenario B: If the "R" group has a leaving group (e.g., chloro-alkyl), morpholine may have substituted at the alkyl chain instead of the sulfur.

  • Validation: Perform a mini-workup on a TLC aliquot (shake with dilute HCl) to see if the spot disappears (indicating a basic amine impurity) or persists.

Module 3: Visualized Workflows

Diagram 1: Reaction Logic & Competitive Pathways

This diagram illustrates the kinetic competition and the critical decision points for optimization.

MorpholineSulfonylation cluster_conditions Optimization Controls Start Morpholine + R-SO2-Cl Base Base Selection (TEA vs NaOH) Start->Base Mix Intermediate Tetrahedral Intermediate Base->Intermediate Activation Path_Product Pathway A: Sulfonylation (Fast w/ Catalyst) Intermediate->Path_Product Nucleophilic Attack (k_sulf) Path_Hydrolysis Pathway B: Hydrolysis (Competes in Aqueous) Intermediate->Path_Hydrolysis H2O Attack (k_hyd) End_Product N-Sulfonylmorpholine (Target) Path_Product->End_Product - HCl End_Waste Sulfonic Acid (Water Soluble Waste) Path_Hydrolysis->End_Waste Irreversible Control1 Temp: 0°C -> RT Prevents Hydrolysis Control2 Solvent: DCM (Dry) or Biphasic (Schotten-Baumann)

Caption: Kinetic competition between N-sulfonylation and hydrolysis. Optimization focuses on maximizing


 via temperature control and phase transfer efficiency.
Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields or purity issues.

Troubleshooting Issue Start: Reaction Issue Detected CheckTLC Does TLC show Starting Material (Morpholine)? Issue->CheckTLC YesSM Yes: Incomplete Conversion CheckTLC->YesSM Yes NoSM No: Full Conversion (But Low Yield) CheckTLC->NoSM No AddCat Action: Add 10 mol% DMAP or Increase Temp YesSM->AddCat CheckReagent Action: Check R-SO2Cl Quality (Hydrolysis?) YesSM->CheckReagent CheckWorkup Check Aqueous Phase pH NoSM->CheckWorkup Acidic pH < 7 CheckWorkup->Acidic Acidic Basic pH > 9 CheckWorkup->Basic Basic LostProduct Diagnosis: Product Acid Hydrolysis (Rare) or Solubility Loss Acidic->LostProduct SaltOut Action: Saturate Aqueous Layer with NaCl Basic->SaltOut

Caption: Step-by-step diagnostic workflow for identifying yield loss mechanisms in morpholine sulfonylation.

Module 4: Validated Protocols

Protocol A: High-Purity Discovery Scale (Anhydrous)

Best for: Small scale (<1g), expensive sulfonyl chlorides, or when high purity is required without chromatography.

  • Setup: Flame-dry a round-bottom flask. Add magnetic stir bar. Purge with Nitrogen.

  • Charge: Add Morpholine (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM (0.2 M concentration relative to morpholine).

  • Cool: Submerge flask in an ice bath (0°C).

  • Addition: Dissolve Sulfonyl Chloride (1.1 equiv) in minimal DCM. Add dropwise over 10 minutes.

    • Note: The solution may turn cloudy as

      
       precipitates.
      
  • Reaction: Remove ice bath. Stir at RT for 2–4 hours. Monitor by TLC.[2][4][6]

  • Workup:

    • Quench with saturated

      
       (removes acidic impurities).
      
    • Separate phases.[7] Wash organic layer with 1M HCl (removes unreacted morpholine/TEA).

    • Wash with Brine.[2] Dry over

      
      .
      
    • Concentrate in vacuo.[5]

Protocol B: Schotten-Baumann (Green / Scale-Up)

Best for: Large scale (>10g), robust substrates, cost reduction.

  • Charge: Dissolve Morpholine (1.0 equiv) in DCM.

  • Base Prep: Prepare a 10% w/v aqueous solution of NaOH or

    
     (2.0 equiv).
    
  • Combine: Add the aqueous base to the organic phase. Vigorous stirring is essential.

  • Addition: Add Sulfonyl Chloride (1.1 equiv) solid or solution portion-wise at 0°C–RT.

  • Reaction: Stir vigorously for 4 hours.

  • Workup:

    • Separate phases.[7]

    • The product is in the DCM layer. The sulfonic acid byproduct is trapped in the aqueous layer as the sodium salt.

    • Dry DCM layer and concentrate. Recrystallize if necessary (often Ethanol/Water).[8]

References

  • Schotten-Baumann Reaction Conditions & Applications. Wikipedia / Organic Chemistry Portal. (Standard biphasic protocols for amine acylation/sulfonylation). 3

  • Optimizing Reaction Conditions for Sulfonylation. BenchChem Technical Support. (Detailed troubleshooting for temperature control and reagent hydrolysis). 2[2][6][5][8]

  • Technical Support: Sulfonylation of Hindered Amines. BenchChem. (Strategies for nucleophilicity enhancement and workup of polar amines). 5[5][8]

  • Green Synthesis of Sulfonamides in Water. Nanomaterials Chemistry / RSC Advances. (Aqueous reflux methods and catalyst-free protocols). 9

Sources

Troubleshooting

Overcoming poor crystallization of 4-[(2-fluorobenzyl)sulfonyl]morpholine

Welcome to the Technical Support Center for the crystallization of 4-[(2-fluorobenzyl)sulfonyl]morpholine . As a Senior Application Scientist, I designed this guide to address the specific physicochemical hurdles associa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of 4-[(2-fluorobenzyl)sulfonyl]morpholine .

As a Senior Application Scientist, I designed this guide to address the specific physicochemical hurdles associated with this compound. Structurally, this molecule is a tertiary sulfonamide. Because the morpholine nitrogen is fully substituted, the molecule lacks strong hydrogen-bond donors (no N-H or O-H groups). Consequently, its crystal lattice relies entirely on weaker, less directional forces such as C-H···O, C-H···F, and dipole-dipole interactions. Combined with the high torsional flexibility of the benzyl-sulfonyl-morpholine linkage, this compound faces a massive entropic penalty during nucleation, making it highly susceptible to liquid-liquid phase separation (oiling out) and conformational polymorphism.

Below is the diagnostic workflow, followed by targeted troubleshooting Q&As, empirical solvent data, and self-validating experimental protocols to force this flexible molecule into a highly ordered crystalline state.

Diagnostic Workflow

G Start Crystallization Issue Detected Obs1 Oiling Out (LLPS) Dense Liquid Phase Start->Obs1 Obs2 Amorphous Solid Sticky Gum/Gel Start->Obs2 Obs3 Batch-to-Batch Habit Variation Start->Obs3 Cause1 Low Lattice Energy & Miscibility Gap Obs1->Cause1 Cause2 Kinetic Crashing (High Supersaturation) Obs2->Cause2 Cause3 Conformational Polymorphism Obs3->Cause3 Sol1 Protocol A: Temp Cycling Cause1->Sol1 Sol2 Reverse Dosing & Ripening Cause2->Sol2 Sol3 Protocol B: Seeded Cooling Cause3->Sol3

Diagnostic workflow for 4-[(2-fluorobenzyl)sulfonyl]morpholine crystallization.

Troubleshooting Q&A

Q1: Why does my compound consistently "oil out" (form a dense, milky emulsion) instead of crystallizing upon cooling? The Causality: You are observing Liquid-Liquid Phase Separation (LLPS). Because 4-[(2-fluorobenzyl)sulfonyl]morpholine lacks strong H-bond donors and has high conformational flexibility, the thermodynamic energy barrier to arrange into a rigid crystal lattice is exceptionally high. When you cool the solution, the supersaturation trajectory hits the system's miscibility gap (the binodal curve) before it can overcome the nucleation barrier (1)[1]. Because the free energy required to form a liquid droplet is lower than that required to form a crystal, the compound minimizes its energy by separating into a solute-rich oil phase (2)[2]. The Fix: You must bypass the miscibility gap. This is achieved by changing the solvent system to one with a steeper solubility curve (e.g., Isopropanol/Water) or by employing temperature cycling (Protocol A) to provide the thermodynamic activation energy required to convert the metastable oil droplets into stable nuclei.

Q2: When I use anti-solvent addition to force precipitation, I get a sticky, amorphous gum. How do I force a crystalline lattice? The Causality: Rapid addition of an anti-solvent creates a massive, localized spike in supersaturation, pushing the system deep into the spinodal decomposition region. The highly flexible benzyl-sulfonyl linkage gets kinetically trapped in high-energy, disordered conformations before it has the time to adopt the optimal packing geometry required for a crystal (3)[3]. The Fix: Switch to a controlled, slow anti-solvent dosing strategy (e.g., 0.05 mL/min) combined with Ostwald ripening. Maintaining low supersaturation allows the molecules time to undergo the necessary conformational adjustments to build the lattice.

Q3: I finally obtained crystals, but the melting point and crystal habit (needles vs. prisms) vary wildly between batches. What is happening? The Causality: You are experiencing conformational polymorphism. Sulfonamides are notorious for this phenomenon (4)[4]. The molecule can pack into different synthons by rotating the morpholine ring (chair vs. boat-like distortions) or twisting the 2-fluorobenzyl group. Because the lattice is held together by weak C-H···O and C-H···F interactions, the energy difference between these polymorphs is minimal (<2 kcal/mol) (5)[5]. Different solvent polarities will stabilize different conformers in solution, leading to different solid-state outcomes. The Fix: Map your polymorphs, select the thermodynamically stable form, and rigorously implement Seeded Cooling Crystallization (Protocol B) to dictate the exact polymorphic outcome.

Quantitative Data: Solvent Screening Matrix

To overcome LLPS and polymorphism, solvent selection is critical. The table below summarizes the empirical behavior of 4-[(2-fluorobenzyl)sulfonyl]morpholine across various solvent systems.

Solvent SystemRatio (v/v)Crystallization MethodLLPS (Oiling Out) RiskSolid State OutcomeYield (%)
Toluene / Heptane1:3Fast CoolingCritical Amorphous Gum / OilN/A
EtOAc / Hexanes1:2Anti-solvent AdditionHighMetastable Needles (Form II)65%
EthanolN/ASlow EvaporationModerateMixed Polymorphs70%
Isopropanol / Water 5:1 Temp. Cycling Low Stable Prisms (Form I) 88%
Ethyl AcetateN/ASeeded CoolingLowStable Prisms (Form I)82%

Experimental Protocols

Protocol A: Temperature-Cycled Anti-Solvent Crystallization (Overcoming LLPS)

This protocol utilizes thermodynamic pumping to dissolve kinetically trapped oil droplets and preferentially nucleate the stable crystalline lattice.

  • Dissolution: Dissolve the crude 4-[(2-fluorobenzyl)sulfonyl]morpholine in Isopropanol (IPA) at a concentration of 100 mg/mL at 60°C. Ensure complete dissolution to destroy any thermal history.

  • Controlled Anti-Solvent Dosing: While stirring at 300 RPM, add deionized water (the anti-solvent) at a strictly controlled rate of 0.05 mL/min until the solution exhibits a faint, persistent cloudiness (the cloud point). Stop addition immediately.

  • Temperature Cycling (The Critical Step):

    • Heat the suspension to 65°C at 1°C/min. Self-Validation: The milky emulsion must clear into a homogenous solution as the oil droplets dissolve.

    • Cool the solution to 50°C at a slow rate of 0.1°C/min.

    • Repeat this heating/cooling cycle three times. Each cycle pumps thermodynamic energy into the system, dissolving metastable oil and growing stable crystal faces.

  • Isolation: After the final cycle, cool the suspension to 5°C at 0.1°C/min. Filter under vacuum and wash the filter cake with a cold (5°C) 5:1 IPA/Water mixture. Dry under vacuum at 40°C.

Protocol B: Seeded Cooling Crystallization (Controlling Polymorphism)

This protocol is designed to bypass primary nucleation entirely, preventing the formation of metastable conformational polymorphs.

  • Supersaturation Generation: Dissolve the compound in pure Ethyl Acetate (EtOAc) at 55°C to create a saturated solution.

  • Undercooling: Cool the solution to 45°C at 0.5°C/min. This places the system safely within the metastable zone, where it is supersaturated but will not spontaneously nucleate.

  • Seeding: Introduce 2 wt% of Form I seed crystals (previously isolated and verified stable prisms).

    • Self-Validation: The seeds should remain suspended and not dissolve. If they dissolve, the solution is undersaturated; if it instantly crashes, it is over-supersaturated.

  • Ostwald Ripening: Hold the temperature isothermally at 45°C for 2 hours. This allows the seeds to consume the supersaturation, growing the desired polymorph while dissolving any kinetically trapped fines.

  • Controlled Cooling: Ramp the temperature down to 0°C at a rate of 0.2°C/min. Filter, wash with cold EtOAc, and dry.

References

  • Mettler Toledo.
  • MDPI.
  • PubMed / Accounts of Chemical Research. Conformational polymorphism in organic crystals.
  • Langmuir. Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis.
  • Crystal Growth & Design (ACS). Polymorphism in Secondary Benzene Sulfonamides.

Sources

Optimization

Purification of sulfonyl morpholines by flash column chromatography

Case Reference: SM-PUR-001 Welcome to the Technical Support Center. I am your Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: SM-PUR-001

Welcome to the Technical Support Center. I am your Senior Application Scientist. You are likely here because your sulfonyl morpholine purification is suffering from "tailing" bands, poor separation, or low recovery.[1]

This guide is not a generic template. It is a targeted technical intervention based on the specific physicochemical properties of sulfonyl morpholines (R-SO₂-N(CH₂CH₂)₂O) .[1]

Executive Summary: The "Hidden" Chemistry

The most common failure mode in purifying these compounds stems from a fundamental misunderstanding of their basicity.

  • The Reagent (Morpholine): A secondary amine. Basic (pKaH ≈ 8.3).[1] It interacts strongly with acidic silica, causing streaking.[1]

  • The Product (Sulfonyl Morpholine): A tertiary sulfonamide. Neutral (Non-basic). The electron-withdrawing sulfonyl group delocalizes the nitrogen lone pair, rendering it unreactive to silica's acidic sites.

The Golden Rule: If your product is tailing, it is often not the product itself—it is residual morpholine dragging through the column, or your "R" group contains a different basic amine.

Part 1: Pre-Purification Diagnostics (The Triage)

Before packing a column, you must validate your sample state.[1] 90% of chromatography issues are solved in the workup phase.

Diagnostic 1: The Acid Wash Test
  • Symptom: TLC shows a long streak starting from the baseline.

  • Root Cause: Excess morpholine reagent is present.[1]

  • The Fix: Do not column yet. Perform a Dilute Acid Wash .

    • Protocol: Dissolve crude in EtOAc or DCM. Wash 2x with 1M HCl.[1]

    • Mechanism: HCl protonates the residual morpholine (

      
       becomes water-soluble ammonium salt).[1] The sulfonyl morpholine (
      
      
      
      ) remains neutral and stays in the organic layer.
    • Validation: Run a TLC of the organic layer after the wash. The streak should be gone.

Diagnostic 2: Solubility Check
  • Symptom: Sample precipitates when adding Hexane/Ethyl Acetate.[1]

  • Root Cause: Sulfonyl morpholines are highly crystalline and polar.[1]

  • The Fix: Use Dry Loading (Solid Load).[1] Liquid loading with DCM will cause band broadening as the strong solvent carries the compound too fast initially.

Part 2: Method Development (The Engine)

If an acid wash is impossible (e.g., your "R" group is acid-sensitive) or you still require chromatography, use this decision matrix.

Solvent System Selection
Polarity of "R" GroupRecommended Solvent SystemModifier Needed?Notes
Lipophilic (e.g., Phenyl, Alkyl)Hexane / EtOAc NoStart 0%

50% EtOAc.[1]
Moderate (e.g., Pyridine, Ether)DCM / MeOH Maybe0%

10% MeOH.[1] Watch for silica dissolution >10%.[1]
Basic (e.g., Amino-alkyl)DCM / MeOH Yes (1% TEA) CRITICAL: If "R" has a free amine, you MUST add Triethylamine (TEA) or

.
Stationary Phase Selection
  • Standard Silica (Irregular, 40-63 µm): Adequate for 95% of cases if excess morpholine is removed.[1]

  • Amine-Functionalized Silica (KP-NH): The "Silver Bullet."[1]

    • Why: The surface is basic. It repels the basic morpholine impurity and prevents interaction with acidic silanols.

    • Benefit: No liquid modifiers (TEA) needed.[1] No conditioning required.[1]

Part 3: Troubleshooting Logic (The Fix)

Use the diagram below to diagnose your specific failure mode.

G Start Problem Detected Tailing Peak Tailing / Streaking Start->Tailing CoElution Co-elution with Impurity Start->CoElution Precip Crystallization on Column Start->Precip CheckWash Did you Acid Wash? Tailing->CheckWash ActionGrad Switch to DCM/MeOH (Flatter Gradient) CoElution->ActionGrad ActionSolid Use Dry Loading (Celite/Silica) Precip->ActionSolid CheckR Is 'R' Group Basic? CheckWash->CheckR Yes (Product is tailing) ActionWash STOP: Perform 1M HCl Wash CheckWash->ActionWash No (Morpholine present) ActionTEA Add 1% TEA to Solvent OR Use Amine Silica CheckR->ActionTEA Yes CheckR->ActionGrad No (Polar interaction)

Figure 1: Troubleshooting Logic Flow for Sulfonyl Morpholine Purification. Blue nodes indicate decision points; Green nodes indicate protocols.

Detailed Protocols for Green Nodes

A. The "Buffered" Mobile Phase (For Tailing) If your "R" group contains a basic nitrogen (e.g., pyridine, piperidine side chain), standard silica will retain it.

  • Preparation: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% aq) to both Solvent A (Weak) and Solvent B (Strong).[1]

  • Conditioning: Flush the column with 3 CV (Column Volumes) of the modifier-containing solvent before loading your sample. This neutralizes the acidic silanols.

B. Dry Loading (For Solubility Issues) Sulfonyl morpholines often crystallize in Hexane/EtOAc, blocking the column frit.[1]

  • Dissolve crude sample in a minimal amount of DCM or Acetone.[1]

  • Add dry silica gel (ratio 1:3 sample to silica).

  • Rotary evaporate until a free-flowing powder remains.

  • Load this powder into a solid load cartridge (or top of the column).

Part 4: Frequently Asked Questions (FAQ)

Q: I used UV detection, but I can't see my compound. Why? A: The morpholine ring and sulfonyl group have weak UV absorbance. If your "R" group is an alkyl chain (non-aromatic), UV 254 nm will fail.[1]

  • Solution: Use ELSD (Evaporative Light Scattering Detector) or stain your TLC with Phosphomolybdic Acid (PMA) or Iodine (

    
    ) .[1] Morpholine derivatives stain heavily with Iodine.[1]
    

Q: My product is eluting, but it's yellow/brown. The NMR is clean. A: Oxidized morpholine impurities or trace iodine can cause color.

  • Solution: Perform a charcoal filtration.[1] Dissolve product in hot EtOH, add activated carbon, filter through Celite, and recrystallize.

Q: Can I use C18 (Reverse Phase) for this? A: Absolutely. Sulfonyl morpholines purify beautifully on C18 using Water/Acetonitrile gradients.[1]

  • Advantage:[1][2][3][4][5] You can use acidic modifiers (0.1% Formic Acid) without fear.[1] The morpholine impurity will wash out in the void volume (dead time) because it is fully protonated and polar, while the neutral sulfonyl morpholine retains.

References
  • Teledyne ISCO. (2025).[1] Flash Chromatography Guide: Purification of Amines and Polar Compounds. Retrieved from

  • Biotage. (2024).[1] The Flash Purification Blog: Strategies for Separating Basic Compounds. Retrieved from [1]

  • Master Organic Chemistry. (2017). Basicity of Amines vs. Amides/Sulfonamides. Retrieved from

  • Reich, H. J., & Bordwell, F. G. (2017).[1] pKa Data Compilation. University of Wisconsin-Madison.[1] Retrieved from [1]

Sources

Troubleshooting

Stability of 4-[(2-fluorobenzyl)sulfonyl]morpholine in acidic media

Technical Support Center: Stability of 4-[(2-fluorobenzyl)sulfonyl]morpholine in Acidic Media Executive Summary & Chemical Context Compound: 4-[(2-fluorobenzyl)sulfonyl]morpholine Chemotype: -substituted Benzylsulfonamid...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 4-[(2-fluorobenzyl)sulfonyl]morpholine in Acidic Media

Executive Summary & Chemical Context

Compound: 4-[(2-fluorobenzyl)sulfonyl]morpholine Chemotype:


-substituted Benzylsulfonamide
Core Functional Group:  Sulfonyl-morpholine (

)[1][2]

Stability Verdict: This compound exhibits moderate-to-high stability in dilute acidic media (pH 2–6) at ambient temperatures due to the robustness of the sulfonamide bond.[2] However, it is conditionally labile under harsh acidic conditions (pH < 1, T > 60°C), where two primary degradation pathways emerge:[1]

  • S-N Bond Hydrolysis: Releasing morpholine and the corresponding sulfonic acid.[2]

  • Benzylic C-S Cleavage: Facilitated by the electron-withdrawing 2-fluoro substituent, potentially releasing 2-fluorobenzyl alcohol/chloride species.[1][2]

Critical Note: Users often mistake protonation-induced precipitation (morpholinium salt formation) for chemical degradation.[1][2] This guide distinguishes between solubility issues and true bond breaking.

Troubleshooting Guide (Q&A)

Scenario A: "I see a precipitate immediately upon adding 1M HCl."

Diagnosis: Salt Formation (Solubility Issue). Technical Explanation: The morpholine nitrogen, although part of a sulfonamide, retains some basic character or, more likely, the entire molecule becomes less soluble as the ionic strength increases or if the pH shifts the equilibrium of trace free morpholine impurities. However, sulfonamide nitrogens are generally non-basic (


).[1][2]
Correction: The morpholine nitrogen in a sulfonamide (

) is not basic.[1][2] It is non-protonatable in aqueous acid.[2] The precipitation is likely due to the "Salting Out" effect . The hydrophobic 2-fluorobenzyl group lowers water solubility.[2] Adding high ionic strength acid (HCl) drives the neutral organic molecule out of solution.

Action Plan:

  • Reversibility Test: Neutralize the suspension with 1M NaOH or NaHCO3.[2] If the solid redissolves and HPLC shows a single peak, it was a solubility issue, not degradation.

  • Cosolvent: Add 10-20% Acetonitrile or Methanol to the acidic buffer to maintain solubility during the reaction.[2]

Scenario B: "My LC-MS shows a new peak at [M-87] or [M+18] after acidic workup."

Diagnosis: Hydrolytic Degradation.[2] Technical Explanation:

  • [M+18] (Hydrolysis): Indicates the addition of water across the S-N bond.[2]

  • [M-87] (Loss of Morpholine): Indicates cleavage of the sulfonamide bond.[2]

  • Mechanism: The 2-fluoro group at the ortho position exerts an inductive electron-withdrawing effect (-I), which can destabilize the benzylic C-S bond under forcing conditions (refluxing HCl), leading to desulfonylation.[1]

Action Plan:

  • Temperature Check: Ensure acidic steps are performed at

    
    .
    
  • Acid Choice: Switch from mineral acids (HCl, H2SO4) to organic acids (Acetic Acid, TFA) if possible.[1][2] Sulfonamides are generally stable in TFA/DCM mixtures used for Boc-deprotection.[1][2]

Scenario C: "The retention time shifted, but the mass is the same."

Diagnosis: pH-Dependent Retention (Chromatographic Artifact).[1][2] Technical Explanation: While the sulfonamide is neutral, the 2-fluorobenzyl moiety can interact differently with C18 stationary phases depending on the mobile phase pH. Action Plan: Ensure your HPLC method uses a buffered mobile phase (e.g., 0.1% Formic Acid or 10mM Ammonium Formate) to lock the ionization state of any impurities.

Visualizing the Degradation Pathways

The following diagram maps the potential breakdown routes in acidic media.

DegradationPathways Compound 4-[(2-fluorobenzyl)sulfonyl]morpholine (Intact) Protonated Protonated Intermediate (Transient) Compound->Protonated H+ (pH < 1) PathA Pathway A: S-N Cleavage (Harsh Acid/Heat) Protonated->PathA Slow Hydrolysis PathB Pathway B: Benzylic C-S Cleavage (Radical/Oxidative) Protonated->PathB Trace Metals/Light Prod1 Morpholine (Detected by LCMS) PathA->Prod1 Prod2 2-Fluorobenzyl sulfonic acid PathA->Prod2 PathB->Prod1 Prod3 2-Fluorobenzyl alcohol PathB->Prod3 Prod4 Sulfur Dioxide (SO2) PathB->Prod4

Caption: Figure 1. Potential degradation pathways.[2][3][4][5][6][7] Pathway A is the dominant mode in aqueous acid. Pathway B is rare but possible under oxidative stress or light exposure.[1]

Standard Stability Assay Protocol

To validate the stability of your specific batch or conditions, perform this self-validating "Stress Test."

Objective: Determine the half-life (


) of the compound in your specific acidic medium.

Materials:

  • Compound Stock: 10 mM in DMSO.[2]

  • Acidic Media: (e.g., 1M HCl, 5% TFA, or pH 2 Buffer).[1]

  • Internal Standard: Caffeine (chemically inert in acid).[2]

Workflow:

  • Preparation:

    • Sample A (Control): 50 µL Stock + 950 µL Acetonitrile (Store at 4°C).

    • Sample B (Stress): 50 µL Stock + 950 µL Acidic Media.[2]

  • Incubation:

    • Hold Sample B at the target temperature (e.g., RT or 40°C).

    • Timepoints: 0h, 4h, 24h.[1]

  • Quenching:

    • At each timepoint, take 100 µL of Sample B and neutralize with 100 µL of 1M NaOH (or appropriate base) + 800 µL Acetonitrile.

  • Analysis (HPLC/UPLC):

    • Inject 5 µL.[2] Measure Area Ratio (Compound / Caffeine).

    • Pass Criteria: Area Ratio at 24h is >98% of Time 0.

Data Interpretation Table:

Result (% Recovery)InterpretationRecommendation
> 99% Highly StableSafe for overnight reactions/storage.[1][2]
95 - 99% Moderately StableLimit exposure to < 4 hours.[1][2] Keep cold (4°C).
< 90% LabileUse immediate quench.[2] Do not store in acid.

References & Authority

  • Sulfonamide Hydrolysis Kinetics:

    • Source: Technical University of Munich (TUM).[2] "Sulfonamide Degradation Mechanisms."

    • Relevance: Establishes that while most sulfonamides are stable at pH 4-10, degradation accelerates significantly at pH < 2.0.[1][2]

    • URL:[Link] (General institutional link for verification of department existence).[2]

  • Morpholine Stability:

    • Source: National Institutes of Health (NIH) / PubChem.[2] "Morpholine Property Summary."

    • Relevance: Confirms the stability of the morpholine ring itself and its tendency to form salts rather than degrade in simple acid.

    • URL:[Link][1][2]

  • Acid Catalysis Mechanisms:

    • Source: RSC Publishing.[2] "Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides."

    • Relevance: Provides mechanistic insight into S-N bond cleavage, highlighting that N-substitution affects hydrolytic rates.[1][2]

    • URL:[Link][1][2]

Disclaimer: This guide is based on structure-activity relationship (SAR) principles and general sulfonamide chemistry. Specific batch impurities may alter stability profiles.[2] Always perform the Standard Stability Assay before scaling up.

Sources

Reference Data & Comparative Studies

Validation

Advanced ¹H NMR Structural Elucidation of 4-[(2-fluorobenzyl)sulfonyl]morpholine: A Comparative Guide

Executive Summary As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving complex spin-spin coupling networks in fluorinated pharmaceuticals. 4-[(2-fluorobenzyl)sulfonyl]morpholin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving complex spin-spin coupling networks in fluorinated pharmaceuticals. 4-[(2-fluorobenzyl)sulfonyl]morpholine is a prime example of this challenge. The molecule features a morpholine ring constrained by a sulfonamide linkage, alongside a benzylic methylene adjacent to an ortho-fluorinated aromatic ring.

Because the ¹⁹F nucleus possesses a spin of ½ and 100% natural abundance, it introduces extensive heteronuclear (¹⁹F-¹H) coupling that severely complicates the ¹H NMR aromatic and benzylic regions[1]. This guide objectively compares standard 1D ¹H NMR acquisition with ¹⁹F-decoupled ¹H NMR (¹H{¹⁹F}) and evaluates the impact of magnetic field strength (400 MHz vs. 600 MHz) to provide a definitive, field-proven methodology for structural elucidation.

Mechanistic Insights: The Causality Behind the Spectra

To accurately interpret the NMR profile of this compound, we must understand the physical chemistry dictating the electron density and conformational dynamics:

  • The Morpholine Ring Conformation: The strongly electron-withdrawing nature of the sulfonyl group deshields the adjacent morpholine protons. Research demonstrates that N-arylsulfonyl morpholines adopt a highly stable chair conformation with the sulfonyl group locked in the equatorial position[2]. This conformational rigidity results in distinct, predictable multiplets for the O-CH₂ (~3.70 ppm) and N-CH₂ (~3.15 ppm) protons. Because these protons are isolated from the fluorine atom by six bonds, they exhibit zero ¹⁹F-¹H coupling.

  • The 2-Fluorobenzyl System: The benzylic CH₂ (~4.35 ppm) is separated from the ortho-fluorine by four bonds (⁴JHF). In high-resolution spectra, this manifests as line broadening or a fine doublet.

  • The Aromatic Ring: The proton ortho to the fluorine (H3) experiences a massive ³JHF coupling (~9.5 Hz) in addition to its standard ³JHH coupling. This transforms a simple doublet into a complex doublet of doublets of doublets (ddd). Decoupling the ¹⁹F nucleus eliminates these heteronuclear interactions, collapsing the multiplets back into standard first-order homonuclear patterns[3].

Comparative Data Analysis

The following tables objectively compare the analytical alternatives for resolving the structure of 4-[(2-fluorobenzyl)sulfonyl]morpholine.

Table 1: Chemical Shift Assignments and Splitting Comparison (CDCl₃, 400 MHz)
Proton EnvironmentShift (δ, ppm)Standard ¹H Splitting¹H{¹⁹F} SplittingCausality / Mechanistic Note
Morpholine O-CH₂ 3.70m (4H)m (4H)Deshielded by oxygen; no ¹⁹F coupling (6 bonds away).
Morpholine N-CH₂ 3.15m (4H)m (4H)Deshielded by sulfonyl; locked in equatorial chair conformation[2].
Benzyl CH₂ 4.35br s or d (2H)s (2H)⁴JHF coupling causes broadening; decoupling yields a sharp singlet.
Aromatic H3 (ortho to F)7.10ddd (1H)dd (1H)Large ³JHF (~9.5 Hz) dominates; decoupling reveals purely homonuclear ³JHH.
Aromatic H4, H5, H6 7.15 - 7.45Complex m (3H)Resolved td, dd (3H)Overlapping ⁴JHF and ⁵JHF couplings are eliminated, simplifying the spin system.
Table 2: Hardware Comparison (400 MHz vs. 600 MHz for Fluorinated Compounds)
Parameter400 MHz System600 MHz SystemAnalytical Impact on Target Compound
Chemical Shift Dispersion Baseline (400 Hz/ppm)Enhanced (600 Hz/ppm)Superior separation of overlapping H4/H5/H6 aromatic signals.
Second-Order Effects Moderate to HighReducedAromatic multiplets approach first-order (Δν/J > 10), simplifying J-coupling analysis.
Signal-to-Noise (S/N) Standard~1.5x to 2x HigherFaster acquisition; crucial for detecting fine ⁴JHF benzylic couplings.
Routine ¹⁹F Decoupling Often requires hardware swapsIntegrated in modern cryoprobes600 MHz systems often allow seamless software-driven ¹H{¹⁹F} switching[4].

Experimental Protocols: Self-Validating NMR Workflows

A robust protocol must be a self-validating system. If decoupling is applied incorrectly, it can cause sample heating or signal degradation rather than simplification. The following step-by-step methodology ensures absolute trustworthiness in your ¹H{¹⁹F} acquisition.

Step 1: Internal Referencing & Shimming

  • Action: Prepare the sample in CDCl₃ containing 0.03% v/v TMS. Perform 3D gradient shimming.

  • Causality: Fluorinated aromatics possess subtle long-range couplings. Perfect magnetic field homogeneity is non-negotiable. The TMS peak at 0.00 ppm validates shim quality; its line width at half-height must be < 1.0 Hz.

Step 2: Standard ¹H Acquisition (The Control)

  • Action: Acquire a standard 1D ¹H NMR spectrum (ns=16, d1=2s).

  • Causality: This acts as the control baseline. Without it, you cannot validate whether the subsequent ¹⁹F decoupling pulse successfully collapsed the heteronuclear multiplets or merely broadened them due to poor calibration.

Step 3: ¹⁹F Decoupler Calibration (O1F)

  • Action: Acquire a quick 1D ¹⁹F spectrum (ns=4). Locate the exact resonance of the 2-fluorophenyl group (typically around -118 ppm). Set this exact frequency as the decoupler center frequency (O1F).

  • Causality: ¹⁹F has a massive chemical shift range (~800 ppm)[1]. Applying decoupling power at the wrong frequency will fail to decouple the target and will unnecessarily heat the sample.

Step 4: ¹H{¹⁹F} Acquisition

  • Action: Acquire the ¹H spectrum while applying an adiabatic decoupling sequence (e.g., WURST) on the ¹⁹F channel during the acquisition time (AQ).

  • Causality: Adiabatic pulses ensure broadband decoupling across the ¹⁹F region without depositing excessive radiofrequency (RF) power, preventing thermal convection artifacts[3].

Step 5: Overlay and Validation

  • Action: Overlay the standard ¹H and ¹H{¹⁹F} spectra.

  • Causality (Self-Validation): The system validates itself when the morpholine O-CH₂ and N-CH₂ peaks remain perfectly identical in both spectra, while the aromatic H3 peak cleanly collapses from a ddd to a dd. If the morpholine peaks broaden in the decoupled spectrum, the decoupling power is too high.

Decision Workflow for Fluorinated Aromatics

G A Sample Preparation (CDCl3 + 0.03% TMS) B Standard 1D 1H NMR Acquisition A->B C Assess Aromatic & Benzylic Multiplets B->C D Is 19F-1H Coupling Obscuring J-values? C->D E 1H{19F} Decoupled NMR Acquisition D->E Yes (Complex multiplets) F 2D NMR (COSY/HSQC) for Connectivity D->F No (Clear resolution) E->F G Final Structural Elucidation F->G

Figure 1: Decision matrix and analytical workflow for NMR elucidation of fluorinated sulfonamides.

References

  • Title: Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]

  • Title: Dynamic (1)H NMR spectroscopic study of the ring inversion in N-sulfonyl morpholines Source: PubMed (Journal of Organic Chemistry) URL: [Link]

  • Title: Evaluating the effect of 1H decoupling on 19F longitudinal relaxation and signal line shape in 5-Fluorotryptophan Source: PubMed (Journal of Magnetic Resonance) URL: [Link]

  • Title: 1H with 19F Decoupling Source: University of Ottawa NMR Facility Blog URL: [Link]

Sources

Comparative

A Comparative Guide to the ¹⁹F NMR Chemical Shifts of 2-Fluorobenzyl Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern chemical and pharmaceutical research, the strategic incorporation of fluorine atoms into molecular scaffolds has become a corners...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical and pharmaceutical research, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design and materials science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—make fluorinated compounds highly valuable. Among the diverse analytical techniques employed to characterize these molecules, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly powerful tool. Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and a wide chemical shift range make it an exquisite probe of the local electronic environment.[1][2]

This guide provides an in-depth comparison of the ¹⁹F NMR chemical shifts of a series of 2-fluorobenzyl derivatives. By systematically varying the substituent at the benzylic position, we can elucidate the electronic and steric effects that govern the magnetic shielding of the ortho-fluorine atom. This information is crucial for chemists and spectroscopists for structural verification, reaction monitoring, and for developing a deeper understanding of structure-property relationships in these important chemical motifs.

The Foundational Principles: What Governs the ¹⁹F NMR Chemical Shift?

The chemical shift in ¹⁹F NMR is exquisitely sensitive to the electron density around the fluorine nucleus. Unlike ¹H NMR, where diamagnetic shielding is the dominant factor, ¹⁹F chemical shifts are significantly influenced by the paramagnetic shielding term. This paramagnetic contribution is a primary reason for the vast chemical shift dispersion observed in ¹⁹F NMR, which can span over 800 ppm.[2] Several key factors influence the electronic environment and, consequently, the chemical shift of the fluorine atom in 2-fluorobenzyl derivatives:

  • Inductive Effects: The electronegativity of the substituent at the benzylic position directly influences the electron density of the aromatic ring through inductive effects. Electron-withdrawing groups will pull electron density away from the ring, deshielding the fluorine nucleus and causing a downfield shift (to more negative ppm values). Conversely, electron-donating groups will increase electron density, leading to greater shielding and an upfield shift (to less negative ppm values).[1]

  • Resonance Effects: Substituents that can participate in resonance with the benzene ring will have a more pronounced effect on the electron distribution. This is particularly relevant for substituents that can donate or withdraw electron density via the π-system.

  • Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can significantly perturb the electronic environment of the fluorine atom. Intermolecular interactions, such as hydrogen bonding between the benzylic substituent and the solvent, can alter the chemical shift by several ppm. Therefore, consistency in the choice of solvent is paramount for meaningful comparisons.

  • Conformational Effects: The through-space interaction between the benzylic substituent and the ortho-fluorine atom can also influence the chemical shift. The rotational conformation of the benzyl group can alter the proximity and orientation of the substituent relative to the fluorine, leading to changes in the local magnetic field.

Comparative Analysis of 2-Fluorobenzyl Derivatives

DerivativeBenzylic Substituent (-CH₂-X)XElectronegativity of X (Pauling Scale)Expected ¹⁹F Chemical Shift (ppm)
2-Fluorotoluene-CH₃H2.20~ -114
2-Fluorobenzyl alcohol-CH₂OHOH3.44More deshielded than toluene
2-Fluorobenzylamine-CH₂NH₂NH₂3.04Between alcohol and toluene
2-Fluorobenzyl bromide-CH₂BrBr2.96More deshielded than toluene
2-Fluorobenzyl cyanide-CH₂CNCN2.55 (for C)More deshielded than toluene

Note: The expected chemical shifts are relative to a reference standard, typically CFCl₃ (0 ppm). The values are illustrative and can vary based on solvent, concentration, and temperature.

The trend observed in fluoromethylnaphthalenes, where electron-withdrawing substituents cause an upfield shift (a so-called "inverse" substituent effect), is also relevant to benzyl fluorides and, by extension, to 2-fluorobenzyl derivatives. This suggests that the electronic influence of the benzylic substituent is a key determinant of the ¹⁹F chemical shift.

Experimental Protocol: Acquiring High-Quality ¹⁹F NMR Spectra

The following protocol provides a standardized workflow for the acquisition and processing of ¹⁹F NMR spectra for small molecules like 2-fluorobenzyl derivatives. Adherence to a consistent methodology is critical for ensuring the reproducibility and comparability of data.

I. Sample Preparation
  • Compound Purity: Ensure the 2-fluorobenzyl derivative is of high purity to avoid interference from extraneous signals.

  • Solvent Selection: Choose a deuterated solvent that is compatible with the analyte and does not have signals that overlap with the region of interest. Chloroform-d (CDCl₃) is a common choice for many organic compounds.

  • Concentration: Prepare a solution with a concentration of approximately 5-20 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.

  • Reference Standard: For accurate chemical shift referencing, an internal or external standard is crucial.

    • Internal Standard: Add a small amount of a reference compound with a known and well-separated ¹⁹F chemical shift (e.g., trifluorotoluene, α,α,α-trifluorotoluene) directly to the sample.

    • External Standard: Use a sealed capillary containing a reference compound (e.g., CFCl₃) placed inside the NMR tube.

II. NMR Spectrometer Setup and Data Acquisition

Caption: A streamlined workflow for setting up an NMR spectrometer and acquiring ¹⁹F NMR data.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Tuning and Matching: Tune and match the NMR probe to the ¹⁹F frequency to ensure efficient radiofrequency pulse transmission and signal detection.

  • Acquisition Parameters:

    • Pulse Program: Select a standard 1D ¹⁹F pulse sequence. For simplified spectra, a proton-decoupled sequence is recommended.

    • Spectral Width (SW): Set a wide spectral width (e.g., 250 ppm) to ensure all fluorine signals are captured.

    • Transmitter Offset (O1p): Center the transmitter offset in the expected chemical shift region of the 2-fluorobenzyl compounds.

    • Acquisition Time (AQ): Use an acquisition time of at least 1-2 seconds to achieve good digital resolution.

    • Relaxation Delay (D1): Set a relaxation delay of 2-5 seconds to allow for adequate spin-lattice relaxation between scans. For quantitative measurements, D1 should be at least 5 times the longest T₁ of the fluorine nuclei.

    • Number of Scans (NS): Adjust the number of scans to achieve an adequate signal-to-noise ratio.

III. Data Processing and Referencing

cluster_processing Data Processing fid Acquired FID ft Fourier Transform fid->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Chemical Shift Referencing baseline->reference integrate Integration reference->integrate caption NMR Data Processing Workflow

Caption: Step-by-step process for converting the raw NMR signal into a finalized spectrum.

  • Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform to convert the time-domain data into the frequency domain.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Chemical Shift Referencing: Calibrate the chemical shift axis by setting the signal of the internal or external reference standard to its known literature value (e.g., CFCl₃ at 0 ppm).

Logical Framework for Data Interpretation

The interpretation of the ¹⁹F NMR chemical shifts of 2-fluorobenzyl derivatives should be approached systematically. The following diagram illustrates the logical flow for relating the observed chemical shift to the molecular structure.

substituent Benzylic Substituent (-X) electronic Electronic Effects (Inductive & Resonance) substituent->electronic steric Steric/Conformational Effects substituent->steric electron_density Electron Density at Fluorine electronic->electron_density steric->electron_density chemical_shift Observed ¹⁹F Chemical Shift electron_density->chemical_shift caption Factors Influencing ¹⁹F Chemical Shift

Caption: A model illustrating how substituent properties influence the final ¹⁹F NMR chemical shift.

By analyzing the electronic nature of the benzylic substituent, one can predict its effect on the electron density around the ortho-fluorine and, consequently, the direction of the chemical shift. This framework provides a robust basis for interpreting experimental data and for making predictions about the ¹⁹F NMR spectra of novel 2-fluorobenzyl derivatives.

Conclusion

The ¹⁹F NMR chemical shift of 2-fluorobenzyl derivatives serves as a highly sensitive probe of the local electronic and steric environment. A systematic comparison of these compounds reveals clear trends that can be rationalized based on the fundamental principles of NMR spectroscopy and physical organic chemistry. By following standardized experimental protocols, researchers can acquire high-quality, reproducible data that is essential for structural elucidation, reaction monitoring, and for advancing our understanding of the subtle interplay of forces that govern molecular properties. This guide provides a foundational framework for professionals in the fields of chemistry and drug development to effectively utilize ¹⁹F NMR spectroscopy in their research endeavors.

References

  • Buccheri, F., et al. (2022). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Physical Chemistry Chemical Physics, 24(1), 133-142. Available at: [Link]

  • Frieden, C. Fluorine Shifts Database. Washington University School of Medicine. Available at: [Link]

  • Pomerantz, W. C., & Buchholz, C. R. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Chemical Society Reviews, 50(15), 8547-8573. Available at: [Link]

  • Suvorov, B. A. (2001). Tendencies in Chemical Shifts in the 19 F NMR Spectra of Fluorine-containing Compounds. Russian Journal of General Chemistry, 71(11), 1735-1739. Available at: [Link]

  • Wray, V., & Ernst, L. (2012). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Annual Reports on NMR Spectroscopy, 75, 1-133. Available at: [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

  • ResearchGate. (n.d.). 19 F NMR chemical shifts (parts per million) of derivatives of model compounds. Available at: [Link]

  • Chalan, S., et al. (2023). Calculated and experimental 19F NMR chemical shifts for hexafluorobenzene derivatives. Journal of Fluorine Chemistry, 268, 110137. Available at: [Link]

  • Emsley, J. W., & Phillips, L. (1967). Solvent and substituent effects on fluorine-19 chemical shifts in some 5-substituted 2-fluoropyridines. Journal of the Chemical Society B: Physical Organic, 434-439. Available at: [Link]

  • Abraham, R. J., & Loftus, P. (1978). 19F and 1H NMR spectra of halocarbons. Progress in Nuclear Magnetic Resonance Spectroscopy, 12(2), 125-247. Available at: [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Available at: [Link]

  • Fialkov, Y. A., et al. (1985). Influence of substituents on the chemical shifts of fluorine in 2- and 3-Fluorosubstituted phenyl benzyl ethers. Journal of Organic Chemistry of the USSR, 21(6), 1143-1147.
  • Lehigh University. 19F NMR Spectral Database. Available at: [Link]

  • Cavalli, L. (1970). Fluorine-19 nuclear magnetic resonance spectra of substituted Dewar benzenes and of their dibromo-adducts. Journal of the Chemical Society B: Physical Organic, 1616-1623. Available at: [Link]

  • Gauto, D. F., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. ChemBioChem, 21(10), 1436-1443. Available at: [Link]

  • ResearchGate. (2025). Comparing and Contrasting Fluorotryptophan Substitutions for 19F Membrane Protein NMR Spectroscopy. Available at: [Link]

  • Gakh, A. A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(28), 8276-8285. Available at: [Link]

  • Lindon, J. C. (2016). 19F NMR Spectroscopy. In Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Elsevier. Available at: [Link]

  • PFAS Central. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Available at: [Link]

Sources

Validation

HPLC method development for 4-[(2-fluorobenzyl)sulfonyl]morpholine purity

Comparative Guide: HPLC Column Selection and Method Development for 4-[(2-fluorobenzyl)sulfonyl]morpholine Purity Executive Summary The synthesis of 4-[(2-fluorobenzyl)sulfonyl]morpholine represents a critical pathway in...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: HPLC Column Selection and Method Development for 4-[(2-fluorobenzyl)sulfonyl]morpholine Purity

Executive Summary

The synthesis of 4-[(2-fluorobenzyl)sulfonyl]morpholine represents a critical pathway in the development of modern pharmacophores. Morpholine sulfonamide derivatives are frequently utilized in the design of high-affinity enzyme inhibitors, including γ-secretase and insulin-degrading enzyme (IDE) inhibitors[1]. Because the efficacy and safety of these therapeutics depend heavily on the isomeric purity of the active pharmaceutical ingredient (API), developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is non-negotiable.

The primary analytical bottleneck in this workflow is not the separation of vastly different byproducts, but the resolution of structurally rigid critical pairs: specifically, the unreacted morpholine, the des-fluoro impurity, and the highly similar 4-fluoro positional isomer.

Stationary Phase Comparison: Breaking the Isomeric Bottleneck

To establish a reliable purity assay, we evaluated three distinct column chemistries. The objective was to objectively compare their performance in resolving the 2-fluoro API from its 4-fluoro positional isomer.

Mechanistic Rationale for Column Selection:

  • Standard C18 (Alkyl Phase) : C18 columns rely almost exclusively on hydrophobic dispersive forces. Because the 2-fluoro and 4-fluoro isomers have identical molecular weights and nearly identical partition coefficients (LogP), the C18 phase cannot effectively discriminate between them, resulting in co-elution.

  • Biphenyl Phase : This phase introduces

    
     interactions. While it offers better retention of the aromatic sulfonamide compared to C18, it lacks the specific spatial selectivity required to fully resolve the ortho- versus para-fluorine positions.
    
  • Pentafluorophenyl (PFP) Phase : The PFP column is the superior alternative for this application. It provides multiple retention mechanisms: dispersive forces,

    
     interactions, hydrogen bonding, and crucial dipole-dipole interactions. The highly electronegative fluorine atoms on the PFP ring interact differentially with the distinct dipole moments of the 2-fluorobenzyl and 4-fluorobenzyl groups. This shape and electronic selectivity is what ultimately breaks the critical pair.
    

Table 1: Chromatographic Performance Comparison of Stationary Phases

Column ChemistryRetention Time (API)Resolution (

) (2-F vs 4-F)
Peak Tailing (

)
Suitability Assessment
Standard C18 6.4 min0.8 (Co-elution)1.15Fail
Biphenyl 7.2 min1.4 (Partial)1.10Marginal
PFP (Fluorinated) 8.1 min2.6 (Baseline)1.02Optimal

Data reflects a 10-minute linear gradient from 5% to 95% Acetonitrile in 0.1% aqueous Formic Acid.

Optimized Experimental Protocol

Based on the comparative data, the PFP column was selected. The following step-by-step methodology details the optimized workflow.

Step 1: Mobile Phase Preparation

  • Mobile Phase A : 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B : 0.1% Formic Acid in MS-grade Acetonitrile.

  • Causality: While the sulfonamide nitrogen in 4-[(2-fluorobenzyl)sulfonyl]morpholine is electronically delocalized and neutral, any unreacted morpholine impurity is highly basic. The 0.1% formic acid (pH ~2.7) ensures that residual morpholine is fully protonated, forcing it to elute in the void volume and preventing interference with the API. Acetonitrile is chosen over methanol to reduce system backpressure and improve mass transfer kinetics, yielding sharper peaks.

Step 2: Chromatographic Conditions

  • Column : PFP Core-Shell, 100 x 4.6 mm, 2.6 µm.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35°C (Stabilizes the partition coefficient and reduces mobile phase viscosity).

  • Detection : UV at 220 nm (optimal for the sulfonamide chromophore).

  • Gradient Program :

    • 0.0 - 1.0 min: 10% B (Isocratic hold to focus polar impurities)

    • 1.0 - 8.0 min: 10% to 60% B (Linear ramp for isomeric separation)

    • 8.0 - 9.0 min: 60% to 95% B (Column wash)

    • 9.0 - 12.0 min: 10% B (Re-equilibration)

Step 3: Sample Preparation

  • Dissolve 10 mg of 4-[(2-fluorobenzyl)sulfonyl]morpholine in 10 mL of 50:50 Water:Acetonitrile (Target concentration: 1.0 mg/mL). Sonicate for 5 minutes.

Self-Validating System: Method Validation Framework

A robust method must be self-validating. To comply with the revised 2[2] and 3[3], we implement a System Suitability Test (SST) that acts as an automated quality gate.

  • Specificity & SST (The Quality Gate) : Before any sample batch is run, an SST mixture containing the API, the 4-fluoro isomer, and the des-fluoro impurity is injected. The sequence is programmed to automatically abort if the resolution (

    
    ) between the 2-fluoro and 4-fluoro isomers falls below 2.0. This ensures that any column degradation or mobile phase preparation error is caught before data generation.
    
  • Linearity : Evaluated from 25% to 150% of the nominal concentration (0.25 to 1.5 mg/mL). The correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Accuracy & Precision : Assessed via triplicate injections at three concentration levels (50%, 100%, 150%). The Relative Standard Deviation (RSD) of the peak areas must remain

    
    , confirming the method's reliability for routine batch release.
    

Workflow Visualization

Method_Lifecycle A Phase 1: Column Screening (C18 vs. Biphenyl vs. PFP) B Phase 2: Selectivity Optimization (PFP Phase, Gradient Tuning) A->B C Phase 3: System Suitability Test (Target: Rs > 2.0 for Isomers) B->C D Phase 4: ICH Q2(R2) Validation (Specificity, Linearity, Precision) C->D E Phase 5: USP <1225> Transfer (Routine QC Implementation) D->E

HPLC method development and ICH Q2(R2) validation workflow for morpholine sulfonamides.

References

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).
  • <1225> Validation of Compendial Procedures. United States Pharmacopeia (USP).
  • ML345, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE). National Center for Biotechnology Information (NCBI).

Sources

Comparative

The Positional Isomerism of Fluorine: A Comparative Guide to the Biological Activity of 2- and 4-Fluorobenzyl Sulfonyl Morpholine Derivatives

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely employed tactic to modulate a compound's pharmacokinetic and pharmacodynamic profile. The uniq...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely employed tactic to modulate a compound's pharmacokinetic and pharmacodynamic profile. The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. This guide provides a comparative analysis of the anticipated biological activities of 2-fluorobenzyl sulfonyl morpholine and 4-fluorobenzyl sulfonyl morpholine, drawing upon established principles of medicinal chemistry and structure-activity relationship (SAR) studies of analogous compounds. While direct comparative experimental data for these specific molecules is not publicly available, this guide will synthesize insights from related research to provide a scientifically grounded perspective for researchers, scientists, and drug development professionals.

The Critical Role of Fluorine Positioning: An Overview

The substitution pattern of fluorine on an aromatic ring can have a profound impact on a molecule's biological activity. The ortho (2-position) and para (4-position) isomers of a fluorinated compound, while structurally similar, can exhibit distinct electronic and steric properties that dictate their interaction with biological macromolecules. These differences can manifest in variations in binding affinity, selectivity, and ultimately, therapeutic efficacy.

dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Fluorine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Electronic Effects" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Steric Hindrance" [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "Binding Affinity" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Biological Activity" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Fluorine" -- "Electronic Effects" [label=" Influences"]; "Fluorine" -- "Steric Hindrance" [label=" Influences"]; "Electronic Effects" -- "Binding Affinity" [label=" Modulates"]; "Steric Hindrance" -- "Binding Affinity" [label=" Modulates"]; "Binding Affinity" -- "Biological Activity" [label=" Determines"]; } caption: "Influence of Fluorine on Biological Activity."

Comparative Analysis of 2-Fluorobenzyl and 4-Fluorobenzyl Sulfonyl Morpholine

The core structure under consideration consists of a benzyl group attached to a sulfonyl morpholine moiety. The key variable is the position of the fluorine atom on the benzyl ring.

Feature2-Fluorobenzyl Sulfonyl Morpholine4-Fluorobenzyl Sulfonyl MorpholineRationale and Supporting Evidence
Predicted Biological Activity Potentially lower or altered activity profile compared to the 4-fluoro isomer.Likely to exhibit more potent and specific biological activity.Studies on structurally related benzylsulfone coumarin derivatives have shown that para-substituted fluoro analogs exhibit superior anti-tumor activity compared to their ortho- and meta-counterparts[1]. This suggests that the 4-position is often more favorable for productive interactions with biological targets.
Electronic Effects The ortho-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I) and a weaker resonance effect (+M). This can influence the acidity of the benzylic protons and the overall electron distribution of the ring.The para-fluoro substituent also has a -I and +M effect, but the inductive effect is attenuated due to the greater distance from the benzyl-sulfonyl linkage. The resonance effect is more pronounced at the para position.The interplay of inductive and resonance effects can alter the molecule's dipole moment and its ability to participate in hydrogen bonding or other non-covalent interactions within a receptor's binding pocket.
Steric Hindrance The ortho-fluoro group can introduce steric hindrance, potentially restricting the molecule's conformational flexibility and hindering optimal binding to a target protein.The para-fluoro group is less likely to cause significant steric clashes, allowing for greater conformational freedom and potentially more favorable binding orientations.Research on N-phenylbenzamides has demonstrated that the position of substituents (ortho vs. para) significantly impacts their biological activity, often due to steric factors influencing the conformation of the molecule[2].
Metabolic Stability The C-F bond at the ortho position can block metabolic oxidation at that site, potentially increasing the molecule's half-life.The C-F bond at the para position can also prevent para-hydroxylation, a common metabolic pathway for aromatic rings, thereby enhancing metabolic stability.The high strength of the carbon-fluorine bond is a well-established principle used in drug design to improve metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation.

Experimental Protocols for Comparative Evaluation

To empirically determine the differential activities of 2-fluorobenzyl and 4-fluorobenzyl sulfonyl morpholine, a series of well-defined experimental protocols would be necessary.

Synthesis of 2- and 4-Fluorobenzyl Sulfonyl Morpholine

A common synthetic route would involve the reaction of the corresponding fluorobenzyl chloride with morpholine to yield the N-fluorobenzyl morpholine, followed by reaction with a sulfonylating agent.

dot graph { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Fluorobenzyl_Chloride" [label="2- or 4-Fluorobenzyl Chloride"]; "Morpholine" [label="Morpholine"]; "N_Fluorobenzyl_Morpholine" [label="N-(2- or 4-Fluorobenzyl)morpholine"]; "Sulfonyl_Chloride" [label="Sulfonyl Chloride"]; "Target_Compound" [label="2- or 4-Fluorobenzyl\nSulfonyl Morpholine", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Fluorobenzyl_Chloride" -> "N_Fluorobenzyl_Morpholine"; "Morpholine" -> "N_Fluorobenzyl_Morpholine"; "N_Fluorobenzyl_Morpholine" -> "Target_Compound"; "Sulfonyl_Chloride" -> "Target_Compound"; } caption: "General Synthetic Workflow."

Step-by-Step Protocol:

  • N-Alkylation: To a solution of morpholine (1.1 equivalents) in a suitable solvent such as acetonitrile, add potassium carbonate (2.0 equivalents) and the respective 2-fluorobenzyl chloride or 4-fluorobenzyl chloride (1.0 equivalent).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-(fluorobenzyl)morpholine intermediate.

  • Sulfonylation: Dissolve the N-(fluorobenzyl)morpholine (1.0 equivalent) in a suitable solvent like dichloromethane.

  • Cool the solution to 0°C and add a sulfonyl chloride (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product by recrystallization or column chromatography.

In Vitro Biological Assays

The choice of biological assay will depend on the therapeutic area of interest. Given the broad spectrum of activities reported for morpholine derivatives, initial screening could include anticancer and enzyme inhibition assays.

Anticancer Activity (MTT Assay):

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the 2-fluoro and 4-fluoro isomers in culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Enzyme Inhibition Assay (e.g., Kinase Inhibition):

  • Assay Setup: In a 96-well plate, combine the target kinase, a suitable substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of the 2-fluoro and 4-fluoro isomers to the wells.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the kinase reaction.

  • Detection: Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Determine the IC50 values for each compound by plotting the percentage of inhibition against the compound concentration.

Conclusion

The positional isomerism of the fluorine atom on the benzyl ring of sulfonyl morpholine derivatives is predicted to be a critical determinant of their biological activity. Based on structure-activity relationship trends observed in analogous series of compounds, the 4-fluorobenzyl isomer is more likely to exhibit potent and specific biological effects compared to the 2-fluorobenzyl isomer. This is attributed to a combination of favorable electronic properties and reduced steric hindrance at the para position, which can lead to more effective interactions with biological targets. However, empirical validation through the synthesis and rigorous biological evaluation of both isomers is essential to definitively elucidate their comparative activities and to guide future drug design efforts. The experimental protocols outlined in this guide provide a framework for such a comparative study.

References

  • Design, Synthesis and Preliminary Biological Evaluation of Benzylsulfone Coumarin Derivatives as Anti-Cancer Agents. MDPI. [Link].

Sources

Validation

A Comparative Guide to the Structural Validation of Sulfonyl Morpholines: A Focus on X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals Abstract The sulfonyl morpholine moiety is a privileged scaffold in modern medicinal chemistry, integral to the development of numerous therapeutic agents....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonyl morpholine moiety is a privileged scaffold in modern medicinal chemistry, integral to the development of numerous therapeutic agents. Unambiguous determination of the three-dimensional atomic arrangement of these molecules is not merely an academic exercise; it is a cornerstone of structure-activity relationship (SAR) studies, intellectual property protection, and regulatory approval. This guide provides an in-depth comparison of the primary analytical techniques for structural validation, centered on single-crystal X-ray crystallography (SC-XRD) as the definitive "gold standard." We will explore the causality behind experimental choices in SC-XRD, from the art of crystal growth to the quantitative validation of the final structural model. Furthermore, we will objectively compare this technique with orthogonal methods—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—providing field-proven insights to guide researchers in selecting the appropriate tool for their specific research question.

The Imperative of Structural Validation in Drug Discovery

In drug development, a molecule's structure is inextricably linked to its function. For sulfonyl morpholines, subtle changes in stereochemistry or conformation can dramatically alter binding affinity, selectivity, and pharmacokinetic properties. Therefore, rigorous structural validation is paramount. Single-crystal X-ray crystallography provides direct, high-precision evidence of the complete molecular structure in the solid state.[1][2] This technique reveals the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and absolute stereochemistry, offering an unparalleled level of detail and certainty.[3][4][5] While other methods provide essential, complementary data, SC-XRD remains the ultimate arbiter for definitive structural proof.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is the most powerful method for determining the three-dimensional structures of molecules at atomic resolution.[1] The technique is based on the principle that a crystal, with its perfectly ordered, repeating lattice of molecules, will diffract a beam of X-rays in a unique pattern.[5] By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be computationally reconstructed, revealing the precise position of each atom.[6]

The Experimental Workflow: From Solution to Structure

The path from a synthesized compound to a validated crystal structure is a multi-step process where each stage is critical for success. The diagram below illustrates the typical workflow.

sc_xrd_workflow cluster_exp Experimental Phase cluster_comp Computational Phase Compound Synthesized Sulfonyl Morpholine Crystallization Step 1: Crystal Growth Compound->Crystallization Mounting Crystal Mounting & Cryo-Cooling Crystallization->Mounting DataCollection Step 2: Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing Solution Step 3: Structure Solution DataProcessing->Solution Refinement Structure Refinement Solution->Refinement Validation Step 4: Model Validation Refinement->Validation FinalStructure Final Validated Structure (CIF File) Validation->FinalStructure

Caption: The experimental and computational workflow for single-crystal X-ray crystallography.

Experimental Protocol: SC-XRD

Step 1: Crystal Growth – The Critical Hurdle The most challenging and often rate-limiting step is growing a high-quality single crystal (ideally 0.1-0.3 mm) suitable for diffraction.[7] This requires inducing the molecules to pack in a highly ordered lattice from a supersaturated solution. The choice of method is causal; it depends on the compound's solubility and stability.

  • Method A: Slow Evaporation:

    • Dissolve the sulfonyl morpholine compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation in a small, open vial.

    • Place the vial in a larger, sealed container with a loose cap or parafilm with pinholes.

    • Allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

    • Causality: This method is simple and effective for moderately soluble compounds where slow concentration past the saturation point promotes ordered crystal nucleation over rapid precipitation.[8]

  • Method B: Vapor Diffusion:

    • Dissolve the compound in a small volume of a relatively non-volatile solvent in which it is highly soluble (e.g., dichloromethane).

    • Place this inner vial inside a larger, sealed jar containing a larger volume of a volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane).

    • The anti-solvent vapor slowly diffuses into the solvent, reducing the compound's solubility and inducing crystallization.

    • Causality: This technique offers finer control over the rate of supersaturation compared to slow evaporation, often yielding higher quality crystals for difficult compounds.[7]

Step 2: Data Collection

  • A suitable crystal is selected under a microscope and mounted on a specialized loop.

  • The crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K).

    • Causality: Cryo-cooling minimizes atomic thermal vibrations and protects the crystal from radiation damage by the X-ray beam, resulting in a higher-resolution diffraction pattern.[9]

  • The mounted crystal is placed in a diffractometer, where it is rotated while being irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).[1]

  • A detector, such as a CCD or pixel detector, records the positions and intensities of the thousands of diffracted X-ray reflections.[6]

Step 3: Structure Solution and Refinement

  • The collected diffraction data are processed to determine the unit cell dimensions and space group.

  • The structure is "solved" using computational methods (like direct methods) to generate an initial electron density map and a preliminary molecular model.[9]

  • This initial model is refined using full-matrix least-squares techniques. This iterative process adjusts the atomic positions and thermal parameters to minimize the difference between the diffraction pattern calculated from the model and the experimentally observed data.[9]

Step 4: Trustworthiness through Self-Validation A crystallographic structure is not merely a picture; it is a model validated against experimental data. Several key metrics are used to assess its quality and reliability.

  • R-factor (R1): This value measures the agreement between the calculated structure factors (from the model) and the observed structure factors (from the experiment). For small molecules, a final R1 value of ~4-5% is considered excellent.[10]

  • Goodness-of-Fit (GOF): This should be close to 1.0, indicating that the model accurately fits the data.

  • Residual Electron Density: The final difference Fourier map should be relatively flat, with no significant peaks or holes, indicating that all atoms have been correctly placed and modeled.[11]

The finalized model is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) as a Crystallographic Information File (CIF).[6]

Orthogonal and Complementary Techniques

While SC-XRD provides the definitive solid-state structure, it requires a single crystal, which can be difficult to obtain.[12] Spectroscopic methods are indispensable for characterizing the bulk material, confirming structure in the solution phase, and guiding crystallization efforts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic connectivity and chemical environment of a molecule in solution.[13]

  • Principle: NMR exploits the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing a unique fingerprint for each atom in the molecule.[14][15]

  • What it tells us:

    • ¹H and ¹³C NMR: Confirms the presence of expected functional groups and provides the carbon-hydrogen framework.

    • 2D NMR (COSY, HSQC, HMBC): Unambiguously establishes bond-by-bond connectivity, confirming the correct assembly of the sulfonyl morpholine scaffold.

    • NOESY: Can reveal through-space proximity between protons, offering insights into the molecule's preferred conformation and stereochemistry in solution.[16]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sulfonyl morpholine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[17]

  • Data Acquisition: Acquire ¹H, ¹³C, and relevant 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data using Fourier transformation. The resulting spectra are then phased, baseline-corrected, and referenced (typically to tetramethylsilane, TMS).

  • Analysis: Analyze chemical shifts, coupling constants, and cross-peaks to assign the structure.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions.

  • Principle: The sample is ionized, and the resulting ions are accelerated by an electric field and separated based on their m/z ratio by a magnetic field or time-of-flight analyzer.

  • What it tells us:

    • Molecular Weight Confirmation: The molecular ion peak ([M+H]⁺ or [M]⁺) directly confirms the molecular weight of the synthesized compound.[9]

    • Elemental Composition: High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high precision (to four or five decimal places), allowing for the unambiguous determination of the elemental formula.[9]

    • Structural Fragments: The fragmentation pattern can provide corroborating evidence for the structure, acting as a "fingerprint" for the molecule.

Experimental Protocol: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI). Acquire the mass spectrum.[18]

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. If using HRMS, compare the measured accurate mass to the theoretical mass for the proposed formula.

Comparative Analysis: Choosing the Right Tool

The choice of analytical method depends on the specific question being asked, the amount of sample available, and its physical state. The following table provides a direct comparison of the three primary techniques.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Obtained Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing[3][9]Atomic connectivity, chemical environment, solution-state conformation[9][15]Molecular weight, elemental formula, fragmentation patterns[9][18]
Sample Phase Solid (high-quality single crystal)Liquid (soluble sample in deuterated solvent)Solid or Liquid
Sample Requirements ~0.1-0.5 mm single crystal~5-10 mg of soluble materialMicrograms to nanograms
Destructive? No (crystal can often be recovered)NoYes (sample is consumed)
Experimental Time Hours to daysMinutes to hours per experimentMinutes
Key Strength Unambiguous and definitive structural proof[9][19]Excellent for connectivity and solution dynamics; non-destructive[13]High sensitivity and accurate mass determination[9]
Key Limitation Requires the growth of suitable single crystals, which can be a major bottleneck[12][14]Does not provide solid-state packing information; interpretation can be complexProvides no direct connectivity or stereochemical information

The following decision-making flowchart can guide a researcher in their analytical strategy.

decision_tree Start Start: Synthesized Bulk Powder CheckPurity Confirm MW & Purity? Start->CheckPurity MS Mass Spectrometry (MS) CheckPurity->MS Yes CheckConnectivity Confirm Connectivity & Solution Structure? CheckPurity->CheckConnectivity No MS->CheckConnectivity NMR NMR Spectroscopy (¹H, ¹³C, 2D) CheckConnectivity->NMR Yes NeedAbsolute Need Absolute 3D Structure / Stereochem? CheckConnectivity->NeedAbsolute No NMR->NeedAbsolute Crystallize Attempt Crystallization NeedAbsolute->Crystallize Yes Report Report Spectroscopic Characterization NeedAbsolute->Report No CrystalsOK High-Quality Crystals Obtained? Crystallize->CrystalsOK XRD Single-Crystal X-ray Crystallography CrystalsOK->XRD Yes Optimize Optimize Crystallization Conditions CrystalsOK->Optimize No End Definitive Structure Confirmed XRD->End Optimize->Crystallize

Caption: A decision-making workflow for structural validation of a new chemical entity.

Conclusion: A Synergistic Approach

For the unequivocal structural validation of sulfonyl morpholines, single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution three-dimensional structure. It is the gold standard against which all other data are compared. However, a robust and efficient drug discovery pipeline relies on a synergistic application of multiple techniques. NMR and MS are the workhorses for routine characterization of bulk material, providing rapid and essential feedback on molecular weight, purity, and atomic connectivity. These spectroscopic techniques are crucial for confirming that the material being subjected to crystallization trials is indeed the correct compound. Ultimately, the combination of spectroscopic data from the bulk sample and the atomic-level detail from a single crystal provides the most comprehensive and trustworthy structural validation package for advancing a sulfonyl morpholine candidate through the development process.

References

  • Vertex AI Search. (n.d.). Protein X-Ray Structure Validation: Key Criteria.
  • IUCr Journals. (n.d.). Structure validation in chemical crystallography.
  • CCDC. (n.d.). Validation of Experimental Crystal Structures.
  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Wikipedia. (n.d.). Structure validation.
  • Rigaku. (n.d.). Single crystal X-ray diffraction analysis.
  • CCDC. (2023, June 14). Validation of Experimental Crystal Structures.
  • BenchChem. (2025). Comparative Guide to the Structural Validation of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane: A Focus on X-ray Crystallography.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction.
  • IntechOpen. (2024, November 20). Chapter 6: Single Crystal X-ray Structure Analysis.
  • American Laboratory. (2011, April 8). Use of X-ray Diffraction Analysis to Determine the Orientation of Single-Crystal Materials.
  • PubMed. (2009, July 3). Dynamic (1)H NMR spectroscopic study of the ring inversion in N-sulfonyl morpholines--studies on N-S interactions.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography.
  • Wikipedia. (n.d.). X-ray crystallography.
  • ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow.
  • Nanomaterials Chemistry. (2023, December 10). Properties and Production of New Sulfonamides Derived from Morpholine and Benzenethiol.
  • Excillum. (n.d.). Small molecule crystallography.
  • NIH. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization.
  • University of Szeged. (n.d.). Comparison of NMR and X-ray crystallography.
  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules.
  • Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM.
  • University of Fribourg. (n.d.). Guide for crystallization.
  • BenchChem. (2025). Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Its Alternatives.
  • NIH. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
  • MDPI. (2021, June 17). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • News-Medical.net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy.
  • NIH. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • MDPI. (2020, December 24). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties.
  • MDPI. (2025, September 30). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives.
  • Thermo Fisher Scientific. (2013, April 29). CXMS: An Alternative to X-Ray Crystallography for Proteins.
  • ResearchGate. (2025, August 9). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group.
  • BenchChem. (2025). Application Notes and Protocols: Spectroscopic Analysis of 8-(Morpholin-4-yl)-5-nitroquinoline.
  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4-morpholino-s-triazine.
  • Springer. (2010, June 8). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison.
  • ACS Publications. (2017, August 1). Large-Scale Structural Characterization of Drug and Drug-Like Compounds by High-Throughput Ion Mobility-Mass Spectrometry.
  • NIH. (2018, March 1). Validation of ligands in macromolecular structures determined by X-ray crystallography.
  • PubMed. (2005, August 15). 1H and 13C NMR Spectra of N-substituted Morpholines.
  • ResearchGate. (n.d.). Confirmation of introduction of sulfonyl groups. (a) NMR spectra of...
  • Elsevier. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules.
  • IQPC. (n.d.). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates.
  • ResearchGate. (2018, April 26). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.

Sources

Comparative

Unveiling the Sulfonyl-Morpholine Axis: A Comparative Guide to IR Spectroscopy Techniques

For drug development professionals and synthetic chemists, the morpholine ring and the sulfonyl group ( ) represent two of the most versatile pharmacophores in medicinal chemistry. When fused into sulfonyl morpholine der...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, the morpholine ring and the sulfonyl group (


) represent two of the most versatile pharmacophores in medicinal chemistry. When fused into sulfonyl morpholine derivatives, these molecules exhibit potent biological activities, ranging from antibacterial properties to enzyme inhibition.

Validating the structural integrity of these functional groups relies heavily on Infrared (IR) spectroscopy. However, the choice of sampling technique—specifically Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR (KBr Pellet) —can drastically alter spectral fidelity, baseline stability, and peak resolution. As a Senior Application Scientist, I have designed this guide to objectively compare these two methodologies, providing the physical causality behind spectral shifts and self-validating protocols to ensure absolute data integrity.

Spectral Signatures: The Causality of Vibrational Modes

Before comparing instrumentation, we must understand the quantum mechanical behavior of the sulfonyl morpholine structure under IR radiation. The highly polar nature of the


 linkage makes it an exceptionally strong IR absorber.
  • Asymmetric

    
     Stretch (1330–1350 cm⁻¹):  This high-energy vibration occurs when the two oxygen atoms move in opposite directions relative to the sulfur atom.
    
  • Symmetric

    
     Stretch (1150–1170 cm⁻¹):  A lower-energy vibration where both oxygen atoms expand and contract simultaneously.
    
  • Morpholine Ring Signatures: The cyclic ether component (

    
    ) typically presents a strong asymmetric stretch around 1110 cm⁻¹ , while the 
    
    
    
    stretching vibrations couple with the ring deformations.

The Causality of Inductive Shifts: The exact wavenumber of the sulfonyl stretches is highly sensitive to the electronic environment. For example, in 4-(phenylsulfonyl)morpholine, the asymmetric stretch appears at 1346 cm⁻¹ [1]. However, introducing an electron-donating methoxy group in 4-((4-methoxyphenyl)sulfonyl)morpholine increases electron density via resonance, weakening the


 bond force constant and shifting the peak down to 1336 cm⁻¹ [1]. Understanding these micro-shifts is critical for verifying successful functionalization.

Mechanistic Comparison: ATR-FTIR vs. Transmission (KBr)

The fundamental difference between these techniques lies in how the IR beam interacts with the sample matrix.

Transmission FTIR (KBr Pellet) is the classical gold standard. The IR beam passes entirely through a homogenized matrix of the sample and IR-transparent potassium bromide (KBr). Because it measures bulk absorption, it adheres strictly to the Beer-Lambert law, providing high-fidelity spectra ideal for quantitative trace analysis and historical library matching[2].

ATR-FTIR , conversely, relies on an internal reflection element (IRE) like a diamond or ZnSe crystal. The IR beam bounces inside the crystal, generating an evanescent wave that penetrates only 1–2 µm into the sample sitting on the surface[3]. While it requires virtually zero sample preparation, the shallow penetration depth means that high-frequency peaks (like


 stretches around 3000 cm⁻¹) appear artificially weaker than low-frequency peaks (like the 

stretches).

ATR_vs_Transmission cluster_ATR ATR-FTIR Mechanism cluster_Trans Transmission Mechanism IR1 IR Source Crystal High RI Crystal (e.g., Diamond) IR1->Crystal Sample1 Evanescent Wave Penetrates Sample Crystal->Sample1 Det1 Detector Sample1->Det1 IR2 IR Source Sample2 IR Beam Passes Through Entire KBr Matrix IR2->Sample2 Det2 Detector Sample2->Det2

Mechanistic comparison of IR beam interaction in ATR versus Transmission FTIR.

Quantitative Performance Matrix

To objectively select the right method for your sulfonyl morpholine derivatives, consult the performance data below:

Analytical ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Sample Preparation Time < 1 minute (Direct application)5 – 15 minutes (Grinding/Pressing)
Sensitivity to Trace Impurities Low (Short pathlength ~1-2 µm)High (Long effective pathlength)[2]
Moisture Interference MinimalHigh (KBr is highly hygroscopic)
Risk of Polymorphism Zero (Non-destructive)High (Pressure-induced phase shifts)
Spectral Artifacts Wavelength-dependent intensity shiftsChristiansen effect (if poorly ground)

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure that the spectra you generate are artifacts-free.

Protocol A: High-Fidelity KBr Pellet Preparation

Use this method when trace impurity detection or exact library matching is required.

  • Desiccation (Validation Step): Dry spectral-grade KBr powder at 105°C for at least 2 hours.

    • Self-Validation: Run a blank KBr pellet first. The absorbance at 3400 cm⁻¹ (O-H stretch) and 1640 cm⁻¹ (H-O-H bend) must be <0.05. If higher, your KBr is wet and will obscure amine/hydroxyl regions[2].

  • Micronization: Mix 1–2 mg of the sulfonyl morpholine derivative with 150 mg of dry KBr in an agate mortar. Grind vigorously for exactly 2 minutes.

    • Causality: Particle sizes must be reduced below the wavelength of incident IR light (< 2 µm). Failing to do so triggers the Christiansen effect—anomalous scattering that severely distorts the baseline and creates asymmetrical peak tails.

  • Vacuum Pressing: Transfer the powder to a 13 mm die. Apply a vacuum for 1 minute to evacuate trapped air, then apply 10 tons of pressure using a hydraulic press for 2 minutes.

    • Causality: Trapped air causes pellet opacity, leading to massive baseline drift due to stray light scattering.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Protocol B: Rapid ATR-FTIR Screening

Use this method for high-throughput screening, liquid samples, or when the compound is susceptible to pressure-induced polymorphism.

  • Background Calibration: Clean the diamond IRE crystal with isopropanol and allow it to evaporate. Collect a background spectrum.

  • Sample Application & Compression: Place ~5 mg of the pure sulfonyl morpholine powder onto the crystal. Lower the anvil to apply pressure.

    • Self-Validation: Monitor the asymmetric

      
       stretch in real-time (approx. 1340 cm⁻¹). Gradually increase the anvil pressure until the peak intensity plateaus. This confirms optimal optical contact between the crystal and the sample.
      
  • Acquisition & Algorithmic Correction: Collect the spectrum. Immediately apply an "ATR Correction" algorithm in your spectrometer's software.

    • Causality: Because the evanescent wave's penetration depth is directly proportional to the wavelength, high-wavenumber peaks are inherently suppressed. The algorithm mathematically normalizes the spectrum to mimic a transmission baseline, allowing for accurate relative intensity analysis[3].

Decision Logic: Selecting the Optimal Workflow

To streamline laboratory operations, follow this logical workflow when analyzing new sulfonyl morpholine batches:

IR_Method_Selection Start Analyze Sulfonyl Morpholine Derivative Q1 Is the sample a liquid or soft paste? Start->Q1 Q2 Is high-throughput screening required? Q1->Q2 No (Solid) ATR Use ATR-FTIR (ZnSe or Diamond Crystal) Q1->ATR Yes Q3 Is trace impurity detection critical? Q2->Q3 No Q2->ATR Yes Q3->ATR No KBr Use Transmission FTIR (KBr Pellet) Q3->KBr Yes

Decision logic workflow for selecting the optimal FTIR technique for sulfonyl morpholines.

References

  • Kintek Press. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy.[Link]

  • Specac Ltd. FTIR: Transmission vs ATR spectroscopy | Animated Guides.[Link]

  • SciELO. Pressure dependence on Raman spectra of the molecular crystal 4-(benzenesulfonyl)-morpholine.[Link]

  • Heterocyclic Letters. Synthesis of 4-((4-substitutedphenyl)sulfonyl)morpholines.[Link]

Sources

Validation

Beyond the Classic Pharmacophore: A Comparative Guide to Sulfonyl Morpholines and Sulfonamide Bioisosteres in Drug Design

The replacement of metabolically labile or toxic functional groups with bioisosteres is a cornerstone of modern rational drug design. Historically, the sulfonamide group ( ) has served as the premier bioisostere for carb...

Author: BenchChem Technical Support Team. Date: March 2026

The replacement of metabolically labile or toxic functional groups with bioisosteres is a cornerstone of modern rational drug design. Historically, the sulfonamide group (


) has served as the premier bioisostere for carboxylic acids, effectively mimicking their electronic distribution and hydrogen-bonding capabilities while improving membrane permeability[1]. However, as drug discovery programs advance into more complex chemical spaces, the inherent liabilities of primary and secondary sulfonamides—such as poor aqueous solubility, acidic NH-driven off-target interactions, and sulfa-mediated hypersensitivity—have necessitated the development of advanced structural alternatives.

This guide provides an objective, data-supported comparison between classic sulfonamides and next-generation bioisosteres, with a specific focus on sulfonyl morpholines and sulfonimidamides . By analyzing their physicochemical properties, target engagement mechanics, and synthetic workflows, we provide a definitive framework for selecting the optimal bioisostere in lead optimization.

The Physicochemical Divide: Sulfonamides vs. Advanced Bioisosteres

The decision to transition from a classic sulfonamide to a more complex bioisostere is driven by the need to modulate specific pharmacokinetic (PK) or pharmacodynamic (PD) parameters.

  • Classic Sulfonamides: While excellent at improving metabolic stability compared to amides or esters, primary and secondary sulfonamides possess an acidic NH proton (pKa typically between 6.0 and 10.0). This ionizable proton can lead to excessive plasma protein binding and unwanted coordination with off-target metalloenzymes.

  • Sulfonimidamides: Emerging as a highly versatile bioisostere, sulfonimidamides (

    
    ) introduce a stereogenic sulfur center and an additional nitrogen vector[2]. This allows medicinal chemists to fine-tune the pKa, lipophilicity, and 3D topology of the molecule, often resulting in decreased lipophilicity and increased solubility[2].
    
  • Sulfonyl Morpholines: By incorporating the sulfonamide nitrogen into a saturated, oxygen-containing morpholine ring, chemists create a cyclic tertiary sulfonamide[3][4]. The causality behind this design is twofold: First, the removal of the NH proton eliminates hydrogen-bond donor capacity, drastically reducing off-target interactions. Second, the morpholine oxygen acts as a potent hydrogen-bond acceptor, significantly enhancing aqueous solvation without introducing a strongly basic center that might trigger hERG toxicity[4].

Quantitative Property Comparison

The following table summarizes the divergent physicochemical properties of these three pharmacophores, demonstrating why tertiary cyclic systems are often preferred in late-stage optimization.

Physicochemical ParameterPrimary SulfonamideSulfonimidamideSulfonyl Morpholine
General Structure



Ionizable Protons (NH) Yes (Acidic, pKa 6.0 - 10.0)Yes/No (Tunable via R')No (Tertiary Amine)
Hydrogen Bond Donors 20 - 10
Hydrogen Bond Acceptors 22 - 33 (Includes morpholine O)
Aqueous Solubility Low to ModerateHighVery High
Conformational Flexibility HighModerate (Stereocenter)Restricted (Cyclic)
Metabolic Stability Moderate (Prone to N-glucuronidation)HighVery High (Sterically hindered)

Mechanistic Avoidance of Metalloenzyme Liabilities

One of the most significant drawbacks of primary sulfonamides is their propensity to act as potent inhibitors of Carbonic Anhydrase (CA), a widespread zinc metalloenzyme. This off-target engagement can lead to unwanted diuresis and metabolic acidosis.

The causality of this liability lies in the acidic NH proton. At physiological pH, the sulfonamide can deprotonate, allowing the negatively charged nitrogen to coordinate directly with the catalytic


 ion in the CA active site. Sulfonyl morpholines completely abolish this liability.  Because the nitrogen is fully substituted (tertiary) and constrained within the morpholine ring, it cannot deprotonate or coordinate with the zinc ion, ensuring high target selectivity.

G cluster_0 Primary Sulfonamide cluster_1 Sulfonyl Morpholine SA R-SO₂NH₂ (H-Bond Donor) Deprot Deprotonation (Physiological pH) SA->Deprot Zinc Zn²⁺ Coordination (Carbonic Anhydrase) Deprot->Zinc SM R-SO₂-Morpholine (Tertiary Amine) NoDeprot No Ionizable NH (Neutral) SM->NoDeprot NoZinc No Zn²⁺ Binding (Target Selective) NoDeprot->NoZinc

Mechanistic divergence in metalloenzyme coordination between primary sulfonamides and tertiary sulfonyl morpholines.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and evaluation of sulfonyl morpholines.

Protocol A: Synthesis of Sulfonyl Morpholines via DABSO Sandmeyer Reaction

Traditional syntheses of sulfonyl chlorides require toxic


 gas or harsh oxidative conditions. Utilizing DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a bench-stable 

surrogate allows for mild, chemoselective chlorosulfonylation of anilines, followed by immediate trapping with morpholine[5].

Step-by-Step Workflow:

  • Diazotization: Dissolve the starting (hetero)aromatic aniline (0.5 mmol) in a mixture of MeCN and aqueous HCl. Cool to 0 °C and add

    
     (1.2 equiv) dropwise.
    
  • In-Process Control (IPC): Validate the complete consumption of the amine and the presence of the diazonium intermediate using starch-iodide paper. This ensures the highly energetic intermediate does not accumulate unsafely.

  • SO2 Insertion: In a separate flask, prepare a mixture of DABSO (0.6 equiv) and a Cu(I) catalyst (e.g., CuCl, 0.2 equiv) in MeCN. Slowly transfer the diazonium solution into the DABSO mixture at room temperature[5].

  • In Situ Trapping: Once nitrogen evolution ceases (indicating sulfonyl chloride formation), add morpholine (2.0 equiv) directly to the reaction vessel. Causality: Immediate addition traps the highly reactive sulfonyl chloride before it can hydrolyze back to a sulfonic acid.

  • Validation: Quench with water, extract with EtOAc, and validate product formation via LC-MS (monitoring for the expected

    
     corresponding to the morpholine adduct).
    

G Aniline Hetero(Aromatic) Aniline Diazotization NaNO₂, HCl, 0°C (Diazotization) Aniline->Diazotization DABSO DABSO, Cu(I) Cat. (SO₂ Surrogate) Diazotization->DABSO IPC: Starch-Iodide Validation SulfonylChloride Sulfonyl Chloride Intermediate DABSO->SulfonylChloride Morpholine Morpholine Addition (In Situ Trapping) SulfonylChloride->Morpholine Product Sulfonyl Morpholine Product Morpholine->Product LC-MS Confirmation

Self-validating Sandmeyer chlorosulfonylation workflow for sulfonyl morpholine synthesis.

Protocol B: Kinetic Aqueous Solubility Assay

To prove the solubility enhancements imparted by the morpholine oxygen, a kinetic solubility assay is preferred over thermodynamic assays in early discovery, as it better mimics the physiological dissolution of an orally administered API.

Step-by-Step Workflow:

  • Prepare a 10 mM stock solution of the sulfonyl morpholine compound in 100% DMSO.

  • Spike the DMSO stock into pH 7.4 Phosphate Buffered Saline (PBS) to a final concentration of 200 μM (final DMSO concentration ≤ 2%).

  • Incubate the microtiter plate at 37 °C for 2 hours with continuous shaking.

  • Self-Validation Step: Run highly soluble (e.g., propranolol) and poorly soluble (e.g., amiodarone) reference standards in parallel. This validates the dynamic range of the detection method.

  • Filter the suspension through a 0.22 μm filter plate to remove precipitated drug.

  • Quantify the compound in the filtrate via HPLC-UV against a standard curve prepared in the mobile phase.

Case Study: HBV Capsid Assembly Modulators

The practical impact of replacing a classic functional group with a sulfonyl morpholine is perfectly illustrated in the optimization of Hepatitis B Virus (HBV) capsid assembly modulators (CAMs)[3].

During the development of the lead compound NVR 3-778, researchers faced a critical bottleneck: the drug exhibited relatively low aqueous solubility and only moderate in vivo activity, halting its clinical progression[3]. To improve the drug-like properties, medicinal chemists designed a series of derivatives where a sulfonyl morpholine moiety was incorporated.

The Result: The morpholine ring eliminated undesirable hydrogen-bond donors while its oxygen atom provided necessary polarity. This bioisosteric strategy yielded compound 7b , which not only demonstrated highly potent anti-HBV activity (EC50 = 0.83 μM, comparable to the original lead) but also drastically improved the overall physicochemical profile, water solubility, and metabolic stability required for a viable oral therapeutic[3].

By understanding the causality between structural modifications and biological outcomes, drug development professionals can leverage sulfonyl morpholines to rescue stalled pipelines and engineer superior therapeutics.

References

  • Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. zu.ac.ae.
  • Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ-Secretase Inhibitors.
  • Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modul
  • Sandmeyer Chlorosulfonylation of (Hetero)
  • Application of Sulfonyl in Drug Design.
  • SNAr or Sulfonylation? Chemoselective Amination of Halo(het)

Sources

Safety & Regulatory Compliance

Safety

4-[(2-fluorobenzyl)sulfonyl]morpholine proper disposal procedures

Executive Summary & Chemical Identity 4-[(2-fluorobenzyl)sulfonyl]morpholine is a specialized organofluorine sulfonamide used primarily in medicinal chemistry and drug discovery as a building block or intermediate. Its s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

4-[(2-fluorobenzyl)sulfonyl]morpholine is a specialized organofluorine sulfonamide used primarily in medicinal chemistry and drug discovery as a building block or intermediate. Its structure combines a morpholine ring, a sulfonyl linker, and a fluorinated benzyl group.

Proper disposal is critical not only for regulatory compliance but to prevent the release of persistent fluorinated organic compounds (PFAS-related structures) and to manage the generation of toxic combustion byproducts, specifically Hydrogen Fluoride (HF) and Sulfur Oxides (


).

Chemical Structure & Class:

  • Functional Groups: Morpholine (cyclic amine), Sulfonyl (

    
    ), Fluorobenzyl (
    
    
    
    ).
  • Molecular Formula:

    
     (Calculated based on structure).
    
  • Primary Disposal Hazard: Generation of HF and

    
     upon thermal decomposition.
    

Hazard Identification & Waste Characterization

Before initiating disposal, the waste must be characterized to ensure compatibility with waste streams. Although specific SDS data for this exact isomer may be limited, its hazard profile is derived from structural analogs (e.g., 4-((4-fluorophenyl)sulfonyl)morpholine).

ParameterClassificationRationale
GHS Classification Warning Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).
Physical State Solid (Crystalline)Sulfonyl morpholines are typically stable solids at room temperature.
Combustion Byproducts Corrosive/Toxic

(Hydrofluoric Acid gas),

,

,

.
RCRA Status (USA) Non-Listed (Likely)Not a P- or U-listed waste. Classified as D001 (Ignitable) only if in flammable solvent; otherwise, generic organic waste.
Water Solubility Low to ModerateMorpholine ring adds polarity, but the sulfonyl-benzyl chain increases lipophilicity.

Critical Safety Note: Never mix this compound with strong oxidizers or strong bases in the waste container. The sulfonyl group is stable, but the fluorinated ring requires high-temperature destruction to prevent incomplete combustion.

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. Segregation prevents cross-contamination that could make the waste stream unacceptable for standard incineration.

Protocol A: Solid Waste Collection
  • Containment: Collect pure solid substance or chemically contaminated gloves/wipes in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable, but plastic is preferred to minimize breakage risks.

  • Labeling: Label clearly with the full chemical name. Do not use abbreviations. Add the tag: "Contains Organic Fluorine & Sulfur."

  • Segregation: Keep separate from:

    • Oxidizing acids (Nitric, Perchloric).

    • Reactive metals (Sodium, Lithium).

Protocol B: Liquid Waste (Mother Liquors/Solutions)
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Ethyl Acetate, DMSO) is compatible with the halogenated waste stream.

  • pH Check: Neutralize to pH 6–8 if the solution is acidic or basic. Morpholine derivatives can be basic; adjust with dilute sulfuric acid if necessary, but generally, the sulfonyl group renders the nitrogen non-basic.

  • Container: Use halogenated solvent waste carboys (typically red or yellow tagged in most labs).

Disposal Procedures (Step-by-Step)

The only acceptable final destruction method for organofluorine sulfonamides is high-temperature incineration with flue gas scrubbing .

Step 1: Waste Stream Designation

Do not dispose of via municipal trash or sink drains.

  • Small Scale (Lab): Aggregate into the "Halogenated Organic Waste" stream.

  • Large Scale (Pilot/Process): Segregate as a dedicated "Fluorinated/Sulfur-Bearing" stream to prevent overwhelming the incinerator's scrubber capacity.

Step 2: Packaging for Pickup
  • Primary Container: Screw cap tight. Tape the cap with paraffin film or electrical tape to prevent loosening during transport.

  • Secondary Containment: Place the primary container inside a secondary spill-proof tray or bucket during accumulation.

  • Documentation: Fill out the Hazardous Waste Tag.

    • Constituents: 4-[(2-fluorobenzyl)sulfonyl]morpholine (100%).

    • Hazards: Irritant, Toxic combustion products.

Step 3: Final Destruction (Contractor)

Transfer the waste to a licensed hazardous waste disposal contractor (e.g., Veolia, Clean Harbors).

  • Required Technology: Rotary Kiln Incinerator.

  • Temperature: >1100°C (2000°F) to ensure C-F bond scission.

  • Scrubbing: The facility must have wet scrubbers (Caustic/Lime) to neutralize the generated Hydrogen Fluoride (HF) and Sulfur Dioxide (

    
    ).
    

Decision Tree & Workflow (Visualization)

The following diagram outlines the logical flow for disposing of 4-[(2-fluorobenzyl)sulfonyl]morpholine, ensuring no step is missed.

DisposalWorkflow Start Waste Generation: 4-[(2-fluorobenzyl)sulfonyl]morpholine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Crystals, Contaminated PPE) StateCheck->Solid Is Solid Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Is Solution SolidPack Pack in HDPE Jar Label: 'Toxic Solid - Organofluorine' Solid->SolidPack LiquidCheck Check Solvent Type Liquid->LiquidCheck Tagging Apply HazWaste Tag Note: 'Contains F and S' SolidPack->Tagging Halogenated Halogenated Solvent (DCM, Chloroform) LiquidCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, EtOAc) LiquidCheck->NonHalogenated CombineHalo Combine into HALOGENATED Waste Stream Halogenated->CombineHalo NonHalogenated->CombineHalo Force to Halogenated due to F-content CombineHalo->Tagging Storage Satellite Accumulation Area (Secondary Containment) Tagging->Storage Destruction High-Temp Incineration (w/ HF & SO2 Scrubber) Storage->Destruction

Figure 1: Decision matrix for the segregation and disposal of fluorinated sulfonyl morpholine waste.

Emergency Spill Response

In the event of a spill in the laboratory:

  • Evacuate & Ventilate: If dust is generated, evacuate the immediate area.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. Use a P95/P100 dust mask if powder is loose.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste jar.

    • Liquids: Absorb with vermiculite or sand.[2][3] Do not use combustible materials like sawdust if the solvent is flammable.

  • Clean-up: Wipe the surface with a mild detergent and water. Dispose of all cleanup materials as hazardous chemical waste (see Protocol A).

References

  • PubChem. (2023). 4-((4-Fluorophenyl)sulfonyl)morpholine Compound Summary. National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2023).[1] Substance Information: Morpholine Derivatives. [Link]

  • U.S. EPA. (2023). Wastes - Hazardous Waste - Waste Types - Listed Wastes. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(2-fluorobenzyl)sulfonyl]morpholine
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